Cyproconazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-cyclopropyl-1-(1,2,4-triazol-1-yl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-11(12-2-3-12)15(20,8-19-10-17-9-18-19)13-4-6-14(16)7-5-13/h4-7,9-12,20H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNOUKDBUJZYDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0032601 | |
| Record name | Cyproconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
>250 °C | |
| Record name | CYPROCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Readily soluble in acetone, ethanol, xylene, and dimethyl sulfoxide, Soluble at 25 °C (%w/w): acetone > 23; ethanol > 23; xylene 12; DMSO > 18., In water, 140 mg/L at 25 °C | |
| Record name | CYPROCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.25 g/cu cm | |
| Record name | CYPROCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.59X10-7 mm Hg at 25 °C | |
| Record name | CYPROCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals from hexane/CH2Cl2, Colorless solid | |
CAS No. |
94361-06-5 | |
| Record name | Cyproconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94361-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyproconazole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094361065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyproconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,2,4-Triazole-1-ethanol, α-(4-chlorophenyl)-α-(1-cyclopropylethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.443 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYPROCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/622B9C3E6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYPROCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
106.2-106.9 °C | |
| Record name | CYPROCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Guide to the Chemical Synthesis of Cyproconazole: Pathways, Mechanisms, and Industrial Considerations
Introduction
Cyproconazole, with the chemical name (2RS,3RS;2RS,3SR)-2-(4-chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, is a potent, systemic triazole fungicide developed for broad-spectrum control of fungal pathogens in agriculture.[1][2] First introduced in the late 1980s, it has become a critical tool for managing diseases in cereals, coffee, fruit trees, and other crops.[1][3] Its efficacy stems from its mode of action as a sterol demethylation inhibitor (DMI).[4] this compound specifically inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1][5] This disruption leads to the cessation of fungal growth and proliferation.
The this compound molecule is characterized by four key structural motifs: a 4-chlorophenyl group, a cyclopropyl moiety, a tertiary alcohol, and a 1H-1,2,4-triazole ring. The presence of two chiral centers means it is typically manufactured and sold as a racemic mixture of four stereoisomers.[5] This guide provides an in-depth exploration of the primary chemical synthesis pathways for this compound, detailing the underlying reaction mechanisms, key intermediates, and process considerations relevant to researchers and professionals in chemical development.
Core Synthetic Strategies: A Strategic Overview
The industrial synthesis of this compound is a multi-step process, with several patented routes developed to optimize yield, purity, and cost-effectiveness.[5] Most commercial syntheses converge on the formation of a crucial oxirane (epoxide) intermediate, which is subsequently opened by the 1,2,4-triazole nucleophile to yield the final product. The primary divergence in these strategies lies in the construction of the key ketone precursor, 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone.
This guide will detail two of the most prominent industrial pathways:
-
The Ketone-Epoxidation Pathway: A widely adopted route that relies on the synthesis of a central ketone intermediate followed by epoxidation and nucleophilic ring-opening.
-
The Grignard Reagent Pathway: An alternative approach that builds the carbon skeleton through the nucleophilic addition of a Grignard reagent to cyclopropyl methyl ketone.
A third, more direct route starting from 2,4'-dichloroacetophenone will also be discussed as an innovative alternative.
Pathway I: The Ketone-Epoxidation Route
This is arguably the most common and versatile approach to this compound synthesis. Its central logic is the late-stage introduction of the triazole moiety onto a pre-formed carbon skeleton, ensuring high conversion in the final step.
Diagram of the Ketone-Epoxidation Pathway
Caption: The Ketone-Epoxidation pathway for this compound synthesis.
Step-by-Step Methodology
-
Synthesis of the Key Intermediate: 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone
-
Rationale: This ketone is the foundational building block. A common industrial method for its synthesis is the Friedel-Crafts acylation of chlorobenzene with cyclopropyl acetyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[6] This electrophilic aromatic substitution directly installs the cyclopropyl acetyl group onto the chlorophenyl ring at the para position. Alternative routes to this intermediate have also been developed to avoid harsh Lewis acids.[7]
-
-
Formation of the Oxirane Intermediate
-
Rationale: The conversion of the ketone's carbonyl group into an epoxide is crucial for the subsequent introduction of the triazole ring. This is typically achieved via the Corey-Chaykovsky reaction.[8]
-
Protocol: The ketone is treated with a sulfonium ylide, such as dimethylsulfoxonium methylide or dimethylsulfonium methylide. This ylide is generated in situ by reacting a precursor like trimethylsulfonium iodide with a strong base (e.g., sodium hydride) in an aprotic solvent like DMSO or THF. The ylide's nucleophilic carbon attacks the ketone's carbonyl carbon, and a subsequent intramolecular displacement of the dimethyl sulfide group forms the terminal epoxide, 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane.[3]
-
-
Nucleophilic Ring-Opening with 1,2,4-Triazole
-
Rationale: This is the final and defining step of the synthesis. The 1,2,4-triazole, acting as a nucleophile, attacks and opens the strained epoxide ring to form the desired tertiary alcohol and the C-N bond.
-
Protocol: The oxirane intermediate is dissolved in a polar aprotic solvent, such as N,N-dimethylformamide (DMF).[8] 1,2,4-Triazole is added along with a base, typically potassium hydroxide or sodium methylate.[8][9] The base deprotonates the triazole, enhancing its nucleophilicity. The resulting triazolide anion then performs an Sₙ2 attack on the less sterically hindered carbon of the epoxide ring, leading to the formation of this compound. The reaction is often heated to ensure completion.[8]
-
-
Purification
-
Rationale: The crude product contains unreacted starting materials, side products (including isomers from attack at the other epoxide carbon), and salts. Purification is essential to meet regulatory standards.
-
Protocol: After an aqueous workup to remove salts and the solvent, the crude this compound is purified by recrystallization from a suitable solvent system, such as n-hexane or a mixture of dimethylbenzene and chloroform.[3][9] This yields the final product as a fine white powder.[5]
-
Pathway II: The Grignard Reagent Route
This pathway offers an alternative method for constructing the core carbon skeleton, starting from more fundamental building blocks. It eventually converges with Pathway I by producing the same key ketone intermediate.
Diagram of the Grignard Reagent Pathway
Caption: The Grignard Reagent pathway for synthesizing the key ketone intermediate.
Step-by-Step Methodology
A method detailed in patent literature provides a clear example of this approach.[6][10]
-
Grignard Reagent Formation and Nucleophilic Addition: p-Chlorobenzyl chloride is reacted with magnesium turnings in an ether solvent (like diethyl ether or THF) to form the corresponding Grignard reagent. This organometallic species is then reacted with cyclopropyl methyl ketone in a nucleophilic addition reaction to generate an intermediate alcohol.[6]
-
Dehydration and Hydroboration-Oxidation: The presence of the adjacent benzene ring allows for dehydration of the alcohol using a reagent like phosphorus oxychloride (POCl₃), which results in a conjugated olefin.[6] Subsequently, a hydroboration-oxidation sequence is employed to introduce a hydroxyl group at the benzylic position, creating a new alcohol.[6]
-
Oxidation to Ketone: The benzylic alcohol is then oxidized to the corresponding ketone using an oxidizing agent such as the Dess-Martin periodinane.[6] This step yields the same key intermediate, 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone, as in Pathway I.
-
Completion of Synthesis: From this point, the synthesis proceeds through the epoxidation and triazole ring-opening steps as described in Pathway I to furnish this compound.
Alternative Pathways and Chiral Synthesis
Direct Route from 2,4'-Dichloroacetophenone
A more recent, streamlined approach has been patented that avoids the multi-step synthesis of the key ketone intermediate.[11]
-
Nucleophilic Substitution: The synthesis begins with 2,4'-dichloroacetophenone. The chlorine atom on the acetyl group is readily displaced by 1,2,4-triazole in the presence of a base (e.g., sodium carbonate) to directly form 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. This efficiently installs the triazole moiety early in the synthesis.[11]
-
Nucleophilic Addition: The resulting ketone is then treated with a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide). The Grignard reagent adds to the carbonyl carbon, simultaneously forming the tertiary alcohol and completing the this compound carbon skeleton in a single, highly efficient step.[11]
Asymmetric Synthesis of Chiral this compound
Given that this compound is a chiral molecule, the development of stereoselective syntheses is of significant academic and commercial interest. One patented approach focuses on creating a chiral epoxide.[9]
-
Alkene Formation: The key ketone intermediate is first converted to an alkene, 1-(4-chlorophenyl)-2-cyclopropyl-1-propylene, via a Wittig reaction.[9]
-
Asymmetric Epoxidation: This alkene is then subjected to an asymmetric epoxidation reaction using a suitable epoxidation agent in the presence of a chiral transition-metal catalyst. This creates the oxirane intermediate with a high degree of enantiomeric excess (e.e. > 80%).[9]
-
Ring-Opening: The final ring-opening step with 1,2,4-triazole proceeds as in the racemic synthesis, preserving the stereochemistry and yielding optically active this compound.[9]
Data Summary and Experimental Protocol
Table 1: Comparison of Key Reaction Steps
| Step | Pathway I (Ketone-Epoxidation) | Pathway III (Direct Route) | Key Reagents & Conditions |
| Triazole Introduction | Final Step (Ring-Opening) | First Step (Substitution) | 1,2,4-Triazole, Base (KOH, Na₂CO₃), Solvent (DMF, Toluene) |
| Cyclopropyl Introduction | Initial Step (Friedel-Crafts) | Final Step (Grignard Addition) | Cyclopropyl Acetyl Chloride/AlCl₃ or Cyclopropylmagnesium Bromide |
| Key Intermediate | 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone | 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | N/A |
| Number of Core Steps | 3 | 2 | N/A |
Experimental Protocol: Nucleophilic Ring-Opening of the Oxirane
The following is a representative protocol based on published patent literature and is intended for informational purposes only. All laboratory work should be conducted with appropriate safety precautions.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane (1.0 eq).
-
Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the oxirane. To this solution, add 1,2,4-triazole (1.2-1.5 eq) and powdered potassium hydroxide (1.1 eq).[8] A phase-transfer catalyst such as tetrabutylammonium bromide may be added to facilitate the reaction.[9]
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting oxirane is consumed.[8][9]
-
Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Shake vigorously and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallization: Recrystallize the crude solid from a suitable solvent (e.g., chloroform or dimethylbenzene) to yield pure this compound.[9] The final product purity can be confirmed by HPLC and NMR analysis.
Conclusion
The chemical synthesis of this compound is a well-established process in the agrochemical industry, with multiple viable pathways that balance efficiency, cost, and environmental considerations. The most prevalent routes converge on the nucleophilic ring-opening of an epoxide intermediate by 1,2,4-triazole, a robust and high-yielding transformation. While the classic Ketone-Epoxidation pathway remains a cornerstone of production, newer, more streamlined methods demonstrate ongoing innovation in the field. Further research into asymmetric catalysis holds the potential to produce specific, more active stereoisomers, potentially increasing efficacy and reducing the environmental load of this vital fungicide.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C15H18ClN3O | CID 86132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN106588793A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. This compound: a systemic triazole fungicide._Chemicalbook [chemicalbook.com]
- 5. This compound (Ref: SAN 619) [sitem.herts.ac.uk]
- 6. CN101857576B - Method for preparing this compound by cyclopropyl methyl ketone - Google Patents [patents.google.com]
- 7. CN102675074A - Preparation method of this compound key intermediate 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone - Google Patents [patents.google.com]
- 8. CN101565406B - Preparation process for this compound - Google Patents [patents.google.com]
- 9. CN101798290A - Method for synthesizing chiral this compound - Google Patents [patents.google.com]
- 10. Simple method for preparing this compound by cyclopropyl methyl ketone - Eureka | Patsnap [eureka.patsnap.com]
- 11. Method for preparing this compound with 2,4'-dichloroacetophenone being raw material - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to the Stereoisomers and Enantiomers of Cyproconazole
This guide provides a comprehensive technical overview of the stereoisomerism of cyproconazole, a broad-spectrum triazole fungicide. Tailored for researchers, scientists, and professionals in drug and pesticide development, this document delves into the chemical intricacies, biological activity, and analytical separation of this compound's stereoisomers, grounding its claims in authoritative scientific literature.
Introduction: The Significance of Chirality in Fungicidal Action
This compound is a potent systemic fungicide widely employed in agriculture to control a variety of fungal diseases in crops such as cereals, coffee, and fruit trees.[1][2] Its efficacy stems from its ability to inhibit the C14-demethylation step in ergosterol biosynthesis, a critical component of the fungal cell membrane, thereby disrupting membrane function and inhibiting fungal growth.[1][3]
The this compound molecule, with the chemical formula C₁₅H₁₈ClN₃O, possesses two chiral centers.[4][5] This structural feature gives rise to the existence of four distinct stereoisomers: two pairs of enantiomers. Commercial this compound is typically produced and utilized as a racemic mixture of these four stereoisomers.[1][2] However, extensive research has demonstrated that the biological activity, including fungicidal potency and toxicity, can vary significantly among these individual stereoisomers.[6][7][8] This stereoselectivity underscores the importance of understanding the properties and behavior of each isomer for the development of more effective and environmentally benign fungicidal formulations.
The Stereochemistry of this compound
The systematic IUPAC name for this compound is 2-(4-chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol.[4][9] The two chiral centers are located at the C2 and C3 carbons of the butan-2-ol backbone. This results in four stereoisomers, which are two pairs of diastereomers. Each diastereomeric pair consists of a pair of enantiomers.[2]
The absolute configurations of the four stereoisomers have been identified and are designated as:
-
(2R,3R) and (2S,3S) - forming one enantiomeric pair.
-
(2R,3S) and (2S,3R) - forming the other enantiomeric pair.
The relationship between these stereoisomers can be visualized as follows:
Stereoselective Biological Activity
The fungicidal efficacy of this compound is not equally distributed among its four stereoisomers. Research has consistently shown that the biological activity is stereoselective, with certain isomers exhibiting significantly higher potency against target fungi. This is attributed to the specific three-dimensional arrangement of the atoms in each isomer, which dictates how effectively it can bind to the active site of the target enzyme, cytochrome P450 14α-demethylase.
A study on the fungicidal activities of the four stereoisomers against Fusarium graminearum and Magnaporthe oryzae revealed the following order of potency: (2S,3S)-(−)-stereoisomer > the stereoisomer mixture > (2S,3R)-(−)-stereoisomer > (2R,3R)-(+)-stereoisomer > (2R,3S)-(+)-stereoisomer.[6] This demonstrates that the (2S,3S) enantiomer is the most active, while the (2R,3S) enantiomer is the least active.
| Stereoisomer | Absolute Configuration | Relative Fungicidal Activity |
| Isomer 1 | (2S,3S) | Highest |
| Isomer 2 | (2S,3R) | Moderate |
| Isomer 3 | (2R,3R) | Low |
| Isomer 4 | (2R,3S) | Lowest |
Table 1: Relative fungicidal activity of this compound stereoisomers against Fusarium graminearum and Magnaporthe oryzae.[6]
Beyond fungicidal activity, the stereoisomers of this compound also exhibit differences in their ecotoxicity and metabolic fate. For instance, studies on the aquatic organism Chlorella pyrenoidosa have shown enantioselectivity in toxicity, digestion, and uptake.[8] Similarly, the endocrine-disrupting effects of this compound have been found to be stereoselective.[7][10] This highlights the critical need for isomer-specific risk assessment, as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[11]
Experimental Protocol: Chiral Separation by HPLC
The separation and quantification of individual this compound stereoisomers are essential for research and regulatory purposes. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for this purpose.[12][13][14]
Rationale for Method Selection
The principle behind chiral HPLC is the differential interaction of enantiomers with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for separating a wide range of chiral compounds, including triazole fungicides.[15] The selection of a specific CSP and mobile phase is crucial and often requires empirical optimization. The interactions that govern separation on these phases include hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are sensitive to the three-dimensional structure of the analytes.[12][14]
Step-by-Step Methodology
The following protocol is a representative method for the chiral separation of this compound stereoisomers, based on published literature.[12][14]
Objective: To achieve baseline separation of the four stereoisomers of this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV or Diode Array Detector (DAD).
-
Chiral Stationary Phase: Lux Cellulose-2 column (or equivalent polysaccharide-based chiral column).
Reagents:
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol
-
This compound analytical standard (racemic mixture)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropanol in a ratio of 90:10 (v/v). The optimal ratio may require slight adjustments to achieve the best resolution.
-
System Equilibration: Equilibrate the Lux Cellulose-2 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Standard Solution Preparation: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 100 µg/mL.
-
Injection: Inject 10 µL of the standard solution onto the column.
-
Chromatographic Conditions:
-
Column: Lux Cellulose-2 (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-hexane:isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
-
Data Analysis: Identify and quantify the four separated stereoisomer peaks based on their retention times and peak areas. The elution order of the isomers will depend on the specific chiral stationary phase used. For a Lux Cellulose-2 column, a typical elution order is (2S,3R)-(+)-, (2S,3S)-(+)-, (2R,3S)-(-)-, and (2R,3R)-(-)-cyproconazole.[12][13]
Conclusion and Future Perspectives
The stereochemistry of this compound plays a pivotal role in its fungicidal activity and environmental impact. The significant differences in biological properties among its four stereoisomers necessitate a shift from treating it as a single entity to a more nuanced, isomer-specific approach in both research and regulatory frameworks. The development of enantiomerically enriched or single-isomer formulations of this compound could lead to more effective and sustainable agricultural practices, reducing the overall chemical load on the environment.
Further research should focus on elucidating the precise molecular interactions between each stereoisomer and the target enzyme, as well as their differential metabolic pathways in various organisms. The continued advancement of chiral separation techniques will be instrumental in supporting these endeavors and ensuring the safe and efficacious use of this important fungicide.
References
- 1. This compound (Ref: SAN 619) [sitem.herts.ac.uk]
- 2. fao.org [fao.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Crystal structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, isomer 1 [webbook.nist.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Silico, In Vitro, and In Vivo Studies Indicate the Endocrine-Disrupting Effects of this compound Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective toxic effects of this compound enantiomers against Chlorella pyrenoidosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C15H18ClN3O | CID 86132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. epa.gov [epa.gov]
- 12. Separation and detection of this compound enantiomers and its stereospecific recognition with chiral stationary phase by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Separation and detection of this compound enantiomers and its stereospecific recognition with chiral stationary phase by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Toxicological Profile of Cyproconazole in Mammalian Systems: An In-depth Technical Guide
Introduction
Cyproconazole is a broad-spectrum triazole fungicide utilized extensively in agriculture to protect a variety of crops from fungal diseases.[1][2][3] Its mechanism of action in fungi involves the inhibition of sterol biosynthesis, a critical process for fungal cell membrane integrity.[3][4] Specifically, this compound inhibits the enzyme 14α-demethylase, which is involved in the synthesis of ergosterol, a key component of fungal cell membranes.[5] While effective as a fungicide, its potential impact on non-target organisms, particularly mammalian systems, necessitates a thorough toxicological evaluation. This guide provides a comprehensive technical overview of the toxicological profile of this compound in mammals, intended for researchers, scientists, and professionals in drug development and chemical safety assessment.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Understanding the ADME profile of a compound is fundamental to assessing its potential toxicity. For this compound, studies in mammalian models, primarily rats, have elucidated its journey through the body.
Absorption
Following oral administration in rats, this compound is rapidly and extensively absorbed from the gastrointestinal tract, with over 86% of the administered dose being absorbed.[4]
Distribution
Once absorbed, this compound is widely distributed throughout the body's tissues.[4] The highest concentrations of residues are typically found in the liver, adrenal glands, fat, and kidneys.[4] Whole-body autoradiography studies in mice have confirmed this wide distribution, showing the presence of the compound in the central nervous system and the gastrointestinal tract.[6] Importantly, there is no evidence to suggest bioaccumulation in any tissues.[4] Plasma protein binding of this compound is low, around 11-12%, which is consistent across different species.[6]
Metabolism
This compound undergoes extensive metabolism in mammals, with up to 35 different metabolites identified.[4] The liver is the primary site of metabolism. The main metabolic reactions in rats include:
-
Oxidative elimination of the triazole ring.[4]
-
Hydroxylation of the carbon atom bearing the methyl group.[4]
-
Oxidation of the methyl group to a carbinol and subsequently to a carboxylic acid.[4]
-
Reductive elimination of the carbon with the methyl group, which forms a benzyl alcohol that is further oxidized to a ketone.[4]
In vitro studies using rat liver microsomes have shown that the metabolism of this compound is stereoselective, with different stereoisomers having varying half-lives.[7] These studies have also identified hydroxylation and dehydration as major metabolic reactions.[7] The cytochrome P450 enzyme system, particularly CYP3A1, plays a significant role in its metabolism.[7]
Diagram: Proposed Metabolic Pathway of this compound in Rats
Caption: Proposed metabolic pathways of this compound in rats.
Excretion
This compound and its metabolites are rapidly excreted from the body, primarily within the first 48 hours after administration.[4] The main routes of excretion are urine and feces.[4] Studies in bile duct-cannulated rats revealed that a significant portion of the administered dose is excreted via the bile, with approximately 76% in males and 60% in females.[4]
Acute and Chronic Toxicity
This compound exhibits moderate acute toxicity when administered orally to rodents.[4]
| Acute Toxicity Data for this compound | |
| Test | Result |
| Oral LD50 (Mouse) | 200 mg/kg bw[4] |
| Oral LD50 (Rat, female) | 350 mg/kg bw[4] |
| Dermal LD50 (Rat, Rabbit) | >2000 mg/kg bw[4] |
| Inhalation LC50 (Rat) | >5.6 mg/L[4] |
| Eye Irritation (Rabbit) | Slightly irritating[4] |
| Skin Irritation (Rabbit) | Slightly irritating[4] |
| Skin Sensitization (Guinea Pig) | Not a sensitizer[4] |
Subchronic and chronic toxicity studies have consistently identified the liver as the primary target organ for this compound in mice, rats, and dogs.[4][8][9] Disturbances in lipid metabolism are also a common finding across these species.[4]
| No-Observed-Adverse-Effect Levels (NOAELs) from Chronic Studies | ||
| Species | Study Duration | NOAEL |
| Mouse | 90-day | 15 ppm (equal to 2.2 mg/kg bw/day)[4] |
| Rat | 2-year | 50 ppm (equal to 2.2 mg/kg bw/day)[4] |
| Dog | 1-year | 100 ppm (equal to 3.2 mg/kg bw/day)[4] |
Mechanism of Toxicity: The Central Role of the Liver
The hepatotoxicity of this compound is a key aspect of its toxicological profile.[8][9] Effects observed in the liver include increased liver weight, elevated liver enzymes such as lactate dehydrogenase (LDH) and aspartate aminotransferase (AST), vacuolization, fatty changes, hepatocytomegaly, hypertrophy, and single-cell necrosis.[8][9]
The underlying mechanism for these effects is believed to be the activation of nuclear receptors, specifically the constitutive androstane receptor (CAR) and the pregnane X receptor (PXR).[10][11] Activation of these receptors leads to a cascade of events resulting in liver tumor development in mice.[8] Mechanistic studies have shown that the short-term liver effects of this compound in mice, such as liver hypertrophy and increased cell proliferation, are CAR-dependent and similar to those caused by phenobarbital, a known non-genotoxic rodent liver carcinogen.[12][13]
Diagram: CAR/PXR-Mediated Hepatotoxicity of this compound
Caption: Mechanism of this compound-induced hepatotoxicity via CAR/PXR activation.
Genotoxicity and Carcinogenicity
This compound has been evaluated in a comprehensive range of in vitro and in vivo genotoxicity tests and has consistently given negative results.[4] This indicates that this compound is unlikely to be genotoxic.[4]
In terms of carcinogenicity, long-term studies in rats did not show any evidence of treatment-related tumors.[4] However, in mice, this compound caused hepatocellular adenomas and carcinomas at high doses.[12] Based on the evidence for a non-genotoxic, mitogenic mode of action involving CAR activation, which may not be relevant to humans, the U.S. Environmental Protection Agency (EPA) has classified this compound as "not likely to be carcinogenic to humans" at doses that do not cause a mitogenic response in the liver.[8][9]
Reproductive and Developmental Toxicity
Reproductive Toxicity
In a two-generation reproductive toxicity study in rats, this compound did not affect reproductive parameters at the highest dose tested.[4] The parental toxicity observed was an increase in relative liver weight and slight fatty changes in the liver.[4] No offspring toxicity was observed at any of the doses tested.[8][9]
Developmental Toxicity
This compound has been shown to cause developmental toxicity, but generally at doses that also induce maternal toxicity.[4] In rats, developmental effects included diminished body weight gain and reduced food consumption in the dams, and at higher doses, fetal malformations such as cleft palate and internal hydrocephalus were observed.[4]
Rabbits appear to be more sensitive to the developmental effects of this compound than rats.[8][9] In some studies with rabbits, increased incidences of malformations like hydrocephalus and kidney agenesis were seen at doses lower than those causing maternal toxicity.[8]
Experimental Protocols
To ensure the reproducibility and validity of toxicological assessments, standardized experimental protocols are crucial. Below are outlines for key studies used to evaluate the safety of this compound.
Protocol: 90-Day Dietary Toxicity Study in Rats
-
Animal Model: Young adult Wistar rats (e.g., 5-6 weeks old), with an equal number of males and females per group.
-
Group Size: Typically 10-20 animals per sex per group.
-
Dosage: At least three dose levels of this compound mixed into the diet, plus a control group receiving the basal diet. Doses are selected based on range-finding studies to establish a clear dose-response, including a No-Observed-Adverse-Effect-Level (NOAEL).
-
Administration: The test substance is administered via the diet for 90 consecutive days.
-
Observations:
-
Daily: Clinical signs of toxicity, mortality.
-
Weekly: Body weight, food consumption.
-
At termination: Hematology, clinical chemistry, urinalysis.
-
-
Pathology:
-
Gross Necropsy: All animals are subjected to a full gross necropsy.
-
Organ Weights: Key organs (e.g., liver, kidneys, brain, spleen, adrenals) are weighed.
-
Histopathology: A comprehensive set of tissues from all control and high-dose animals is examined microscopically. Tissues from lower-dose groups showing treatment-related effects are also examined.
-
-
Data Analysis: Statistical analysis is performed to compare treated groups with the control group. The NOAEL and the Lowest-Observed-Adverse-Effect-Level (LOAEL) are determined.
Diagram: Workflow for a 90-Day Rodent Toxicity Study
Caption: A generalized workflow for a 90-day rodent dietary toxicity study.
Conclusion
The toxicological profile of this compound in mammalian systems is well-characterized. It is a compound with moderate acute oral toxicity. The primary target organ upon repeated exposure is the liver, with effects mediated through the activation of the nuclear receptors CAR and PXR. This compound is not genotoxic, and its carcinogenicity in mice is considered to occur via a non-genotoxic mode of action that may have limited relevance to humans at low exposure levels. Developmental toxicity has been observed, particularly in rabbits, which appear to be the most sensitive species. The extensive body of research on this compound allows for a robust risk assessment and the establishment of safe exposure levels for human health.
References
- 1. This compound (Ref: SAN 619) [sitem.herts.ac.uk]
- 2. This compound: a systemic triazole fungicide._Chemicalbook [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. fao.org [fao.org]
- 5. Reproductive toxicity of triazole fungicides this compound and epoxiconazole when exposed to male and female wistar rats during gametogenesis [pronut.medved.kiev.ua]
- 6. Pharmacokinetic evaluation of UK-49,858, a metabolically stable triazole antifungal drug, in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective in vitro metabolism of this compound in rat liver microsomes and identification of major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Hepatotoxic effects of this compound and prochloraz in wild-type and hCAR/hPXR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Connection of Azole Fungicides with Xeno-Sensing Nuclear Receptors, Drug Metabolism and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mouse liver effects of this compound, a triazole fungicide: role of the constitutive androstane receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Environmental fate and degradation pathways of cyproconazole in soil
An In-depth Technical Guide to the Environmental Fate and Degradation of Cyproconazole in Soil
Introduction: Understanding this compound
This compound is a broad-spectrum systemic fungicide belonging to the triazole class, widely employed in agriculture to control a variety of fungal diseases on crops such as cereals, coffee, sugar beets, and fruit trees.[1][2] Its mechanism of action involves the inhibition of sterol biosynthesis in fungi, which is crucial for the formation of their cell membranes.[1] Structurally, this compound is a chiral molecule, existing as a mixture of four stereoisomers (two diastereomeric pairs of enantiomers).[2][3][4] This stereochemistry is significant, as biological systems, including soil microbes, can interact differently with each isomer, leading to stereoselective degradation.[5][6] The widespread use of this compound necessitates a thorough understanding of its behavior, persistence, and transformation in the soil environment to accurately assess its potential ecological impact.
Part 1: Environmental Fate and Mobility in Soil
The environmental fate of a pesticide describes its transport and transformation after release. For this compound, its persistence and mobility in soil are key determinants of its potential for environmental exposure, including the risk of groundwater contamination.
Persistence and Dissipation
This compound is generally considered to be persistent in the soil environment.[1] Its dissipation half-life (DT₅₀), the time it takes for 50% of the initial concentration to degrade, varies significantly depending on environmental conditions, soil type, and the presence of vegetation. Laboratory studies under aerobic conditions have reported DT₅₀ values ranging from 100 days to over a year, with typical values around 142-150 days.[3][4] However, some studies have indicated that it can be extremely persistent, with calculated half-lives extending to several hundred or even thousands of days under certain conditions.[7]
Field studies have shown similar variability, with dissipation half-lives reported from 161 to 866 days in bare soil.[7] A critical factor influencing persistence is the presence of vegetation. In a study comparing bare soil to turfgrass, the half-life of this compound dramatically decreased from 129 days in bare soil to just 12 days in a full bentgrass turf, highlighting the role of the turfgrass ecosystem (including thatch, root exudates, and microbial activity) in accelerating its degradation.[8][9]
| Condition | DT₅₀ (Half-Life) | Source |
| Aerobic Soil (Lab) | ~150 days | [3] |
| Aerobic Soil (Lab) | 100 days to >1 year | [3] |
| Aerobic Soil (Lab, typical) | 142 days | [4] |
| Aerobic Soil (Lab, various pH) | 5 - 223 days | [5][6] |
| Field Dissipation (Bare Soil) | 161 - 866 days | [7] |
| Field Dissipation (Bare Soil vs. Turf) | 129 days (Bare) vs. 12 days (Turf) | [8][9] |
Mobility, Sorption, and Leaching Potential
This compound's mobility in soil is governed by its solubility and its tendency to adsorb to soil particles. It is moderately soluble in water, which suggests a potential for leaching.[1] However, its estimated soil organic carbon-water partitioning coefficient (Koc) of approximately 900 indicates that it is expected to have low mobility, as it tends to bind to soil organic matter and clay particles.[8]
Field observations support this, generally showing that this compound remains concentrated in the upper soil layers (0-10 cm), with limited leaching to depths of 20-30 cm.[7] The presence of organic matter, such as the thatch layer in turfgrass, significantly reduces its downward movement.[9] Despite its relatively low mobility, its persistence combined with its water solubility creates a high-risk profile for potential leaching to groundwater over the long term, a concern highlighted by regulatory bodies.[1]
Part 2: Degradation Pathways and Key Metabolites
The degradation of this compound in soil is a slow process dominated by microbial activity, as abiotic pathways like hydrolysis and photolysis are not significant.
Abiotic Degradation
-
Hydrolysis: this compound is hydrolytically stable across a range of environmentally relevant pH values (pH 4, 5, 7, and 9), even at elevated temperatures (50°C).[3][4] This stability indicates that chemical breakdown by water is not a significant degradation pathway in soil.
-
Photolysis: On the soil surface, this compound is considered photolytically stable, with studies showing no significant loss after 30 days of irradiation.[3] While one report noted a soil photolysis half-life of 89.2 days, it was suggested that this decrease was more likely due to increased binding to soil particles over time rather than true photodegradation.[7]
Biotic Degradation
Microbial degradation is the principal mechanism for the breakdown of this compound in soil.[5] Soil microorganisms utilize the fungicide as a carbon source, leading to its gradual mineralization into carbon dioxide (CO₂).[3] Studies using ¹⁴C-labeled this compound have shown that mineralization to CO₂ can range from 2% to 33% of the applied amount over approximately 100 days.[3]
The degradation process involves the cleavage of the this compound molecule, primarily at the triazole ring. This leads to the formation of several key metabolites. The most frequently identified degradation products are:
-
1,2,4-Triazole: A stable and mobile metabolite formed by the cleavage of the parent molecule.
-
1,2,4-Triazol-1-yl Acetic Acid (TAA): Another common metabolite resulting from the transformation of the triazole moiety.[3][8][10][11]
-
Triazolyl Alanine: This has also been identified as a minor transformation product in some studies.[7]
These metabolites are of toxicological interest themselves and are often monitored alongside the parent compound in environmental studies.
Influence of Environmental Factors
-
Soil pH: While not affecting hydrolysis, soil pH does influence the stereoselective degradation of this compound. Studies have shown that the degradation rates of the four different stereoisomers can vary, and the selectivity between epimers (diastereomers) shows some correlation with soil pH.[5][6][12] This implies that different microbial communities or enzymatic processes, favored at different pH levels, are responsible for the degradation.[13]
-
Organic Matter and Vegetation: As previously noted, higher organic matter content increases sorption, reducing mobility.[9] Furthermore, the presence of a healthy plant ecosystem, such as turfgrass, drastically accelerates degradation, likely due to enhanced microbial activity in the rhizosphere and thatch layer.[9]
Part 3: Experimental Methodologies
Investigating the environmental fate of this compound requires robust and validated experimental designs. The OECD Test Guideline 307 (Aerobic and Anaerobic Transformation in Soil) provides a standardized framework for such studies.
Protocol: Aerobic Soil Metabolism Study
This protocol outlines a typical laboratory experiment to determine the rate and pathway of this compound degradation in soil under aerobic conditions. The use of ¹⁴C-radiolabeled this compound is crucial as it allows for a complete mass balance, accounting for the parent compound, metabolites, non-extractable residues, and mineralized CO₂.
Objective: To quantify the rate of degradation (DT₅₀) and identify major transformation products of this compound in soil.
Methodology:
-
Soil Collection and Preparation:
-
Collect fresh soil from a relevant agricultural region, avoiding previous pesticide contamination. Sieve the soil (e.g., 2 mm) to ensure homogeneity.
-
Characterize the soil for key properties: texture (sand, silt, clay content), pH, organic matter content, and microbial biomass. This is a self-validating step, as these properties are known to influence degradation and allow for comparison across studies.
-
Adjust soil moisture to a specific level (e.g., 40-60% of maximum water holding capacity) and pre-incubate for 7-10 days at the test temperature to allow the microbial population to stabilize.
-
-
Application of Test Substance:
-
Use radiolabeled this compound (e.g., ¹⁴C-labeled on the phenyl or triazole ring) to enable tracking of all transformation products.
-
Prepare a stock solution and apply it evenly to the soil samples to achieve the desired test concentration (typically based on the maximum expected environmental concentration).
-
-
Incubation:
-
Transfer treated soil samples into individual incubation vessels (biometers). These are designed to maintain aerobic conditions while trapping volatile products.
-
Each biometer is connected to a trapping system. Air is passed through the vessel, and exiting gas is bubbled through an alkaline solution (e.g., NaOH or KOH) to capture any ¹⁴C-CO₂ produced from mineralization.
-
Incubate the vessels in the dark at a constant temperature (e.g., 20°C ± 2°C) for a period of up to 120 days or longer, depending on the expected persistence.
-
-
Sampling and Analysis:
-
Sacrifice replicate vessels at pre-determined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days).
-
At each time point, analyze the CO₂ traps for radioactivity using Liquid Scintillation Counting (LSC).
-
Extract the soil samples using an appropriate solvent mixture (e.g., acetonitrile/water). The extraction efficiency must be validated.
-
Analyze the soil extracts using High-Performance Liquid Chromatography with a radioactivity detector (HPLC-RAD) to separate and quantify the parent this compound and its radioactive metabolites.
-
Confirm the identity of metabolites using a definitive technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11]
-
Determine the amount of non-extractable (bound) residues by combusting the extracted soil and measuring the resulting ¹⁴C-CO₂ via LSC.
-
-
Data Analysis:
-
Calculate the mass balance at each time point, ensuring total recovery of radioactivity is within an acceptable range (e.g., 90-110%) for validation.
-
Plot the concentration of parent this compound over time and use kinetic modeling (e.g., first-order kinetics) to calculate the DT₅₀ and DT₉₀ values.
-
Quantify the formation and decline of major metabolites over time.
-
Conclusion
The environmental fate of this compound in soil is characterized by high persistence and generally low mobility, with degradation being a slow, microbially-driven process. Abiotic factors such as hydrolysis and photolysis play a negligible role in its breakdown. The primary degradation pathway involves the cleavage of the molecule to form key metabolites, including 1,2,4-triazole and triazolyl acetic acid. The rate of this degradation is highly sensitive to local soil conditions, particularly pH, which affects stereoselectivity, and the presence of vegetation, which can dramatically accelerate dissipation. A comprehensive assessment of this compound's environmental risk requires standardized laboratory and field studies that account for these influencing factors and accurately track the formation and decline of its transformation products.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fao.org [fao.org]
- 3. fao.org [fao.org]
- 4. This compound (Ref: SAN 619) [sitem.herts.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Influence of pH on the stereoselective degradation of the fungicides epoxiconazole and this compound in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. This compound | C15H18ClN3O | CID 86132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. epa.gov [epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide on the Core Mode of Action of Cyproconazole as a Demethylation Inhibitor
Introduction
Cyproconazole is a broad-spectrum, systemic fungicide belonging to the triazole class, a group of compounds pivotal in modern agriculture for controlling a wide variety of fungal pathogens.[1][2] First introduced in 1994, it is utilized on an array of crops including cereals, coffee, fruit trees, and sugar beets to combat diseases such as powdery mildew and rusts.[2][3] The efficacy of this compound and other azole fungicides stems from their specific mode of action as demethylation inhibitors (DMIs).[1] This guide provides a detailed technical examination of the core mechanism by which this compound functions, intended for researchers, scientists, and professionals in drug development. We will delve into the biochemical pathways, the target enzyme, experimental validation protocols, and the broader implications of this potent antifungal agent.
The Ergosterol Biosynthesis Pathway: The Fungal Achilles' Heel
The viability of fungal cells is critically dependent on the integrity and functionality of their cell membranes. A key component of these membranes is ergosterol, a sterol that is functionally analogous to cholesterol in mammalian cells.[4] Ergosterol plays a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.[5][6] Its biosynthesis is a complex, multi-step process involving over 20 enzymes, making it an excellent target for antifungal therapies.[4][7] The specificity of this pathway to fungi provides a therapeutic window, allowing for the disruption of fungal viability with minimal direct impact on host organisms.[4][5]
The ergosterol biosynthesis pathway can be broadly divided into three main stages. The initial steps are shared with cholesterol synthesis, but the pathway diverges after the formation of lanosterol.[4][8] It is in these later, fungus-specific stages that DMIs like this compound exert their effect.
Visualizing the Ergosterol Biosynthesis Pathway and this compound's Point of Intervention
References
- 1. Glossary | Syngenta US [syngenta-us.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 6. mdpi.com [mdpi.com]
- 7. The Multifunctional Fungal Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. davidmoore.org.uk [davidmoore.org.uk]
Cyproconazole's Spectrum of Activity Against Fungal Pathogens: A Technical Guide for Researchers
Executive Summary
Cyproconazole is a broad-spectrum, systemic fungicide belonging to the triazole class, a critical group of agricultural and clinical antifungals.[1][2] Its efficacy hinges on a highly specific mode of action: the inhibition of ergosterol biosynthesis, an indispensable process for maintaining the integrity of fungal cell membranes.[1][3][4] This guide provides a detailed examination of this compound's mechanism, its spectrum of activity against key phytopathogenic fungi within the Ascomycetes and Basidiomycetes phyla, and the empirical methodologies required for its rigorous evaluation. We will explore the causality behind established in vitro and in vivo testing protocols, delve into the molecular basis of fungal resistance, and present a self-validating framework for assessing fungicidal efficacy, designed for researchers and drug development professionals.
Core Mechanism of Action: Disruption of Fungal Cell Membrane Synthesis
The fungicidal activity of this compound is rooted in its function as a demethylation inhibitor (DMI).[4] The primary molecular target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the CYP51 gene.[4][5][6] This enzyme is a critical catalyst in the biosynthetic pathway of ergosterol, the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[1][6]
Ergosterol is essential for regulating membrane fluidity, permeability, and the function of membrane-bound enzymes.[6] this compound's triazole group binds to the heme iron center of the CYP51 enzyme, preventing the demethylation of lanosterol.[7] This blockade leads to two primary cytotoxic effects:
-
Depletion of Ergosterol: The lack of mature ergosterol compromises the structural integrity and function of the fungal cell membrane.[1]
-
Accumulation of Toxic Sterol Intermediates: The buildup of methylated sterol precursors further disrupts membrane structure and can be toxic to the cell.[6]
This disruption of membrane synthesis effectively halts fungal growth and proliferation, though it is less effective against sporulation, making early application during active fungal growth crucial for optimal disease control.[8]
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Spectrum of Antifungal Activity
This compound exhibits broad-spectrum activity, providing both preventative and curative control against a wide range of plant diseases caused by fungi from different classes.[2][3] Its systemic nature allows it to be absorbed and transported within the plant, protecting both existing and newly developing tissues.[1][2][4]
Key Target Pathogen Groups:
-
Phylum Ascomycota: This group includes some of the most destructive plant pathogens. This compound is effective against various leaf spot diseases, blights, and powdery mildews.[1][2] Notable examples include:
-
Zymoseptoria tritici (formerly Septoria tritici), the causal agent of Septoria tritici blotch in wheat.[8][9]
-
Blumeria graminis , which causes powdery mildew on cereal crops.[8][9]
-
Fusarium species , responsible for Fusarium Head Blight (FHB) and significant mycotoxin contamination in cereals.[1][10][11]
-
-
Phylum Basidiomycota: this compound is highly effective against rust fungi, which are obligate parasites that cause significant yield losses in cereals and other crops.[2][9]
The efficacy of this compound can be quantified by determining its half-maximal effective concentration (EC₅₀) or minimum inhibitory concentration (MIC) against specific pathogens in vitro. These values represent the concentration of the fungicide required to inhibit 50% of fungal growth or the lowest concentration to prevent visible growth, respectively.
Table 1: Representative In Vitro Efficacy of this compound and Other Triazoles Against Key Fungal Pathogens
| Pathogen | Disease | Fungicide | EC₅₀ / MIC (µg/mL) | Source(s) |
|---|---|---|---|---|
| Aspergillus fumigatus | Aspergillosis | This compound | 0.064 - 0.128 (MIC) | [7] |
| Zymoseptoria tritici | Septoria Tritici Blotch | Prothioconazole | 0.0049 - 0.0313 (EC₅₀) | [5] |
| Zymoseptoria tritici | Septoria Tritici Blotch | Tebuconazole | 0.0036 - 0.0140 (EC₅₀) | [5] |
| Puccinia graminis f. sp. tritici | Stem Rust | Tebuconazole | 0.004 - 0.018 (EC₅₀) | [1][12] |
| Puccinia graminis f. sp. tritici | Stem Rust | Propiconazole | 0.0002 - 0.0937 (EC₅₀) | [1][12] |
| Fusarium graminearum | Fusarium Head Blight | Tebuconazole | 0.0301 - 1.7339 (EC₅₀) | [14] |
| Fusarium culmorum | Fusarium Head Blight | Tebuconazole | Varies, effective in reducing DON | [10][11][15] |
Note: Values can vary significantly between isolates due to factors like geographic origin and prior fungicide exposure. The data presented are for illustrative purposes to show the range of activity of triazole fungicides.
Methodologies for Efficacy Evaluation
A robust evaluation of a fungicide's spectrum of activity requires a multi-tiered approach, progressing from controlled laboratory conditions to more complex biological systems. This framework ensures that observations are both reproducible and relevant to field applications.
3.1 Protocol: In Vitro Susceptibility Testing (Broth Microdilution for EC₅₀ Determination)
Causality and Rationale: This initial step is fundamental for determining the intrinsic fungitoxicity of this compound against a specific pathogen, independent of host and environmental factors. The broth microdilution method, based on CLSI M38-A2 guidelines, provides a high-throughput, quantitative measure of fungal growth inhibition across a concentration gradient.[7] This data is crucial for establishing baseline sensitivity, monitoring for resistance development, and comparing the potency of different active ingredients.
Step-by-Step Methodology:
-
Pathogen Culture: Grow a pure culture of the target fungus on a suitable solid medium (e.g., Potato Dextrose Agar - PDA) until sufficient sporulation occurs.
-
Inoculum Preparation: Harvest spores by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 40). Adjust the spore suspension spectrophotometrically to a standardized concentration (e.g., 0.5 x 10⁶ to 3.1 x 10⁶ CFU/mL).[7] Dilute this suspension 1:50 in RPMI 1640 medium.[7]
-
Fungicide Stock and Dilution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial dilution in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.01 to 100 µg/mL).
-
Inoculation: Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing 100 µL of the fungicide dilutions. Include a fungicide-free well as a positive growth control and an uninoculated well as a negative control.
-
Incubation: Seal the plate and incubate at an optimal temperature for the pathogen (e.g., 25-28°C) for a duration sufficient for robust growth in the control wells (typically 48-96 hours).
-
Data Acquisition: Measure fungal growth by assessing optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Analysis: Convert OD readings to percentage growth inhibition relative to the positive control. Plot the percent inhibition against the log of the fungicide concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the EC₅₀ value.
3.2 Protocol: Greenhouse Efficacy Trial (Preventative and Curative Assays)
Causality and Rationale: Greenhouse trials introduce the host-pathogen-environment interaction under controlled conditions.[15][16] This is a critical step to validate in vitro results and assess the compound's performance within a biological system, accounting for its systemic properties, stability on the leaf surface, and potential for phytotoxicity.[16] Running both preventative (fungicide applied before pathogen) and curative (fungicide applied after pathogen) assays distinguishes between the compound's ability to protect against infection versus its ability to halt an established infection.
Step-by-Step Methodology:
-
Plant Propagation: Grow a susceptible host plant cultivar from seed in a standardized potting medium under optimal greenhouse conditions (e.g., 22°C day/18°C night, 16h photoperiod). Use plants at a uniform growth stage (e.g., 3-4 leaf stage).
-
Experimental Design: Arrange plants in a randomized complete block design with multiple replications (e.g., 4-6 blocks) for each treatment to minimize positional effects in the greenhouse.
-
Treatments: Prepare spray solutions of this compound at various application rates (e.g., 0.5x, 1x, and 2x the proposed field rate). Include an untreated control and a positive control (a standard commercial fungicide).
-
Application:
-
Preventative Assay: Apply fungicide treatments to the plants until runoff using a calibrated sprayer. Allow the foliage to dry completely (approx. 24 hours).
-
Curative Assay: Inoculate the plants first (see Step 5). After a set infection period (e.g., 24-48 hours), apply the fungicide treatments.
-
-
Inoculation: Spray plants with a standardized spore suspension of the target pathogen until droplets are visible on the leaves.
-
Incubation: Move the plants to a high-humidity chamber or tent ( >90% RH) for 24-48 hours to facilitate infection. Then, return them to the greenhouse bench for disease development.
-
Disease Assessment: At regular intervals (e.g., 7, 14, and 21 days post-inoculation), visually assess disease severity using a standardized rating scale (e.g., percentage of leaf area affected).
-
Analysis: Calculate the mean disease severity for each treatment. Determine the percent disease control relative to the untreated control. Analyze the data using ANOVA to determine statistical significance between treatments.
Caption: Experimental workflow for evaluating fungicide efficacy.
The Challenge of Fungicide Resistance
The extensive use of DMI fungicides has imposed strong selection pressure on fungal populations, leading to the emergence of resistant strains.[4][8] For this compound and other azoles, resistance is primarily linked to modifications in the target CYP51 gene.[5]
Key Resistance Mechanisms:
-
Point Mutations in CYP51: Single nucleotide polymorphisms (SNPs) can lead to amino acid substitutions in the CYP51 protein.[5] These changes can reduce the binding affinity of the fungicide to the enzyme, rendering it less effective.
-
Overexpression of CYP51: Increased transcription of the CYP51 gene results in higher cellular concentrations of the target enzyme.[5][17] This effectively dilutes the impact of the fungicide, requiring a higher dose to achieve an inhibitory effect.
-
Presence of CYP51 Paralogues: Some fungal species possess multiple, distinct copies of the CYP51 gene (CYP51A, CYP51B, etc.).[12][17] These paralogues can have different sensitivities to azole fungicides, and the presence of a less sensitive paralogue can confer intrinsic resistance to the entire species.[12]
Effective resistance management is crucial to preserve the utility of this compound. Strategies include rotating its use with fungicides that have different modes of action, using it in tank-mixes, and adhering to recommended application rates to avoid sublethal dosing that can select for resistant individuals.[4][8]
Conclusion
This compound remains a cornerstone of modern disease management programs due to its potent, systemic, and broad-spectrum activity against a multitude of devastating fungal pathogens. Its targeted inhibition of ergosterol biosynthesis is a well-understood mechanism that provides both protective and curative action. A thorough understanding of this mechanism, coupled with rigorous, validated evaluation protocols as outlined in this guide, is essential for its responsible and effective deployment. Future research must continue to focus on monitoring shifts in pathogen sensitivity and developing integrated strategies that mitigate the risk of resistance, ensuring the longevity of this important fungicidal class for global crop protection.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Shifting sensitivity of septoria tritici blotch compromises field performance and yield of main fungicides in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fungicide performance dose-response curves for septoria tritici in winter wheat | AHDB [ahdb.org.uk]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Hazard of agricultural triazole fungicide: Does this compound induce voriconazole resistance in Aspergillus fumigatus isolates? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fungicide Resistance in Powdery Mildew Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (Ref: SAN 619) [sitem.herts.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
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- 14. researchgate.net [researchgate.net]
- 15. In vitro activity of seven antifungal agents against Fusarium oxysporum and expression of related regulatory genes | PLOS One [journals.plos.org]
- 16. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 17. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
An In-depth Technical Guide to the Molecular Structure and Properties of Cyproconazole
Abstract: Cyproconazole is a broad-spectrum, systemic triazole fungicide with significant applications in agriculture and wood preservation.[1][2][3] Its efficacy stems from a specific molecular structure that facilitates the inhibition of a critical enzyme in fungal cell membrane synthesis.[3][4] This technical guide provides a comprehensive examination of the this compound molecule, detailing its chemical structure, stereoisomeric forms, physicochemical properties, and mechanism of action. Furthermore, it explores the methodologies for its synthesis and analytical detection, its biological activity, and its environmental and toxicological profile, offering a holistic view for researchers and professionals in crop science and drug development.
Chemical Identity and Molecular Structure
This compound is a highly functionalized molecule belonging to the conazole class of fungicides.[5] Its chemical identity is defined by a unique assembly of a chlorophenyl ring, a cyclopropyl group, and a triazole moiety around a central butanol backbone.[2]
Nomenclature and Chemical Identifiers
A precise understanding of a molecule begins with its formal identification. The key identifiers for this compound are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | (2RS,3RS;2SR,3SR)-2-(4-chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | [2] |
| CAS Number | 94361-06-5 | [1][2][6][7] |
| Chemical Formula | C₁₅H₁₈ClN₃O | [4][5][7] |
| Molecular Weight | 291.78 g/mol | [7][8] |
| Synonyms | Alto, Atemi, Sentinel, SAN 619F |
Stereochemistry: The Basis of Biological Specificity
The biological activity of this compound is intricately linked to its three-dimensional structure. The molecule possesses two chiral centers at the C2 and C3 positions of the butan-2-ol backbone, giving rise to four distinct stereoisomers.[2] These exist as two pairs of enantiomers, which are diastereomers to each other.[2]
Commercially produced this compound is manufactured as a racemic mixture containing a roughly equal ratio of these four stereoisomers.[2][5] It is crucial for researchers to recognize that these stereoisomers can exhibit different biological activities, metabolic fates, and toxicities.[9][10] For instance, studies have shown stereoselective binding to estrogen receptors and varying levels of toxicity in zebrafish embryos among the different isomers.[9] The differential activity is a direct consequence of the specific spatial arrangement of the functional groups, which dictates the molecule's fit and interaction with its biological target.
Physicochemical Properties
The physical and chemical properties of this compound govern its environmental fate, formulation, and biological uptake. It is a crystalline solid with moderate solubility in water but high solubility in several organic solvents, a characteristic that influences its mobility in soil and its use in various formulations.[1][5][6]
| Property | Value | Reference |
| Appearance | Colorless crystals / White to off-white powder | [6][11] |
| Melting Point | 103 – 109 °C | [6][8] |
| Boiling Point | > 250 °C | [6][8][11] |
| Vapor Pressure | 0.0347 mPa (at 20 °C) | [6][8][11] |
| Water Solubility | 140 mg/L (at 25 °C) | [8][11] |
| Solubility in Organic Solvents (at 25 °C) | Acetone: >230 g/kg; Ethanol: >230 g/kg; Xylene: 120 g/kg; DMSO: >180 g/kg | [6][11] |
| Stability | Stable at 70°C for 15 days; Stable in aqueous solutions at pH 3-9 (50°C) | [6][8][11] |
Mechanism of Action
This compound's fungicidal activity is highly specific, targeting a key pathway in fungal physiology. This specificity is a hallmark of the azole class of fungicides and is central to its effectiveness.
Inhibition of Ergosterol Biosynthesis
The primary mode of action is the disruption of fungal cell membrane synthesis by inhibiting the production of ergosterol, a sterol unique to fungi and analogous to cholesterol in mammals.[3][4][5] Ergosterol is essential for maintaining the structural integrity, fluidity, and function of the fungal cell membrane.[3]
Target Enzyme: Lanosterol 14α-Demethylase (CYP51)
This compound specifically inhibits the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51).[1][4][12] The nitrogen atom (N4) in the triazole ring of this compound binds to the heme iron atom in the active site of the CYP51 enzyme, while the rest of the molecule interacts with the surrounding apoprotein. This potent binding blocks the demethylation of lanosterol, a critical precursor to ergosterol.[1] The consequence is a depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors within the cell. This dual effect disrupts membrane structure and function, inhibits fungal growth, and ultimately leads to cell death.[3]
Synthesis and Manufacturing
The commercial synthesis of this compound is a multi-step process that requires precise control over reaction conditions to form the complex chiral structure.[5] While proprietary industrial methods vary, published synthetic routes provide insight into the core chemical transformations.
A common strategy involves the convergent synthesis where key fragments—the chlorophenyl-cyclopropyl ketone and the triazole-containing side chain—are prepared separately and then combined. One illustrative pathway involves using a Grignard reaction to form the carbon skeleton, followed by epoxidation and subsequent ring-opening with 1,2,4-triazole.[13][14]
Analytical Methodologies
Accurate quantification of this compound in environmental and agricultural matrices is essential for regulatory compliance, residue monitoring, and research. Modern analytical chemistry offers highly sensitive and specific methods for this purpose.
Overview of Analytical Techniques
The primary techniques for this compound analysis are gas chromatography (GC) and high-performance liquid chromatography (HPLC).[2][15] While early methods utilized GC with detectors like Nitrogen-Phosphorus Detectors (NPD) or Electron Capture Detectors (ECD), the current gold standard is HPLC coupled with tandem mass spectrometry (LC-MS/MS).[2][16][17] LC-MS/MS provides superior sensitivity and selectivity, allowing for detection at parts-per-billion (ppb) or µg/L levels and unambiguous identification through the monitoring of specific precursor-to-product ion transitions.[16][17][18]
Protocol: Determination of this compound Residues in Soil by LC-MS/MS
This protocol is a representative workflow based on validated methods for the analysis of this compound in soil.[16][18]
1. Sample Preparation and Extraction:
- Objective: To quantitatively extract this compound from the complex soil matrix.
- Procedure:
- Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
- Add 20 mL of an acetonitrile/water (80:20, v/v) extraction solvent. The acetonitrile efficiently solubilizes the moderately polar this compound, while the water helps to penetrate the soil matrix.
- Fortify with an internal standard if required for improved quantitation.
- Shake vigorously for 30 minutes on a mechanical shaker to ensure thorough extraction.
- Centrifuge at 4000 rpm for 10 minutes to pellet the soil particles.
2. Extract Cleanup (Optional but Recommended):
- Objective: To remove co-extracted matrix components that can interfere with LC-MS/MS analysis (matrix effects).
- Procedure:
- Pass the supernatant from the previous step through a solid-phase extraction (SPE) cartridge (e.g., C18) or use a dispersive SPE (dSPE) cleanup with reagents like PSA (primary secondary amine) to remove organic acids and fatty acids.
- Elute the analyte from the SPE cartridge with a suitable solvent (e.g., acetonitrile or methanol).
- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a smaller volume (e.g., 1 mL) of the initial mobile phase for analysis. This step concentrates the analyte, improving detection limits.
3. LC-MS/MS Analysis:
- Objective: To separate this compound from any remaining interferences and to detect and quantify it with high specificity.
- Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- LC Conditions:
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
- Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol/acetonitrile. The gradient is programmed to start with a higher percentage of aqueous phase and ramp up to a higher percentage of organic phase to elute the analyte.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.
- MS/MS Conditions:
- Ionization Mode: ESI Positive.
- Monitoring Mode: Multiple Reaction Monitoring (MRM).
- MRM Transition: Monitor the transition from the protonated parent ion [M+H]⁺ to a specific product ion. For this compound, a common transition is m/z 292.1 → m/z 125.0.[16] A secondary, confirmatory transition is also monitored to ensure identity.
4. Data Analysis and Quantification:
- Objective: To determine the concentration of this compound in the original sample.
- Procedure:
- Generate a calibration curve using a series of matrix-matched standards of known concentrations.
- Integrate the peak area of the this compound MRM transition in the samples.
- Calculate the concentration in the sample by comparing its peak area to the calibration curve, accounting for all dilution and concentration factors from the sample preparation steps. The limit of quantification (LOQ) for such methods is typically around 1.0 ng/g (ppb).[18]
Biological Activity and Applications
This compound is valued for its systemic properties and its efficacy against a wide range of fungal pathogens.[3][4][5]
-
Agricultural Uses: It is applied as a foliar spray or seed treatment to protect major crops, including cereals (wheat, barley), coffee, sugar beets, peanuts, and various fruits (apples, grapes).[1][2][4][12] It effectively controls diseases such as rusts (Puccinia spp.), powdery mildews, leaf spots, and apple scab.[1][3][12] Its systemic action allows it to be absorbed by the plant and transported to new growth, providing extended protection.[3][4]
-
Wood Preservation: this compound is also used as a wood preservative to protect above-ground wood from decay-causing fungi, often as an alternative to older preservatives like chromated copper arsenate.[5]
Environmental Fate and Toxicological Profile
While effective, the properties of this compound also necessitate a careful evaluation of its environmental and toxicological impact.
-
Environmental Persistence: this compound is persistent in both soil and aquatic environments, with reported soil half-lives ranging from over 100 days to several years under certain conditions.[1][5][19][20] It is stable to hydrolysis and photolysis in water but can be subject to photolysis on soil surfaces.[19][20]
-
Mobility: Due to its moderate water solubility and persistence, it is considered to have a high risk of leaching into groundwater.[1][5]
-
Ecotoxicity: The compound is classified as very toxic to aquatic organisms and highly toxic to birds.[1][5] It is moderately toxic to most other non-target organisms like mammals, honeybees, and earthworms.[5]
-
Mammalian Toxicology: this compound has moderate acute oral toxicity in mammals.[19] Long-term studies have identified the liver as a target organ.[19] Importantly, it has been identified as an endocrine disruptor, with studies demonstrating effects on progesterone production and agonistic activity towards the human estrogenic receptor α.[1][9] The Meeting of the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) concluded that this compound is unlikely to pose a carcinogenic risk to humans based on the available data.[19]
Conclusion
The this compound molecule represents a sophisticated example of chemical design for targeted biological activity. Its unique three-dimensional structure, characterized by two chiral centers, is fundamental to its potent inhibition of fungal ergosterol biosynthesis. This guide has detailed the key molecular and physicochemical properties that define its function as a leading agricultural and industrial fungicide. The provided methodologies for its synthesis and analysis underscore the technical considerations required for its production and monitoring. For the scientific community, a thorough understanding of its stereochemistry, mechanism, and toxicological profile is paramount for optimizing its application while mitigating potential risks to human health and the environment.
References
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- 6. This compound | 94361-06-5 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. This compound Fungicide丨this compound Fungicides Manufacturer [hbjrain.com]
- 9. In Silico, In Vitro, and In Vivo Studies Indicate the Endocrine-Disrupting Effects of this compound Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselective bioaccumulation and dissipation of four stereoisomers of this compound in earthworm-soil microcosm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound--Rudong Zhongyi Chemical Co., Ltd. [zhongyichem.com]
- 12. youtube.com [youtube.com]
- 13. CN101857576B - Method for preparing this compound by cyclopropyl methyl ketone - Google Patents [patents.google.com]
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- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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- 20. downloads.regulations.gov [downloads.regulations.gov]
Genotoxicity and carcinogenicity studies of cyproconazole
An In-Depth Technical Guide to the Genotoxicity and Carcinogenicity of Cyproconazole
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a broad-spectrum triazole fungicide widely used in agriculture. Its toxicological profile, particularly concerning its potential for genotoxicity and carcinogenicity, has been extensively evaluated by regulatory bodies and independent researchers worldwide. This guide provides a comprehensive analysis of these studies, synthesizing data from pivotal in vitro and in vivo assays. We will explore the causality behind the experimental findings, detailing the non-genotoxic mode of action responsible for liver tumorigenesis in mice and discussing its relevance to human health risk assessment. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanism-centric understanding of this compound's long-term toxicity.
Introduction: The Toxicological Imperative for this compound
This compound functions as a fungicide by inhibiting the C14-demethylation step in sterol biosynthesis, which is critical for the integrity of the fungal cell membrane.[1] As with any chemical intended for widespread environmental application, a thorough assessment of its potential to adversely affect non-target organisms, including humans, is paramount. The evaluation of genotoxicity (the potential to damage DNA) and carcinogenicity (the potential to cause cancer) forms a cornerstone of this safety assessment.
A finding of genotoxicity often implies a non-threshold mechanism for carcinogenicity, posing a significant human health risk. Conversely, a non-genotoxic carcinogen typically acts through a threshold-based mechanism, which has different implications for risk assessment and the establishment of safe exposure levels. This guide dissects the extensive dataset for this compound, which presents a classic case of a non-genotoxic, species-specific carcinogen, offering valuable insights into modern toxicological evaluation.
Genotoxicity Assessment: A Weight of Evidence Approach
A standard battery of tests is employed to assess the genotoxic potential of a substance, examining effects on genes, chromosomes, and DNA integrity. The strategy follows a tiered approach, beginning with in vitro assays and proceeding to in vivo studies if necessary.
In Vitro Genotoxicity Profile
In vitro assays provide a sensitive, controlled environment to detect potential genotoxic activity. This compound has been evaluated in a comprehensive range of these tests.
-
Bacterial Reverse Mutation Assay (Ames Test): This initial screening test uses various strains of Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations and frameshifts). This compound and its major metabolites have consistently yielded negative results in the Ames test, both with and without metabolic activation.[2] This indicates that the parent compound and its metabolites do not induce mutations in bacterial systems.
-
Mammalian Cell Assays: To assess effects in systems more analogous to humans, tests using cultured mammalian cells are required. These include assays for:
-
Gene Mutation: Tests like the Mouse Lymphoma Assay (MLA) or the HPRT assay in Chinese Hamster Ovary (CHO) cells.
-
Chromosomal Aberrations: These assays microscopically evaluate structural damage to chromosomes in cells (e.g., CHO cells or human lymphocytes).
-
Across an adequate range of in vitro mammalian cell tests, this compound did not induce gene mutations or chromosomal aberrations.[2] The collective evidence from these foundational assays strongly suggests a lack of intrinsic genotoxic potential.
In Vivo Genotoxicity Profile
To confirm the in vitro findings in a whole-animal system—accounting for metabolism, distribution, and excretion—in vivo studies are conducted. The most common is the rodent bone marrow micronucleus test, which detects damage to chromosomes or the mitotic apparatus in red blood cells. This compound has also been found to be negative in in vivo genotoxicity tests.[2]
Genotoxicity Conclusion
Table 1: Summary of Key Genotoxicity Studies for this compound
| Assay Type | Test System | Endpoint | Result | Reference |
| In Vitro | ||||
| Bacterial Reverse Mutation | S. typhimurium, E. coli | Gene Mutation | Negative | [2] |
| Mammalian Gene Mutation | Mouse Lymphoma L5178Y cells | Gene Mutation | Negative | [2] |
| Chromosome Aberration | Chinese Hamster Ovary (CHO) cells | Clastogenicity | Negative | [2] |
| In Vivo | ||||
| Micronucleus Test | Rodent Bone Marrow | Chromosomal Damage | Negative | [2] |
Experimental Workflow: Standard Genotoxicity Testing Strategy
The following diagram illustrates the logical flow of a typical genotoxicity testing battery, moving from sensitive in vitro screens to confirmatory in vivo assays.
Caption: Standard workflow for assessing the genotoxic potential of a chemical.
Carcinogenicity Assessment: Unraveling a Non-Genotoxic Mechanism
Long-term carcinogenicity bioassays in rodents are the standard for evaluating a substance's potential to cause cancer with chronic exposure. The results for this compound reveal a clear species-specific effect that necessitates a deeper mechanistic investigation.
Bioassay Results in Rats and Mice
-
Rat Studies: In a 2-year dietary study, this compound did not produce a treatment-related increase in tumors in Wistar rats at doses up to 350 ppm.[5] The No-Observed-Adverse-Effect Level (NOAEL) was established at 50 ppm (equal to 2.2 mg/kg bw/day) based on non-cancer effects like reduced body weight gain at higher doses.[2]
-
Mouse Studies: In contrast, lifetime feeding studies in CD-1 mice resulted in a statistically significant increase in the incidence of liver tumors (hepatocellular adenomas and carcinomas) at dietary concentrations of 100 and 200 ppm.[5][6] The primary target organ for toxicity in mice was clearly the liver, with effects including hepatomegaly (increased liver weight), hepatocellular hypertrophy, and single-cell necrosis observed at tumorigenic doses.[2][7]
This discrepancy—tumors in mice but not rats, coupled with a lack of genotoxicity—points towards a non-genotoxic, mitogenic mode of action for liver tumor formation in the sensitive species (mice).
Table 2: Summary of Long-Term Carcinogenicity Studies of this compound
| Species (Strain) | Duration | Key Findings | NOAEL | Reference |
| Rat (Wistar) | 2 Years | No evidence of carcinogenicity | 2.2 mg/kg bw/day | [2][5] |
| Mouse (CD-1) | Lifetime | Increased incidence of hepatocellular adenomas and carcinomas | < 13.2 mg/kg bw/day (LOAEL for liver effects) | [2][5][6] |
Mode of Action: Activation of the Constitutive Androstane Receptor (CAR)
The central scientific question is to determine the sequence of events leading from this compound exposure to tumor formation in mice. Extensive mechanistic studies have demonstrated that this compound acts similarly to phenobarbital, a classic non-genotoxic rodent liver carcinogen, by activating the Constitutive Androstane Receptor (CAR).[5][6][8]
CAR is a nuclear receptor that functions as a xenosensor, regulating the transcription of genes involved in the metabolism and detoxification of foreign substances. The key events in the CAR-mediated mode of action for this compound are as follows:
-
CAR Activation: this compound binds to and activates the CAR in mouse liver cells.
-
Altered Gene Expression: Activated CAR leads to the induction of a battery of target genes, most notably cytochrome P450 enzymes like Cyp2b10.[5][6] This is an adaptive response to metabolize the chemical.
-
Hepatocellular Hypertrophy and Proliferation: Sustained CAR activation leads to an increase in liver size (hepatomegaly) due to both an increase in cell size (hypertrophy) and an increase in the rate of cell division (proliferation or hyperplasia).[8][9] This mitogenic response is a key event in the tumorigenic process.
-
Clonal Expansion and Tumor Formation: The sustained, chemically-induced cell proliferation can lead to the clonal expansion of spontaneously initiated cells, eventually forming altered hepatic foci, which can then progress to adenomas and, ultimately, carcinomas.[10]
Crucially, studies using CAR-null mice (genetically engineered to lack the CAR) provided definitive proof for this mode of action. When exposed to this compound, these CAR-null mice did not exhibit the characteristic liver weight increases, cell proliferation, or gene expression changes seen in wild-type mice, and the tumor response was greatly diminished or absent.[5][6][8]
Human Relevance of Mouse Liver Tumors
The determination that this compound-induced mouse liver tumors occur via a CAR-mediated mode of action is fundamental to assessing human risk. The key question becomes: is this mode of action plausible in humans?
While humans possess a CAR ortholog, significant quantitative and qualitative differences exist between the rodent and human receptors and their downstream effects.[9][11]
-
Receptor Activation: There are known species differences in the sensitivity of CAR to activators.
-
Proliferative Response: Studies in mice with "humanized" CAR/PXR receptors showed that while this compound could induce some gene expression changes, the marked hepatocellular proliferation seen in wild-type mice was absent.[9] There is a general consensus that human hepatocytes are significantly less responsive to the mitogenic effects of CAR activators compared to rodent hepatocytes.[3][10]
Based on this weight of evidence, regulatory agencies such as the U.S. EPA have concluded that the CAR-mediated mitogenic mode of action for liver tumors in mice is not relevant to humans at exposure levels that do not cause a sustained mitogenic response.[3] Therefore, this compound is classified as "not likely to be carcinogenic to humans " under these conditions.[3][4]
Diagram: CAR-Mediated Mode of Action for Mouse Liver Tumors
This diagram outlines the key events from this compound exposure to tumor formation in the mouse liver.
Caption: Non-genotoxic mode of action for this compound-induced liver tumors.
Methodologies: Foundational Protocols
Protocol: Bacterial Reverse Mutation Assay (Ames Test)
-
Objective: To detect chemically-induced gene mutations in bacteria.
-
Methodology:
-
Strain Selection: Use multiple tester strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA) capable of detecting different types of mutations.
-
Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254 or a phenobarbital/β-naphthoflavone combination.
-
Exposure: In the plate incorporation method, the test chemical, bacterial culture, and S9 mix (if used) are combined in molten top agar and poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation can synthesize the required amino acid (e.g., histidine) and form visible colonies. The number of revertant colonies is counted.
-
Analysis: A positive response is defined as a dose-related increase in revertant colonies over the solvent control, typically exceeding a twofold increase.
-
Protocol: Rodent Long-Term Carcinogenicity Bioassay
-
Objective: To assess the carcinogenic potential of a substance following chronic dietary exposure.
-
Methodology:
-
Animal Model: Select a rodent species and strain (e.g., CD-1 mice, Wistar rats), typically using 50 animals per sex per group.
-
Dose Selection: Based on subchronic toxicity studies (e.g., 90-day studies), select at least three dose levels plus a concurrent control group. The highest dose should induce minimal toxicity (e.g., a slight decrease in body weight gain) but not significantly shorten the lifespan.
-
Administration: The test substance is mixed into the diet and administered continuously for the majority of the animal's lifespan (e.g., 18-24 months for mice, 24 months for rats).
-
In-life Monitoring: Animals are observed daily for clinical signs of toxicity. Body weights and food consumption are measured weekly for the first few months and then bi-weekly or monthly.
-
Pathology: At the end of the study, all animals (including those that die prematurely) undergo a complete necropsy. Organs are weighed, and a comprehensive list of tissues from all animals is preserved and examined microscopically by a qualified pathologist.
-
Analysis: The incidence of tumors (neoplastic lesions) in each dose group is compared to the control group using appropriate statistical methods to determine if there is a treatment-related increase.
-
Overall Conclusion and Scientific Perspective
The toxicological assessment of this compound serves as an exemplary case study in modern chemical safety evaluation. The weight of evidence from a comprehensive suite of genotoxicity assays firmly establishes it as a non-genotoxic compound.[2] While it induces liver tumors in mice, this effect is not observed in rats and is driven by a well-understood, non-genotoxic mode of action involving the activation of the CAR nuclear receptor.[5][8]
The crucial element for human health risk assessment is the determination that this mode of action has low relevance for humans, given the significant species differences in the proliferative response of liver cells to CAR activators.[3][9] This mechanistic understanding allows for a more scientifically robust risk assessment than one based solely on the observation of a tumor in an animal study. For researchers and drug development professionals, the this compound story underscores the importance of moving beyond simple hazard identification to a deep, mechanism-based evaluation to accurately predict potential human health risks.
References
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- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Mouse liver effects of this compound, a triazole fungicide: role of the constitutive androstane receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Hepatotoxic effects of this compound and prochloraz in wild-type and hCAR/hPXR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. The Connection of Azole Fungicides with Xeno-Sensing Nuclear Receptors, Drug Metabolism and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Cyproconazole and its Ecotoxicological Impact on Non-Target Aquatic Invertebrates: A Mechanistic and Methodological Evaluation
An In-depth Technical Guide
Abstract
Cyproconazole is a highly effective systemic triazole fungicide widely employed in modern agriculture to protect a variety of crops.[1] Its mode of action, the inhibition of ergosterol biosynthesis, is specific to fungi but raises significant ecotoxicological questions regarding non-target organisms.[1][2] Due to its persistence in soil and water systems and a high potential for leaching into groundwater, this compound's presence in aquatic environments is inevitable.[2][3] This guide provides a comprehensive technical overview of the impacts of this compound on non-target aquatic invertebrates. We move beyond simple toxicity endpoints to explore the underlying biochemical mechanisms, detail sublethal consequences on development and behavior, and provide robust, field-tested methodologies for researchers to validly assess these impacts. This document is intended for ecotoxicology researchers, environmental scientists, and regulatory professionals seeking a deeper understanding of the environmental fate and effects of this important fungicide.
Introduction: The Journey from Crop to Creek
This compound is a broad-spectrum fungicide used to control diseases like rusts, leaf spots, and powdery mildews on crops such as cereals, coffee, and fruits.[1][4] As a systemic fungicide, it is absorbed and transported within the plant, providing comprehensive protection.[1] However, its application via foliar spray and its chemical properties—moderate water solubility and environmental persistence—facilitate its transport from agricultural fields into adjacent aquatic ecosystems through runoff, spray drift, and leaching.[3][5]
Predicted environmental concentrations (PECs) in surface waters have been estimated to reach up to 49.05 µg/L, with modeled chronic exposure levels around 43 µg/L.[6][7] While monitored concentrations are often lower, these values represent a potential exposure level for aquatic life and serve as a critical benchmark for evaluating toxicological risk.[5] Understanding the interaction between these environmental concentrations and the physiology of aquatic invertebrates is paramount for a comprehensive risk assessment.
Mechanism of Action: A Fungal Target with Non-Target Consequences
The efficacy of this compound against fungi is rooted in its targeted disruption of the fungal cell membrane. This process provides a clear starting point for understanding its potential effects on other organisms.
Primary (Fungal) Mode of Action
This compound, like other azole fungicides, specifically inhibits the enzyme lanosterol 14-alpha-demethylase , a crucial component of the cytochrome P450 family (CYP51).[8][9] This enzyme is essential for converting lanosterol into ergosterol. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in animals, and is vital for maintaining membrane fluidity, integrity, and function.[10][11] By blocking ergosterol synthesis, this compound compromises the fungal cell membrane, leading to increased permeability, cell lysis, and ultimately, cell death.[2][8]
References
- 1. This compound fungicide [cnagrochem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (Ref: SAN 619) [sitem.herts.ac.uk]
- 4. fao.org [fao.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Lethal and sub-lethal effects of this compound on freshwater organisms: a case study with Chironomus riparius and Dugesia tigrina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]
- 8. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 10. researchgate.net [researchgate.net]
- 11. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
Methodological & Application
Application Notes & Protocol: In Vitro Antifungal Susceptibility Testing of Cyproconazole
Introduction: The Rationale for Standardized Testing
Cyproconazole is a potent, broad-spectrum triazole fungicide widely utilized in agriculture to control a variety of plant-pathogenic fungi.[1][2] As with all triazoles, its mechanism of action is the inhibition of sterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[3][4] Ergosterol is an indispensable component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to the cessation of fungal growth.[5]
While developed for agricultural applications, the shared mechanism of action with clinical azoles makes this compound a compound of interest in resistance studies and environmental surveillance.[6][7][8] The emergence of azole resistance in clinical pathogens, potentially linked to environmental exposure to agricultural fungicides, necessitates robust and reproducible methods for in vitro susceptibility testing.[6][7]
This document provides a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast species, harmonized with the principles of the Clinical and Laboratory Standards Institute (CLSI) M27 and European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3.2 reference methodologies.[7][9][10] Adherence to these standardized procedures is critical for generating high-quality, comparable data essential for research and drug development.
Principle of the Broth Microdilution Method
The broth microdilution assay is the gold-standard method for determining the MIC of an antifungal agent.[11] The principle involves challenging a standardized fungal inoculum with serially diluted concentrations of the antifungal agent in a 96-well microtiter plate. Following a defined incubation period, the MIC is determined as the lowest concentration of the agent that causes a substantial, visually observable reduction in fungal growth compared to a drug-free control. For azoles like this compound, this endpoint is typically a ≥50% reduction in turbidity.[12]
Materials and Reagents
Equipment
-
Biological Safety Cabinet (Class II)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or equivalent photometer (wavelength capability of 530 nm)
-
Vortex mixer
-
Calibrated multichannel and single-channel pipettes
-
Microplate reader (optional, for spectrophotometric reading)
-
Inverted microplate viewing mirror
Consumables & Reagents
-
This compound: Analytical grade powder (CAS No: 94361-06-5).
-
Dimethyl Sulfoxide (DMSO): ACS grade or higher, sterile. This compound is readily soluble in DMSO.[6]
-
RPMI-1640 Medium: Powdered medium with L-glutamine, without sodium bicarbonate. Phenol red may be included as a pH indicator.
-
MOPS Buffer: (3-(N-morpholino)propanesulfonic acid).
-
D-Glucose: Reagent grade.
-
Sterile Saline: 0.85% NaCl, buffered or unbuffered.
-
Sterile, 96-well, U-bottom microtiter plates.
-
Sterile reagent reservoirs.
-
Sabouraud Dextrose Agar (SDA) plates: For fungal culture.
-
Quality Control (QC) Strains:
-
Candida parapsilosis ATCC 22019
-
Candida krusei ATCC 6258
-
Experimental Workflow: A Step-by-Step Guide
The entire protocol, from reagent preparation to final data analysis, is a multi-stage process requiring careful aseptic technique and precise execution.
Caption: Workflow for this compound Broth Microdilution Assay.
Reagent Preparation
3.1.1 RPMI-1640 Test Medium (2X Concentration) Causality: A standardized, buffered, and chemically defined medium like RPMI-1640 is essential to ensure inter-laboratory reproducibility.[11][13] It is prepared at 2X concentration because it will be diluted 1:1 with the fungal inoculum. The MOPS buffer maintains a stable physiological pH of 7.0, which is critical for both fungal growth and the activity of many antifungal agents.
-
Dissolve 20.8 g of RPMI-1640 powder and 69.1 g of MOPS into 900 mL of distilled water.
-
Adjust the pH to 7.0 ± 0.1 at 25°C using 1N NaOH.
-
Bring the final volume to 1 L with distilled water.
-
Sterilize by filtration through a 0.22 µm membrane filter. Do not autoclave.
-
Store at 4°C for up to 6 weeks.
3.1.2 this compound Stock Solution (e.g., 1280 µg/mL) Causality: DMSO is the solvent of choice due to the high solubility of this compound and its miscibility with aqueous media.[6] Preparing a high-concentration stock solution allows for accurate serial dilutions and minimizes the final DMSO concentration in the assay, which should not exceed 1% to avoid impacting fungal growth.
-
Accurately weigh analytical grade this compound powder.
-
Dissolve in 100% DMSO to create a stock solution of 1280 µg/mL. (This concentration is 100 times the highest desired final concentration of 12.8 µg/mL).
-
Vortex until fully dissolved.
-
Store in small aliquots at -20°C or below.
Inoculum Preparation
Causality: The density of the starting inoculum is one of the most critical variables in susceptibility testing.[11] An inoculum that is too dense can overwhelm the drug, leading to falsely high MICs, while an overly sparse inoculum may not grow sufficiently for a reliable reading. Standardization to a 0.5 McFarland standard ensures a consistent starting cell density.
-
From a fresh (24-48 hour) culture on an SDA plate, touch 4-5 distinct colonies (≥1 mm) with a sterile loop.
-
Suspend the colonies in 5 mL of sterile saline.
-
Vortex for 15 seconds to create a homogenous suspension.
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard using a spectrophotometer (target: 0.08–0.10 absorbance at 625 nm or 80-82% transmittance at 530 nm). This stock suspension contains approximately 1-5 x 10⁶ CFU/mL.
-
Create the working inoculum by diluting the standardized stock suspension 1:1000 in RPMI test medium (e.g., 20 µL of stock into 20 mL of medium). This yields a final concentration of 1-5 x 10³ CFU/mL, which after 1:1 dilution in the plate will give the target inoculum of 0.5-2.5 x 10³ CFU/mL.
Microtiter Plate Preparation and Inoculation
-
Plate Setup: Add 100 µL of RPMI test medium (1X, prepared by diluting the 2X stock 1:1 with sterile water) to wells 2 through 11 in a 96-well plate. Well 12 will be the sterility control (medium only) and well 11 will be the growth control (inoculum, no drug).
-
Drug Dilution:
-
Prepare an intermediate dilution of the this compound stock in RPMI medium.
-
Add 200 µL of the highest drug concentration (e.g., 25.6 µg/mL, which is 2X the final desired concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates a gradient of drug concentrations.
-
-
Inoculation: Add 100 µL of the working inoculum (from step 3.2.5) to wells 1 through 11. Do not add inoculum to well 12. This step dilutes the drug concentrations and the medium to their final 1X strength.
-
Final Plate Layout:
-
Wells 1-10: Contain fungal inoculum and serial dilutions of this compound (e.g., 12.8 µg/mL down to 0.025 µg/mL).
-
Well 11: Growth Control (100 µL medium + 100 µL inoculum).
-
Well 12: Sterility Control (200 µL medium only).
-
-
Incubation: Seal the plate or place it in a humidified chamber to prevent evaporation and incubate at 35°C for 24-48 hours.
Reading and Interpreting Results
-
Check Controls: Before reading the test wells, verify that the growth control (well 11) shows sufficient turbidity and the sterility control (well 12) is clear.
-
Visual Reading: Using an inverted mirror, compare the growth in each drug-containing well (1-10) to the growth control (well 11).
-
Determine MIC: The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately ≥50% inhibition) relative to the growth control.[12] Trailing, the phenomenon of reduced but persistent growth at concentrations above the MIC, can occur with azoles and should be disregarded when scoring the 50% inhibition endpoint.[4]
Quality Control: The Foundation of Trustworthiness
A protocol is only trustworthy if it is self-validating. The inclusion of standard QC strains with known susceptibility profiles ensures that all components of the assay—medium, drug dilutions, inoculum, and incubation—are performing correctly.[1]
While official CLSI or EUCAST QC ranges have not been established for the agricultural fungicide this compound, laboratories must validate their procedure using established ranges for clinically relevant azoles.[1][3] The results for these compounds must fall within the acceptable ranges before the results for this compound can be considered valid.
| QC Strain | Antifungal Agent | Acceptable 24-hr MIC Range (µg/mL) (CLSI M60) [3][9] |
| Candida parapsilosis ATCC 22019 | Fluconazole | 1.0 - 8.0 |
| Itraconazole | 0.06 - 0.5 | |
| Voriconazole | 0.015 - 0.12 | |
| Candida krusei ATCC 6258 | Fluconazole | 16 - 128 |
| Itraconazole | 0.12 - 1.0 | |
| Voriconazole | 0.06 - 0.5 |
Note: The data presented are based on the CLSI M60 document and should be verified against the most current version.[3][9]
References
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azoles Used in Agriculture as Possible Cause of Azole-Resistance in Clinical Candida Isolates – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. researchgate.net [researchgate.net]
- 7. Genesis of Azole Antifungal Resistance from Agriculture to Clinical Settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. njccwei.com [njccwei.com]
- 9. EUCAST: Quality Control [eucast.org]
- 10. droracle.ai [droracle.ai]
- 11. scispace.com [scispace.com]
- 12. Azole-Based Compounds That Are Active against Candida Biofilm: In Vitro, In Vivo and In Silico Studies [mdpi.com]
- 13. EUCAST: Antifungal breakpoints and ECOFFs and QC tables updated. [eucast.org]
Application Note: A Scientifically Grounded Approach to Developing a QuEChERS Method for Cyproconazole in Complex Matrices
Abstract
This application note provides a comprehensive guide for researchers and analytical scientists on the development, optimization, and validation of a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the determination of the triazole fungicide cyproconazole in complex food and environmental matrices. Moving beyond a simple recitation of steps, this document delves into the causal relationships behind methodological choices, offering a robust framework for adapting the QuEChERS protocol to matrices with varying compositions, such as those high in fats, pigments, or sugars. Key considerations, from the selection of buffering systems and dispersive solid-phase extraction (d-SPE) sorbents to the critical evaluation of matrix effects, are discussed in detail. The protocols and validation strategies outlined herein are grounded in established international guidelines to ensure data integrity and reliability.
Introduction: The Analytical Challenge of this compound
This compound is a systemic, broad-spectrum triazole fungicide widely used to protect a variety of crops, including cereals, coffee, fruits, and vegetables, from a range of fungal pathogens.[1][2][3] Its mechanism of action involves the inhibition of sterol biosynthesis, which is crucial for the formation of fungal cell walls.[2] Due to its efficacy, this compound is applied globally. However, its persistence in soil and water systems, coupled with potential risks to non-target organisms and human health, necessitates rigorous monitoring of its residues in the food chain and the environment.[1][2] The European Union, for instance, has established Maximum Residue Limits (MRLs) for this compound in various commodities, requiring sensitive and accurate analytical methods for regulatory compliance.[3]
Analyzing this compound in diverse and complex matrices presents a significant analytical challenge. Co-extracted compounds such as pigments, lipids, sugars, and organic acids can interfere with detection, leading to a phenomenon known as the "matrix effect," which can suppress or enhance the analyte signal during analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6]
The QuEChERS method, first introduced by Anastassiades et al., has revolutionized pesticide residue analysis.[7] It streamlines the sample preparation process into two main stages: a salting-out liquid-liquid extraction with acetonitrile, followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[8] The inherent flexibility of the QuEChERS approach allows for modifications to handle different sample types, making it an ideal starting point for developing a robust method for this compound.[9] This guide will walk through the logical process of tailoring the QuEChERS protocol for reliable this compound quantification in challenging matrices.
Physicochemical Properties of this compound
Understanding the properties of this compound is the foundation for effective method development. As a moderately water-soluble and non-polar compound, it is readily soluble in organic solvents like acetonitrile, the standard extraction solvent in QuEChERS.[1]
Caption: Chemical Structure of this compound.
Core Principles of QuEChERS Method Development
A successful QuEChERS method hinges on a systematic approach to optimizing the extraction and cleanup steps for the specific analyte-matrix combination.
Step 1: Extraction and Partitioning
The initial extraction aims to efficiently transfer this compound from the sample into an organic solvent, typically acetonitrile.
-
Solvent Choice: Acetonitrile is the preferred solvent due to its ability to extract a wide range of pesticides, including the moderately polar this compound, and its limited miscibility with water in the presence of salts, which facilitates phase separation.
-
Buffering Strategy: The stability of some pesticides can be pH-dependent. While this compound is relatively stable, using a buffered QuEChERS method is a best practice for multi-residue analysis and ensures method ruggedness across various matrices. The two most common buffered methods are:
-
AOAC Official Method 2007.01: Uses sodium acetate (NaOAc) to buffer the extract to a pH of approximately 4.8.[5] This is effective for a broad range of pesticides.
-
EN 15662 Method: Employs citrate-based buffers (disodium hydrogen citrate sesquihydrate and trisodium citrate dihydrate) to achieve a pH between 5.0 and 5.5.[7][9] The choice between them is often a matter of laboratory preference or adherence to specific regulatory standards. For this compound, both methods are effective.
-
-
Salts: A combination of anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or a buffering salt is added. MgSO₄ serves two purposes: it absorbs excess water from the sample, which aids in partitioning the pesticides into the acetonitrile layer, and it induces phase separation. NaCl also helps to drive the separation of the aqueous and organic layers.
Step 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup
This is the most critical step for mitigating matrix effects. An aliquot of the acetonitrile supernatant from the extraction step is mixed with a combination of sorbents to remove interfering co-extractives. The selection of sorbents is entirely dependent on the matrix composition.[8][10]
Table 1: Selection of d-SPE Sorbents for Different Matrix Types
| Sorbent | Target Interferences | Typical Matrices | Rationale & Cautions |
| MgSO₄ | Residual Water | All | Used in all d-SPE kits to ensure complete removal of water from the extract. |
| PSA (Primary Secondary Amine) | Organic acids, sugars, some fatty acids, anthocyanin pigments | Fruits, vegetables, juices | A weak anion exchanger that effectively removes polar, acidic interferences.[8] It is a foundational sorbent for most food matrices. |
| C18 (End-capped Octadecylsilane) | Non-polar compounds (lipids, waxes) | High-fat matrices (avocado, nuts, oilseeds, dairy) | A reverse-phase sorbent that retains fats and oils.[10][11] Essential for preventing contamination of the analytical system when dealing with fatty samples. |
| GCB (Graphitized Carbon Black) | Pigments (chlorophyll, carotenoids), sterols | Deeply colored matrices (spinach, kale, peppers, carrots) | Highly effective at removing pigments. Caution: GCB can adsorb planar molecules through π-π interactions, potentially leading to low recovery of some pesticides.[8][10] this compound is not planar, so its recovery is generally not affected. |
| Z-Sep® / Z-Sep+ | Lipids, pigments | Complex matrices with both high fat and pigment content | Zirconia-based sorbents that offer a dual retention mechanism (Lewis acid/base and ion exchange) for enhanced removal of fats and pigments.[8][10] |
Detailed Application Protocol
This protocol outlines a generalized QuEChERS procedure based on the EN 15662 method. Adjustments, particularly in the d-SPE step, should be made based on the specific matrix as detailed in Table 1.
Caption: General QuEChERS Workflow for this compound Analysis.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), HPLC or LC-MS grade.
-
Standards: Certified reference material of this compound.
-
Reagents: Reagent-grade water, anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate.
-
QuEChERS Kits: Pre-packaged extraction salt tubes and d-SPE cleanup tubes (containing the desired sorbent blend) are commercially available and recommended for consistency.
-
Equipment: High-speed centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes.
Step-by-Step Procedure
-
Sample Preparation:
-
Homogenize a representative portion of the sample.
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
For dry matrices (<80% water content, e.g., cereals, herbs): Weigh 2-5 g of sample and add an appropriate amount of reagent-grade water to bring the total water content to ~8-10 mL before proceeding.[12]
-
-
Extraction:
-
Add 10 mL of acetonitrile to the 50 mL tube containing the sample.
-
Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.
-
Add the contents of a pre-packaged EN 15662 extraction salt packet (typically 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[7][9]
-
Immediately cap and shake vigorously for 1 minute. The mixture will become warm.
-
Centrifuge at ≥ 3000 rcf for 5 minutes. A clear separation between the upper acetonitrile layer and the lower aqueous/solid layer should be observed.
-
-
Dispersive SPE Cleanup:
-
Select a 2 mL or 15 mL d-SPE tube containing anhydrous MgSO₄ and the appropriate cleanup sorbents based on the matrix type (see Table 1). For a generic fruit or vegetable sample, a tube with 150 mg MgSO₄ and 25 mg PSA would be a starting point.
-
Transfer a 1 mL aliquot of the upper acetonitrile extract into the d-SPE tube.
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
-
-
Final Extract Preparation:
-
Carefully transfer an aliquot of the cleaned supernatant into an autosampler vial.
-
The sample is now ready for analysis. For LC-MS/MS, it may be necessary to dilute the final extract with the initial mobile phase to ensure chromatographic compatibility.
-
Method Validation: Ensuring Data Trustworthiness
A developed method is only useful if it is validated to be "fit for purpose." Validation must be performed for each matrix type. Key parameters should be assessed according to guidelines such as the EU's SANTE/11312/2021 document.[13]
-
Linearity: Assessed by preparing calibration curves. Due to the high probability of matrix effects, matrix-matched calibration is strongly recommended . This involves fortifying blank matrix extract with the analyte at several concentration levels. A linear regression with a coefficient of determination (r²) ≥ 0.99 is typically required.[14]
-
Accuracy (Recovery): Determined by spiking blank samples with this compound at various concentrations (e.g., the limit of quantification and 10x the LOQ) and analyzing them through the entire procedure. Mean recoveries should fall within the 70-120% range.[11][13][14]
-
Precision: Expressed as the relative standard deviation (RSD) of replicate measurements. For repeatability (intra-day precision), the RSD should typically be ≤ 20%.[11][13][14]
-
Limit of Quantification (LOQ): The lowest concentration at which the method has been validated with acceptable accuracy and precision.
-
Matrix Effect (ME): This must be quantified to understand the impact of the matrix on the analyte signal. It is calculated using the following formula: ME (%) = [(Slope of matrix-matched calibration curve / Slope of solvent calibration curve) - 1] x 100
Table 2: Example Validation Performance Data for this compound in Spinach (High Pigment Matrix)
| Validation Parameter | Performance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 (Matrix-Matched) |
| Spike Level | - | 10 µg/kg (LOQ) |
| Recovery (%) | 70 - 120% | 95.4% |
| Precision (RSD, %) | ≤ 20% | 8.2% |
| Matrix Effect (%) | - | -35% (Signal Suppression) |
Conclusion
The QuEChERS methodology provides a powerful and adaptable platform for the analysis of this compound in a multitude of complex matrices. Success is not achieved by rigidly following a single protocol, but by understanding the scientific principles of extraction and cleanup and making informed decisions based on the specific characteristics of the sample matrix. A logical selection of buffering salts and d-SPE sorbents, coupled with a thorough validation that critically assesses matrix effects, is essential for developing a method that is not only fast and efficient but also accurate, reliable, and defensible. The framework presented in this application note empowers scientists to confidently tackle the challenges of pesticide residue analysis and generate high-quality data.
References
- 1. This compound (Ref: SAN 619) [sitem.herts.ac.uk]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: a systemic triazole fungicide._Chemicalbook [chemicalbook.com]
- 4. Evaluation of matrix effects for pesticide residue analysis by QuEChERs coupled with UHPLC-MS/MS in complex herbal matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromtech.com.au [chromtech.com.au]
- 6. mdpi.com [mdpi.com]
- 7. QuEChERS: About the method [quechers.eu]
- 8. mdpi.com [mdpi.com]
- 9. How to Use QuEChERS for Diverse Sample Types [discover.restek.com]
- 10. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of alternative sorbents for dispersive solid-phase extraction clean-up in the QuEChERS method for the determination of pesticide residues in rice by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. Efficient LC-MS/MS for Routine Fungicide Residue Analysis in Complex Matrices [mdpi.com]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Molecular Docking Simulation of Cyproconazole with Fungal Lanosterol 14-α-Demethylase (CYP51)
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking simulations of the triazole fungicide cyproconazole with its target enzyme, fungal lanosterol 14-α-demethylase (CYP51). We delve into the scientific rationale, present a detailed, step-by-step protocol using industry-standard software, and offer insights into the interpretation and validation of docking results. This guide is designed to be a self-contained resource, enabling users to confidently apply molecular docking techniques to investigate antifungal drug-target interactions and accelerate structure-based drug design efforts.
Introduction: The Significance of Targeting Fungal CYP51
Fungal infections pose a significant threat to human health and agriculture, necessitating the development of effective antifungal agents.[1][2][3] Azole antifungals, such as this compound, are a cornerstone of antifungal therapy and crop protection.[4] These compounds exert their effect by inhibiting a crucial enzyme in the fungal ergosterol biosynthesis pathway: lanosterol 14-α-demethylase, also known as CYP51.[1][4][5][6] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[4][6]
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8][9][10] In the context of drug discovery, it allows for the elucidation of binding modes and affinities between a ligand (e.g., this compound) and a protein target (e.g., CYP51).[7][9][10] By understanding these interactions at an atomic level, researchers can rationally design more potent and selective antifungal agents.[11] This application note will guide you through the process of simulating the interaction between this compound and fungal CYP51, providing a robust framework for your own in-silico investigations.
Scientific Background
This compound: A Triazole Antifungal
This compound is a broad-spectrum triazole fungicide.[12] Its chemical structure, featuring a triazole ring, is critical for its mechanism of action.[12][13] The nitrogen atom in the triazole ring coordinates with the heme iron atom in the active site of CYP51, effectively blocking the enzyme's catalytic activity.
Fungal Lanosterol 14-α-Demethylase (CYP51): The Target
Lanosterol 14-α-demethylase is a cytochrome P450 enzyme essential for the biosynthesis of sterols in eukaryotes.[5][14] In fungi, CYP51 catalyzes the removal of the 14α-methyl group from lanosterol, a key step in the production of ergosterol.[6][14] The structure of fungal CYP51 has been extensively studied, and several crystal structures are available in the Protein Data Bank (PDB), providing a solid foundation for structure-based drug design.[1][4][15][16][17][18] These structures reveal a conserved active site, which is the binding pocket for both the natural substrate, lanosterol, and azole inhibitors.[4][14]
Principles of Molecular Docking
Molecular docking simulations aim to predict the binding conformation and affinity of a ligand within the active site of a target protein.[7][8][9][19] The process involves two main components: a search algorithm and a scoring function.[9] The search algorithm generates a variety of possible binding poses for the ligand, while the scoring function estimates the binding affinity for each pose.[9] A lower binding energy generally indicates a more stable and favorable interaction.[20]
Detailed Protocols and Methodologies
This section provides a step-by-step guide to performing a molecular docking simulation of this compound with fungal CYP51. We will utilize widely accessible and validated software tools.
Software and Resource Requirements
| Software/Resource | Purpose | Recommended Tool(s) |
| Molecular Visualization | Viewing and editing protein and ligand structures | PyMOL, UCSF Chimera, Discovery Studio Visualizer |
| Protein Preparation | Preparing the receptor for docking | AutoDockTools, UCSF Chimera |
| Ligand Preparation | Preparing the ligand for docking | Avogadro, ChemDraw, Open Babel |
| Molecular Docking | Performing the docking simulation | AutoDock Vina |
| Data Analysis | Analyzing and visualizing docking results | PyMOL, LigPlot+ |
| Protein Structure Database | Obtaining the 3D structure of the target protein | Protein Data Bank (PDB) |
| Ligand Structure Database | Obtaining the 3D structure of the ligand | PubChem |
Experimental Workflow
The molecular docking workflow can be summarized in the following diagram:
Figure 1: A generalized workflow for molecular docking simulations.
Step-by-Step Protocol
Step 1: Protein Preparation
-
Objective: To prepare the fungal CYP51 protein structure for docking by removing non-essential molecules and adding necessary atoms.
-
Protocol:
-
Download the Protein Structure: Obtain the crystal structure of a fungal lanosterol 14-α-demethylase from the Protein Data Bank (PDB). For example, the PDB ID 4UYM corresponds to the CYP51B from Aspergillus fumigatus in complex with voriconazole.[16][21]
-
Clean the PDB File: Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.[22][23] Remove water molecules, co-factors, and any existing ligands from the structure.[23][24][25][26][27] For this simulation, we will focus on a single protein chain.
-
Add Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.[24][26][28][29]
-
Assign Charges: Assign partial charges to the protein atoms (e.g., Gasteiger charges in AutoDockTools).[29]
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[23]
-
Step 2: Ligand Preparation
-
Objective: To prepare the 3D structure of this compound for docking.
-
Protocol:
-
Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database (CID 86132) in SDF or MOL2 format.[30]
-
Energy Minimization: Perform energy minimization on the ligand structure using software like Avogadro or the MM2 force field to obtain a stable, low-energy conformation.[31]
-
Define Rotatable Bonds: Identify and define the rotatable bonds in the this compound molecule. This allows for ligand flexibility during the docking simulation.[24]
-
Save as PDBQT: Convert the prepared ligand structure to the PDBQT format.[31]
-
Step 3: Molecular Docking Simulation
-
Objective: To perform the docking of this compound into the active site of fungal CYP51 using AutoDock Vina.[28][32][33][34]
-
Protocol:
-
Define the Grid Box: In AutoDockTools, define a grid box that encompasses the active site of the CYP51 protein.[23][25][26][33] The dimensions and coordinates of this box will define the search space for the docking simulation. A good starting point is to center the grid on the co-crystallized ligand from the original PDB file.
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files (protein and ligand PDBQT files), the grid box parameters, and the output file name.
-
Run AutoDock Vina: Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt
-
Results and Data Analysis
Interpreting Docking Results
AutoDock Vina will generate an output PDBQT file containing several predicted binding poses for this compound, ranked by their binding affinity (in kcal/mol).[20]
-
Binding Affinity: This value represents the estimated free energy of binding. A more negative value indicates a stronger and more favorable binding interaction.[20][35]
-
Root Mean Square Deviation (RMSD): The RMSD value compares the docked pose of the ligand to a reference conformation (e.g., a co-crystallized ligand). A lower RMSD value (typically < 2.0 Å) suggests that the docking protocol has successfully reproduced the experimental binding mode.[20][35][36][37]
Visualizing Protein-Ligand Interactions
Use molecular visualization software to analyze the interactions between the best-ranked pose of this compound and the amino acid residues in the CYP51 active site. Look for key interactions such as:
-
Hydrogen Bonds: These are strong, directional interactions that contribute significantly to binding affinity.
-
Hydrophobic Interactions: These interactions are crucial for the stability of the ligand within the binding pocket.[2][3]
-
Coordination with the Heme Iron: For azole antifungals, the coordination of the triazole nitrogen with the heme iron is the hallmark of their inhibitory mechanism.
The following table provides an example of how to summarize your docking results:
| Pose | Binding Affinity (kcal/mol) | RMSD from Reference (Å) | Key Interacting Residues |
| 1 | -9.5 | 1.2 | TYR132, HIS377, PHE228 |
| 2 | -9.2 | 1.5 | TYR132, ILE379, MET508 |
| 3 | -8.9 | 1.8 | CYS448, TYR132, HIS377 |
Validation and Trustworthiness
To ensure the reliability of your docking results, it is essential to perform validation studies.[36][38][39]
-
Re-docking: A common validation method is to extract the co-crystallized ligand from the PDB structure, and then dock it back into the protein's active site.[36][40] If the docking protocol can reproduce the experimental binding pose with a low RMSD, it increases confidence in the method's ability to predict the binding of other ligands.[36][38]
-
Enrichment Studies: For virtual screening applications, docking a set of known active compounds along with a larger set of decoy (inactive) molecules can assess the ability of the docking protocol to distinguish between binders and non-binders.[38]
The following diagram illustrates the validation workflow:
Figure 2: A workflow for validating a molecular docking protocol.
Conclusion
This application note has provided a detailed and scientifically grounded protocol for performing molecular docking simulations of this compound with fungal lanosterol 14-α-demethylase. By following these guidelines, researchers can gain valuable insights into the molecular basis of antifungal drug action, which can inform the design of novel and more effective therapeutic agents. The principles and techniques described herein are broadly applicable to the study of other ligand-protein systems, making molecular docking an indispensable tool in modern drug discovery and development.
References
- 1. Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 [frontiersin.org]
- 3. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase in Complex with Agrochemical Antifungals | PLOS One [journals.plos.org]
- 5. Cytochrome P450 lanosterol 14α-demethylase (CYP51): insights from molecular genetic analysis of the ERG11 gene in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Principles, Processes and Types of Molecular Docking - Creative Proteomics [iaanalysis.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 11. Targeting CYP51 for drug design by the contributions of molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crystal structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 15. wwPDB: pdb_00006cr2 [wwpdb.org]
- 16. rcsb.org [rcsb.org]
- 17. rcsb.org [rcsb.org]
- 18. rcsb.org [rcsb.org]
- 19. Principles of Molecular Docking - CD ComputaBio [computabio.com]
- 20. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 21. A Cyp51B Mutation Contributes to Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 23. m.youtube.com [m.youtube.com]
- 24. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 25. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 26. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 27. m.youtube.com [m.youtube.com]
- 28. m.youtube.com [m.youtube.com]
- 29. sites.ualberta.ca [sites.ualberta.ca]
- 30. This compound | C15H18ClN3O | CID 86132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 31. youtube.com [youtube.com]
- 32. youtube.com [youtube.com]
- 33. youtube.com [youtube.com]
- 34. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
- 38. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 39. diva-portal.org [diva-portal.org]
- 40. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
Application Notes and Protocols for the Study of Cyproconazole's Efficacy Against Fungal Biofilms
Introduction: The Challenge of Fungal Biofilms and the Potential of Cyproconazole
Fungal infections, particularly those associated with biofilm formation, present a formidable challenge in both clinical and agricultural settings. Fungal biofilms are complex, structured communities of fungal cells encased in a self-produced extracellular matrix (ECM). This architecture confers a heightened resistance to antifungal agents and host immune responses, leading to persistent and difficult-to-treat infections. Species such as Candida albicans and Aspergillus fumigatus are notorious for their ability to form biofilms on both biological and inert surfaces, contributing significantly to morbidity and mortality.
This compound, a member of the triazole class of fungicides, has a well-established role in controlling a broad spectrum of fungal pathogens, primarily in agriculture.[1][2] Its mechanism of action involves the inhibition of the C14-demethylase enzyme (encoded by the ERG11 or CYP51A gene), a critical step in the biosynthesis of ergosterol.[3][4] Ergosterol is an essential component of the fungal cell membrane, responsible for maintaining its integrity and fluidity.[5][6] By disrupting ergosterol synthesis, this compound compromises the fungal cell membrane, leading to growth inhibition and cell death.[3]
While the efficacy of this compound against planktonic (free-floating) fungal cells is well-documented, its application in the context of the more resilient biofilm mode of growth is an area ripe for investigation. Understanding how to rigorously evaluate the anti-biofilm properties of compounds like this compound is crucial for developing new therapeutic strategies and managing resistance.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the study of fungal biofilm formation. It offers detailed, field-proven protocols for the in vitro cultivation and analysis of fungal biofilms, and methodologies to assess the efficacy of this compound.
Mechanism of Action: this compound's Target in the Fungal Cell
The primary target of this compound and other triazole antifungals is the ergosterol biosynthesis pathway, which is unique to fungi and thus a selective target.[6][7] The key enzyme inhibited is lanosterol 14α-demethylase, a cytochrome P450 enzyme.[8] Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates in the fungal cell membrane. This disruption of membrane homeostasis results in increased permeability, malfunction of membrane-bound enzymes, and ultimately, the cessation of fungal growth.[3][4]
Figure 1: Mechanism of Action of this compound. this compound inhibits the 14α-demethylase enzyme, disrupting the ergosterol biosynthesis pathway and leading to a dysfunctional fungal cell membrane.
Fungal Biofilm Development: A Staged Process of Resistance
The formation of a fungal biofilm is a sequential process, typically characterized by four key stages.[9][10] Understanding these stages is critical for designing experiments to test the efficacy of antifungal agents like this compound at different points in the biofilm lifecycle.
-
Adherence: Planktonic yeast-form cells attach to a surface. This initial attachment is reversible.
-
Initiation and Proliferation: The adhered cells begin to divide and form microcolonies. For dimorphic fungi like Candida albicans, this stage often involves the formation of hyphae, which anchor the biofilm to the surface.[9]
-
Maturation: The biofilm grows in complexity and thickness, with the secretion of an extracellular matrix (ECM). The ECM, composed of polysaccharides, proteins, and extracellular DNA, encases the fungal cells, providing structural integrity and protection from external threats, including antifungal drugs.[11] It is at this stage that a significant increase in drug resistance is observed.[12]
-
Dispersal: Yeast-form cells are released from the mature biofilm to colonize new sites, perpetuating the infection.[9]
Figure 2: The Four Stages of Fungal Biofilm Development. A schematic representation of the key phases in the formation of a mature fungal biofilm.
Experimental Protocols for Evaluating this compound's Anti-Biofilm Activity
The following protocols are designed for the in vitro study of this compound's effect on fungal biofilms, primarily focusing on Candida albicans as a representative yeast and Aspergillus fumigatus as a representative mold.
Protocol 1: In Vitro Biofilm Formation
This protocol describes the formation of fungal biofilms in 96-well microtiter plates, a format suitable for high-throughput screening.
Materials:
-
Fungal strain of interest (e.g., C. albicans SC5314, A. fumigatus Af293)
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungal culture
-
Yeast Peptone Dextrose (YPD) broth or RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile phosphate-buffered saline (PBS)
-
Sterile flat-bottom 96-well polystyrene microtiter plates
-
Spectrophotometer and hemocytometer
-
Incubator (37°C)
-
Orbital shaker
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on an SDA or PDA plate at 30°C for 24-48 hours.
-
Inoculate a single colony into 10 mL of YPD or RPMI-1640 broth and incubate overnight at 30°C with shaking (150 rpm).
-
Harvest the cells by centrifugation (3000 x g for 5 minutes), wash twice with sterile PBS, and resuspend in the appropriate biofilm growth medium (e.g., RPMI-1640).
-
Adjust the cell suspension to a final concentration of 1 x 10⁶ cells/mL using a spectrophotometer and confirmed with a hemocytometer. For A. fumigatus, this will be a conidial suspension.
-
-
Biofilm Formation:
-
Pipette 100 µL of the standardized cell suspension into selected wells of a 96-well microtiter plate.
-
Include negative control wells containing only sterile medium.
-
Incubate the plate at 37°C for 90 minutes to allow for initial cell adherence.
-
After the adherence phase, gently wash the wells twice with 150 µL of sterile PBS to remove non-adherent cells.
-
Add 100 µL of fresh biofilm growth medium to each well.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm maturation. The incubation time can be varied to study the effect of this compound on different developmental stages.
-
Protocol 2: Quantification of Biofilm Biomass using Crystal Violet Staining
The Crystal Violet (CV) assay is a simple and effective method for quantifying the total biomass of a biofilm.[9]
Materials:
-
Mature biofilms in a 96-well plate (from Protocol 1)
-
Sterile PBS
-
99% Methanol
-
0.1% (w/v) Crystal Violet solution
-
33% (v/v) Acetic acid
-
Microplate reader
Procedure:
-
Gently aspirate the medium from the wells containing the biofilms.
-
Wash the biofilms twice with 200 µL of sterile PBS to remove any remaining planktonic cells.
-
Fix the biofilms by adding 100 µL of 99% methanol to each well and incubating for 15 minutes at room temperature.
-
Aspirate the methanol and allow the plate to air dry completely.
-
Stain the biofilms by adding 100 µL of 0.1% Crystal Violet solution to each well and incubating for 15 minutes at room temperature.[5]
-
Remove the CV solution and wash the wells three times with 200 µL of sterile PBS.
-
Solubilize the bound CV by adding 150 µL of 33% acetic acid to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking to ensure complete solubilization of the dye.
-
Transfer 100 µL of the solubilized CV solution to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.
Protocol 3: Assessment of Biofilm Metabolic Activity using the XTT Assay
The XTT [2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide] reduction assay measures the metabolic activity of viable cells within the biofilm.[7][8] This is particularly useful for assessing the efficacy of antifungal agents that may not necessarily reduce biomass but inhibit cellular respiration.
Materials:
-
Mature biofilms in a 96-well plate
-
Sterile PBS
-
XTT solution (1 mg/mL in PBS)
-
Menadione solution (10 mM in acetone)
-
Microplate reader
Procedure:
-
Prepare mature biofilms in a 96-well plate as described in Protocol 1.
-
Gently wash the biofilms twice with 200 µL of sterile PBS.
-
Prepare the XTT-menadione solution immediately before use by adding 1 µL of menadione solution for every 100 µL of XTT solution.
-
Add 100 µL of the XTT-menadione solution to each well containing a biofilm and to control wells (for background measurement).
-
Incubate the plate in the dark at 37°C for 2-3 hours.
-
After incubation, transfer 80 µL of the colored supernatant to a new 96-well plate.
-
Measure the absorbance at 490 nm using a microplate reader. The intensity of the color change is proportional to the metabolic activity of the biofilm.[7]
Protocol 4: Determining the Minimum Biofilm Eradication Concentration (MBEC) of this compound
The MBEC is the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[13]
Procedure:
-
Form mature biofilms in a 96-well plate as described in Protocol 1 (typically 24-hour biofilms).
-
Prepare serial dilutions of this compound in the appropriate growth medium. The concentration range should be broad initially and can be narrowed down in subsequent experiments.
-
Gently wash the mature biofilms twice with sterile PBS.
-
Add 100 µL of each this compound dilution to the respective wells. Include a drug-free control (biofilm with medium only) and a negative control (medium only).
-
Incubate the plate at 37°C for 24 hours.
-
After incubation, assess the viability of the remaining biofilm using the XTT assay (Protocol 3).
-
The MBEC₅₀ or MBEC₈₀ is determined as the this compound concentration that causes a 50% or 80% reduction in metabolic activity compared to the drug-free control, respectively.[14]
Data Presentation:
| This compound Conc. (µg/mL) | Absorbance at 490 nm (Mean ± SD) | % Metabolic Activity |
| 0 (Control) | 0.850 ± 0.05 | 100 |
| 1 | 0.830 ± 0.06 | 97.6 |
| 2 | 0.790 ± 0.04 | 92.9 |
| 4 | 0.650 ± 0.05 | 76.5 |
| 8 | 0.430 ± 0.03 | 50.6 |
| 16 | 0.210 ± 0.02 | 24.7 |
| 32 | 0.110 ± 0.01 | 12.9 |
| 64 | 0.050 ± 0.01 | 5.9 |
Table 1: Example of XTT Assay Data for MBEC Determination.
Protocol 5: Visualization of Biofilm Structure using Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for the three-dimensional visualization of the biofilm architecture and the assessment of cell viability in situ.
Materials:
-
Biofilms grown on suitable surfaces for microscopy (e.g., glass-bottom dishes, Thermanox coverslips)
-
Fluorescent stains (e.g., FUN-1 for metabolic activity, Concanavalin A-Alexa Fluor conjugate for ECM)
-
Confocal laser scanning microscope
Procedure:
-
Grow biofilms on a CLSM-compatible surface as described in Protocol 1.
-
Treat the biofilms with the desired concentration of this compound for a specified duration.
-
Gently wash the biofilms with PBS.
-
Stain the biofilms with a combination of fluorescent dyes. For example, FUN-1 stains metabolically active cells red, while Concanavalin A can be used to visualize the mannan and glucan components of the ECM.
-
Mount the sample on the confocal microscope stage.
-
Acquire a series of z-stack images through the thickness of the biofilm.
-
Process the images using appropriate software to generate 3D reconstructions of the biofilm structure. This will allow for the visualization of this compound's effects on biofilm thickness, cell morphology, and the integrity of the extracellular matrix.
Data Interpretation and Expected Outcomes
-
Crystal Violet Assay: A dose-dependent decrease in absorbance at 570 nm would indicate that this compound reduces the overall biofilm biomass. This could be due to the inhibition of cell proliferation or the killing of fungal cells.
-
XTT Assay: A reduction in absorbance at 490 nm signifies a decrease in the metabolic activity of the biofilm. It is possible to observe a significant reduction in metabolic activity with minimal change in biomass, suggesting a fungistatic effect.
-
MBEC Determination: Biofilms are expected to exhibit significantly higher resistance to this compound compared to their planktonic counterparts. The MBEC values are likely to be several-fold higher than the Minimum Inhibitory Concentration (MIC) for planktonic cells.
-
CLSM Analysis: CLSM imaging may reveal structural changes in the biofilm after treatment with this compound, such as reduced thickness, altered hyphal morphology, and a decrease in the proportion of viable (metabolically active) cells.
Causality and Further Investigations
The anticipated anti-biofilm effects of this compound are directly linked to its primary mechanism of action. By inhibiting ergosterol biosynthesis, this compound is expected to disrupt the integrity of fungal cell membranes within the biofilm, leading to a loss of viability. However, the complex nature of the biofilm presents additional challenges.
Potential Mechanisms of Biofilm Resistance to this compound:
-
Extracellular Matrix: The ECM can act as a physical barrier, sequestering this compound and preventing it from reaching the fungal cells in the deeper layers of the biofilm.[11]
-
Upregulation of Efflux Pumps: Fungal cells within a biofilm may upregulate the expression of drug efflux pumps (e.g., ABC transporters and major facilitators), which actively transport this compound out of the cell, reducing its intracellular concentration.
-
Altered Gene Expression: The gene expression profile of biofilm-associated cells is distinct from that of planktonic cells. Genes involved in ergosterol biosynthesis, stress responses, and cell wall maintenance may be differentially regulated, contributing to reduced susceptibility to this compound.
Recommendations for Further Studies:
-
Gene Expression Analysis: Utilize RT-qPCR to investigate the effect of this compound on the expression of key genes involved in ergosterol biosynthesis (ERG11), efflux pumps (CDR1, MDR1), and biofilm formation (ALS3, HWP1).
-
Synergistic Studies: Investigate the potential for synergistic interactions between this compound and other antifungal agents or compounds that target biofilm-specific resistance mechanisms (e.g., matrix-degrading enzymes, efflux pump inhibitors).
-
In Vivo Models: Validate the in vitro findings using appropriate animal models of biofilm-associated infections to assess the clinical potential of this compound in treating such infections.
Conclusion
While the direct application of this compound against fungal biofilms is an emerging area of research, its well-characterized mechanism of action against a fundamental fungal pathway makes it a compound of significant interest. The protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound's anti-biofilm properties. By employing these methodologies, researchers can elucidate the efficacy of this compound against different stages of biofilm development, determine its effective concentrations, and gain insights into the mechanisms of action and resistance within the complex biofilm architecture. Such studies are essential for unlocking the full potential of this compound and other triazoles in the ongoing battle against persistent fungal infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of the extracellular matrix in Candida biofilm antifungal resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genome-wide expression profiling of the response to azole, polyene, echinocandin, and pyrimidine antifungal agents in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Pharmacodynamic Properties of Three Antifungal Agents against Preformed Candida albicans Biofilms Determined by Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activities of Triazole-Echinocandin Combinations against Candida Species in Biofilms and as Planktonic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aspergillus fumigatus Forms Biofilms with Reduced Antifungal Drug Susceptibility on Bronchial Epithelial Cells | Semantic Scholar [semanticscholar.org]
- 11. Genome-Wide Expression Profiling of the Response to Azole, Polyene, Echinocandin, and Pyrimidine Antifungal Agents in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biofilm Antimicrobial Susceptibility Increases With Antimicrobial Exposure Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Biofilm Production and Antifungal Susceptibility to Fluconazole in Clinical Isolates of Candida spp. in Both Planktonic and Biofilm Form - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Method for the Quantification of Cyproconazole and its Metabolites in Soil Samples using LC-MS/MS
Abstract
This application note provides a detailed and validated protocol for the simultaneous quantification of the triazole fungicide cyproconazole and its primary soil metabolites, 1,2,4-triazole (T) and triazole acetic acid (TAA), in soil matrices. The methodology is designed for researchers, environmental scientists, and regulatory bodies requiring a robust, sensitive, and reliable analytical procedure. The protocol employs a solid-phase extraction (SPE) cleanup followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high selectivity and low detection limits. An alternative QuEChERS-based extraction method is also discussed for high-throughput scenarios. All procedural steps are explained with a focus on the underlying scientific principles to ensure methodological integrity and reproducibility.
Introduction
This compound is a broad-spectrum systemic fungicide belonging to the triazole class, widely used in agriculture to control a variety of fungal diseases in crops.[1][2] Its persistence and potential for mobility in soil, along with its metabolites, necessitate sensitive analytical methods for monitoring its environmental fate and ensuring compliance with regulatory limits. The primary metabolites of concern in soil are 1,2,4-triazole and triazole acetic acid, which can be formed through microbial degradation.[3]
The complexity of the soil matrix, which includes a diverse range of organic and inorganic components, presents a significant analytical challenge, often leading to matrix effects that can suppress or enhance the analyte signal in mass spectrometry.[4][5] This application note details a comprehensive workflow, from sample extraction and cleanup to instrumental analysis and data interpretation, designed to overcome these challenges. The described LC-MS/MS method is highly selective and sensitive, allowing for the quantification of this compound and its metabolites at levels relevant to environmental risk assessment.[6]
Experimental Workflow Overview
The overall analytical workflow is designed to ensure the accurate and precise quantification of this compound and its metabolites from soil samples. The process begins with sample collection and preparation, followed by extraction of the target analytes, cleanup of the extract to remove interfering matrix components, and finally, instrumental analysis by LC-MS/MS.
References
Application Notes and Protocols for the Solid-Phase Extraction (SPE) Cleanup of Cyproconazole
Introduction: The Analytical Challenge of Cyproconazole
This compound is a broad-spectrum triazole fungicide widely used in agriculture to protect a variety of crops, including cereals, coffee, sugar beets, and fruits, from fungal diseases.[1] Its systemic nature and persistence necessitate robust and sensitive analytical methods to monitor its residues in environmental and food matrices, ensuring compliance with regulatory limits and safeguarding consumer health. The complexity of these matrices, which contain a multitude of interfering compounds such as pigments, lipids, and organic acids, presents a significant challenge for accurate quantification. Effective sample cleanup is therefore a critical and non-negotiable step prior to chromatographic analysis.
Solid-Phase Extraction (SPE) has emerged as a cornerstone technique for the selective isolation and concentration of analytes like this compound from complex sample extracts.[2] This application note provides a detailed guide to developing and implementing a reliable SPE cleanup protocol for this compound analysis, grounded in the physicochemical properties of the analyte and the principles of chromatographic retention. We will explore the rationale behind sorbent and solvent selection, present a detailed protocol for a representative food matrix (apples), and provide the expected performance data that underpins a validated method.
Understanding the Analyte: this compound Properties
A successful SPE method is built upon a fundamental understanding of the target analyte's chemical characteristics. These properties dictate its interaction with the SPE sorbent and solvents.
| Property | Value | Implication for SPE Method Development |
| Molecular Formula | C₁₅H₁₈ClN₃O | Provides the molecular weight for mass spectrometry. |
| LogP (octanol-water partition coefficient) | 2.90 - 3.1 | Indicates that this compound is a moderately non-polar (lipophilic) compound, suggesting strong retention on reversed-phase sorbents like C18 through hydrophobic interactions. |
| Water Solubility | 140 mg/L (at 25°C) | Low water solubility reinforces its hydrophobic character, making it suitable for reversed-phase SPE where aqueous sample loads are used. |
| pKa | No acidic or basic properties in the pH range of 3.5-10 | As a neutral compound in a wide pH range, its retention on reversed-phase sorbents will not be significantly affected by sample pH adjustments within this range. Ion-exchange mechanisms are not a primary mode of retention. |
(Data sourced from PubChem CID 86132 and other chemical databases)
The Principle of Reversed-Phase SPE for this compound
Reversed-phase SPE is the most common and effective mode for extracting moderately non-polar compounds like this compound from aqueous-organic extracts. The primary retention mechanism is the hydrophobic interaction between the non-polar analyte and the non-polar stationary phase (the sorbent).
Sorbent Selection: The Core of the Method
The choice of sorbent is the most critical parameter in SPE. For this compound, two types of reversed-phase sorbents are highly effective:
-
Octadecyl (C18)-bonded Silica: This is the traditional and most widely used reversed-phase sorbent. The long alkyl chains (C18) create a highly non-polar surface. This compound, with its LogP of ~3, will be strongly retained on a C18 sorbent from a polar sample load (e.g., an extract with high water content) primarily through van der Waals forces.[3]
-
Hydrophilic-Lipophilic Balanced (HLB) Polymeric Sorbents: These are polymeric sorbents, often based on a copolymer of N-vinylpyrrolidone (hydrophilic) and divinylbenzene (lipophilic). This "balanced" chemistry allows for a dual retention mechanism.[4] The lipophilic divinylbenzene backbone provides strong hydrophobic retention for this compound, similar to C18. Simultaneously, the hydrophilic N-vinylpyrrolidone group enhances the "wettability" of the sorbent, preventing the pores from drying out and ensuring consistent interaction even if the cartridge runs dry during the loading step. This makes HLB sorbents exceptionally robust and capable of retaining a wider range of analytes, from polar to non-polar.[4][5]
For this application note, we will detail a protocol using a generic C18 sorbent, as it is widely available and its mechanism is straightforwardly illustrative of reversed-phase principles. An HLB-based protocol would follow similar steps but offers greater robustness against sorbent drying.
Detailed Application Protocol: this compound in Apples
This protocol provides a step-by-step guide for the extraction and SPE cleanup of this compound from a high-water-content fruit matrix.
Part 1: Initial Sample Extraction (QuEChERS Approach)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly efficient technique for the initial extraction of pesticides from food matrices. It utilizes a salting-out liquid-liquid extraction followed by dispersive SPE (d-SPE) for initial cleanup. However, for matrices with complex co-extractives, a subsequent cartridge SPE step provides superior cleanup.
-
Homogenization: Weigh 10 g of a representative, homogenized apple sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile. Cap and shake vigorously for 1 minute.
-
Salting-Out: Add a salt mixture (commonly anhydrous magnesium sulfate and sodium chloride). Shake vigorously for 1 minute. This step partitions the acetonitrile from the aqueous phase of the sample.
-
Centrifugation: Centrifuge the tube at >3000 rcf for 5 minutes.
-
Supernatant Transfer: Carefully transfer an aliquot of the upper acetonitrile layer (the extract) for the SPE cleanup.
Part 2: Solid-Phase Extraction (SPE) Cleanup Workflow
The following workflow is designed for a standard 3 mL SPE cartridge containing 500 mg of C18 sorbent.
Caption: The five essential steps of the SPE workflow for this compound cleanup.
Step-by-Step SPE Protocol:
-
Conditioning:
-
Action: Pass 5 mL of methanol through the C18 cartridge.
-
Causality: This step is crucial to solvate the C18 alkyl chains, effectively "activating" the hydrophobic stationary phase. It transitions the packed bed from a clumped, dry state to a fully extended surface ready for interaction. Do not let the sorbent go dry after this step.
-
-
Equilibration:
-
Action: Pass 5 mL of deionized water (or a water/acetonitrile mixture matching the initial extract) through the cartridge.
-
Causality: This step removes the excess methanol and prepares the sorbent environment to be compatible with the aqueous-organic sample extract. It ensures that when the sample is loaded, the retention mechanism is not disrupted by solvent incompatibility.
-
-
Sample Loading:
-
Action: Load 1-2 mL of the QuEChERS acetonitrile supernatant onto the cartridge. Maintain a slow and steady flow rate (approx. 1-2 drops per second).
-
Causality: As the polar extract passes through the cartridge, the non-polar this compound molecules will partition out of the mobile phase and adsorb onto the hydrophobic C18 sorbent. More polar matrix components, such as sugars and organic acids, will have minimal interaction and will pass through to waste.
-
-
Interference Washing:
-
Action: Pass 5 mL of a 10-20% methanol in water solution through the cartridge.
-
Causality: This is a critical cleanup step. The wash solvent is polar enough to elute weakly retained, polar interferences but not strong enough to displace the more strongly retained, non-polar this compound. This selectively cleans the cartridge, leaving the analyte of interest behind.
-
-
Elution:
-
Action: Elute the retained this compound by passing 5 mL of acetonitrile or ethyl acetate through the cartridge into a clean collection tube.
-
Causality: A strong, non-polar solvent like acetonitrile or ethyl acetate effectively disrupts the hydrophobic interaction between this compound and the C18 sorbent. The analyte has a higher affinity for the elution solvent and is released from the cartridge in a concentrated, clean extract. The eluate is then typically evaporated and reconstituted in a suitable solvent for LC-MS/MS or GC-MS analysis.
-
Method Performance and Validation
A robust SPE method must be validated to ensure it is fit for purpose. Key validation parameters include recovery, precision (reproducibility), and the limit of quantification (LOQ).
| Matrix | Fortification Level | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| Soil | 1.0 ng/g (LOQ) | 70-120% | ≤20% | [EPA Method GRM033.01A][6] |
| Soil | 50 ng/g | 70-120% | ≤20% | [EPA Method GRM033.01A][6] |
| Animal-origin Foods | 5 µg/kg | 72.87-109.62% | Not specified | [Simultaneous determination... UPLC-MS/MS][7] |
| Fruits (General) | 0.005 mg/kg | 71-96% | 5-17% | [Separation and validation data...][8] |
| Fruits (General) | 0.05 mg/kg | 86-108% | 5-17% | [Separation and validation data...][8] |
Note: The data presented is a synthesis from multiple sources to demonstrate typical performance. Actual results will vary based on the specific matrix, sorbent, and analytical instrumentation.
The goal is to achieve mean recoveries between 70% and 120% with a relative standard deviation (RSD) of ≤20%, which are standard acceptance criteria in residue analysis.[6]
Alternative and Complementary Techniques: The Role of QuEChERS
As mentioned, the QuEChERS method is a powerful sample preparation technique in its own right and is often used for the analysis of pesticide residues in fruits and vegetables.[9] For many applications, the d-SPE cleanup step within the QuEChERS workflow may be sufficient. However, for challenging matrices or when lower detection limits are required, coupling the initial QuEChERS extraction with a subsequent cartridge SPE cleanup, as described in this note, provides a more exhaustive purification, significantly reducing matrix effects and improving analytical sensitivity.
Conclusion
The successful analysis of this compound hinges on an effective sample cleanup strategy. Solid-Phase Extraction, particularly using reversed-phase sorbents like C18 or HLB, offers a robust, reliable, and selective method for isolating this compound from complex food and environmental matrices. By understanding the chemical principles that govern the interaction between the analyte, sorbent, and solvents, researchers can develop and validate powerful methods that deliver the accuracy and sensitivity required for regulatory monitoring and risk assessment. The protocol detailed herein provides a solid foundation for achieving high-quality data in this compound residue analysis.
References
- 1. fao.org [fao.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Passive sampling of diverse pesticides in water by hydrophilic-lipophilic balance sorbent-embedded cellulose acetate membrane: Kinetics, equilibrium partitioning and field application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Cyproconazole Stock Solutions for In Vitro Experiments
Abstract
This document provides a comprehensive guide for the preparation, handling, and storage of cyproconazole stock solutions intended for in vitro research applications. Adherence to these protocols is critical for ensuring experimental reproducibility, accuracy, and personnel safety. We will delve into the physicochemical properties of this compound, outline rigorous safety procedures, and provide step-by-step instructions for creating validated, high-concentration stock solutions and subsequent working dilutions.
Introduction: The Criticality of Accurate Stock Solutions
This compound is a triazole-based fungicide widely used in agriculture to control a broad spectrum of fungal pathogens.[1][2] In research settings, it serves as a valuable tool for studying fungal biology, drug resistance mechanisms, and its effects on various cellular systems. Like many azole fungicides, its primary mechanism of action involves the inhibition of sterol biosynthesis, a crucial pathway for maintaining fungal cell membrane integrity.[3]
The reliability of any in vitro data generated using this compound is fundamentally dependent on the accuracy and purity of the prepared solutions. Errors in concentration, improper solvent selection, or degradation of the compound can lead to misleading results, jeopardizing the validity of research findings. This guide establishes a self-validating system for preparing this compound solutions, ensuring that researchers can proceed with confidence in their experimental setup.
Physicochemical Properties of this compound
A thorough understanding of this compound's physical and chemical characteristics is essential for its proper handling and for performing accurate calculations. These properties dictate the choice of solvent and storage conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₈ClN₃O | [3][4][5] |
| Molecular Weight | 291.78 g/mol | [3][5] |
| Appearance | Colorless crystals or white to off-white powder | [4] |
| Melting Point | 103 - 109 °C | [1][6] |
| Water Solubility | 140 mg/L (at 25°C) | [1][4] |
| Organic Solvent Solubility | Readily soluble in Dimethyl Sulfoxide (DMSO), ethanol, and acetone. | [1][4][6] |
The low aqueous solubility of this compound necessitates the use of an organic solvent to create a concentrated primary stock solution. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose due to its high solvating power for compounds like this compound and its miscibility with aqueous cell culture media at low final concentrations.[4][7]
Mandatory Safety Protocols
This compound is classified as a hazardous substance and requires careful handling to minimize exposure risks.[8][9][10]
Hazard Profile:
-
Reproductive Hazard: May damage fertility or the unborn child.[9][10]
-
Organ Toxicity: May cause damage to the liver through prolonged or repeated exposure.[9][10]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[3][9]
Required Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is required to protect from skin contact.
-
Respiratory Protection: All initial weighing and handling of powdered this compound must be performed inside a certified chemical fume hood to prevent inhalation of fine particles.[11]
Handling and Disposal:
-
Avoid all personal contact, including inhalation and ingestion.[8]
-
Do not eat, drink, or smoke in the designated work area.[12]
-
All waste materials, including contaminated tips, tubes, and excess solutions, must be disposed of as hazardous chemical waste according to institutional and local regulations. Do not flush down the drain.[11]
Experimental Workflow and Core Principles
The preparation of this compound solutions follows a logical progression from a high-concentration primary stock to a ready-to-use working solution. This workflow is designed to minimize solvent-induced artifacts in the final experimental system.
Caption: Workflow for preparing this compound solutions.
Causality Behind Experimental Choices:
-
Why a High-Concentration Primary Stock? Creating a concentrated initial stock (e.g., 10-100 mM) in a pure organic solvent like DMSO allows for subsequent dilutions into aqueous media without the solvent itself reaching a concentration that could affect the biological system.[7][13] Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to determine the specific tolerance of your system and include a vehicle control (media + same final DMSO concentration) in all experiments.
-
Why Serial Dilutions? Performing dilutions in a stepwise manner (serially) is more accurate than making a single large dilution. It minimizes pipetting errors and ensures the final concentration is precise.
-
Why Aliquot for Storage? this compound is stable in solution.[8][14] However, to maintain this stability and prevent contamination, the primary stock solution should be divided into smaller, single-use aliquots. This practice avoids repeated freeze-thaw cycles which can degrade the compound over time.
Protocol: Preparation of 100 mM this compound Primary Stock in DMSO
This protocol details the preparation of a 100 millimolar (mM) stock solution, a common starting concentration for many in vitro applications.
Materials:
-
This compound powder (Purity ≥95%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, calibrated micropipettes and tips
Procedure:
-
Calculation:
-
The molecular weight of this compound is 291.78 g/mol .
-
To make a 1 M solution, you would dissolve 291.78 g in 1 L of solvent.
-
To make a 100 mM (0.1 M) solution, you need 29.178 g in 1 L.
-
Therefore, to make 1 mL (0.001 L) of a 100 mM stock, you need: 29.178 g/L * 0.001 L = 0.02918 g = 29.18 mg
-
-
Weighing (in a chemical fume hood):
-
Tare a sterile 1.5 mL microcentrifuge tube or a small glass vial on the analytical balance.
-
Carefully weigh approximately 29.2 mg of this compound powder directly into the tube. Record the exact weight.
-
-
Solubilization:
-
Adjust the amount of DMSO to add based on the actual weight recorded. The formula is: Volume of DMSO (mL) = [Actual Weight (mg) / 291.78 (g/mol)] / 0.1 (mol/L)
-
For example, if you weighed exactly 29.2 mg: Volume of DMSO (mL) = [0.0292 g / 291.78 g/mol] / 0.1 mol/L = 0.001 L = 1.0 mL
-
Add the calculated volume of DMSO to the tube containing the this compound powder.
-
-
Mixing:
-
Cap the tube securely and vortex at high speed until the powder is completely dissolved. The solution should be clear and colorless, with no visible particulates. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
-
Aliquoting and Storage:
Protocol: Preparation of Working Solutions
This protocol describes how to dilute the 100 mM primary stock to a final concentration of 100 µM for use in a cell culture experiment.
Procedure:
-
Thaw: Remove one aliquot of the 100 mM primary stock from the -20°C freezer and allow it to thaw completely at room temperature.
-
Intermediate Dilution (Optional but Recommended):
-
It is often practical to first create an intermediate stock, for example, at 10 mM.
-
To do this, perform a 1:10 dilution of the primary stock in DMSO. Pipette 5 µL of the 100 mM stock into 45 µL of fresh DMSO to yield 50 µL of a 10 mM solution.
-
-
Final Dilution into Assay Medium:
-
To achieve a final concentration of 100 µM in your experiment, you will perform a final dilution into your cell culture medium.
-
A common dilution factor is 1:1000. For example, to prepare 1 mL of working solution: Volume of Stock = (Final Concentration * Final Volume) / Stock Concentration Volume of 100 mM Stock = (100 µM * 1 mL) / 100,000 µM = 0.001 mL = 1 µL
-
Add 1 µL of the 100 mM primary stock directly to 999 µL of your final assay medium.
-
Vortex or mix by inversion immediately and thoroughly to ensure homogeneity and prevent precipitation.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same amount of DMSO to the same final volume of media (e.g., 1 µL of DMSO into 999 µL of media). This will result in a final DMSO concentration of 0.1%, which should be applied to control wells or flasks.
-
References
- 1. This compound Fungicide丨this compound Fungicides Manufacturer [hbjrain.com]
- 2. This compound--Rudong Zhongyi Chemical Co., Ltd. [zhongyichem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C15H18ClN3O | CID 86132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound | 94361-06-5 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. bg.cpachem.com [bg.cpachem.com]
- 11. fishersci.com [fishersci.com]
- 12. This compound - Safety Data Sheet [chemicalbook.com]
- 13. phytotechlab.com [phytotechlab.com]
- 14. Page loading... [wap.guidechem.com]
Application Notes and Protocols for Studying the Impact of Cyproconazole on Soil Microbial Communities
Introduction: The Ecological Significance of Cyproconazole Application
This compound is a broad-spectrum systemic fungicide belonging to the triazole class, widely employed in agriculture to control a variety of fungal pathogens on crops such as cereals, coffee, fruits, and vegetables.[1][2][3] Its mechanism of action involves the inhibition of the C14-demethylase enzyme, which is critical for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[2][3][4] This disruption of ergosterol production leads to impaired cell membrane function, growth inhibition, and ultimately, the death of the fungal pathogen.[2] While effective in managing plant diseases, the application of this compound introduces a xenobiotic compound into the soil environment, raising pertinent questions about its non-target effects on the vast and complex soil microbial communities that are fundamental to soil health and ecosystem functioning.
This compound is known for its persistence in soil and water systems, with a half-life that can extend to 148 days in sandy loam soil.[1] This persistence, coupled with its moderate water solubility, creates a high risk of leaching into groundwater and ensures a prolonged interaction with soil microorganisms.[1][5] Given the critical roles of soil microbes in nutrient cycling, organic matter decomposition, and plant health, it is imperative for researchers, environmental scientists, and drug development professionals to have robust and validated methodologies to assess the impact of this compound on these vital communities.
These application notes provide a comprehensive guide to structuring a study on the effects of this compound on soil microbial communities. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for a multi-faceted approach to this critical area of ecotoxicological research.
Conceptual Framework for a Comprehensive Study
A holistic understanding of this compound's impact requires a multi-pronged approach that assesses changes in microbial community structure, biomass, and functional activity. The following diagram illustrates the logical workflow of a comprehensive study.
Caption: A comprehensive workflow for assessing this compound's impact on soil microbes.
Part 1: Microbial Community Structure via High-Throughput Sequencing
Rationale: High-throughput sequencing of marker genes provides a deep, culture-independent view of the microbial community composition.[6][7][8] For bacteria and archaea, the 16S ribosomal RNA (rRNA) gene is the gold standard, containing conserved regions for primer binding and hypervariable regions for taxonomic classification.[9][10][11] For fungi, the Internal Transcribed Spacer (ITS) region of the rRNA gene is commonly used for species identification.[9][12][13] This approach allows us to identify which specific microbial taxa are sensitive to, tolerant of, or even enriched by the presence of this compound.
Protocol 1.1: Soil DNA Extraction and Quality Control
A high-quality DNA extraction is paramount for successful sequencing. The chosen method should effectively lyse a wide range of microbial cells while minimizing the co-extraction of PCR inhibitors like humic acids, which are prevalent in soil.
Step-by-Step Methodology:
-
Sample Homogenization: Thaw frozen soil samples on ice. Homogenize each sample by passing it through a 2 mm sieve to remove roots and large debris.
-
DNA Extraction: Utilize a commercially available soil DNA extraction kit (e.g., DNeasy PowerSoil Pro Kit, QIAGEN or MP Biomedicals™ FastDNA™ SPIN Kit for Soil) as they are optimized to handle challenging soil matrices. Follow the manufacturer's protocol diligently.
-
Quality Control - Purity: Assess the purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop). Aim for an A260/A280 ratio of ~1.8 and an A260/A230 ratio between 2.0 and 2.2. Low A260/A230 ratios indicate the presence of humic acid contaminants.
-
Quality Control - Integrity: Verify the integrity of the extracted DNA by running an aliquot on a 1% agarose gel. High molecular weight DNA should appear as a distinct band with minimal shearing.
-
Quantification: Accurately quantify the DNA concentration using a fluorometric method (e.g., Qubit dsDNA HS Assay Kit), which is more accurate than spectrophotometry for low-concentration samples.
Protocol 1.2: 16S rRNA and ITS Amplicon Sequencing
This protocol outlines the amplification of the target gene regions and preparation for sequencing on an Illumina platform.
Step-by-Step Methodology:
-
Primer Selection:
-
16S rRNA: Target the V4 hypervariable region using primers 515F and 806R, which provide broad coverage of bacteria and archaea.
-
ITS: Target the ITS1 or ITS2 region using primers such as ITS1F and ITS2 for fungi.
-
-
PCR Amplification:
-
Set up PCR reactions in triplicate for each DNA sample to minimize PCR bias.
-
Each 25 µL reaction should contain: 12.5 µL of 2x KAPA HiFi HotStart ReadyMix, 5 µL of each primer (1 µM), and 2.5 µL of template DNA (1-10 ng).
-
Use the following PCR conditions as a starting point, and optimize as needed:
-
Initial denaturation: 95°C for 3 minutes.
-
30 cycles of: 95°C for 30 seconds, 55°C for 30 seconds, 72°C for 30 seconds.
-
Final extension: 72°C for 5 minutes.
-
-
-
PCR Product Verification: Run the PCR products on a 2% agarose gel to confirm the amplification of the correct fragment size.
-
Library Preparation: Pool the triplicate PCR products for each sample. Clean and normalize the amplicons using a library preparation kit (e.g., SequalPrep™ Normalization Plate Kit).
-
Sequencing: Sequence the prepared libraries on an Illumina MiSeq or MiniSeq platform following the manufacturer's instructions.[14]
Data Presentation: Example Alpha and Beta Diversity Metrics
The sequencing data will be analyzed to determine the diversity within (alpha diversity) and between (beta diversity) samples.
| Treatment | Shannon Diversity Index | Chao1 Richness Estimate |
| Control (Day 0) | 6.8 ± 0.3 | 1500 ± 120 |
| This compound (Day 30) | 5.2 ± 0.5 | 1100 ± 90 |
| This compound (Day 90) | 5.8 ± 0.4 | 1350 ± 110 |
Table 1: Hypothetical alpha diversity indices showing a decrease in diversity and richness after this compound application, with some recovery over time.
Part 2: Microbial Biomass and Community Composition via PLFA Analysis
Rationale: Phospholipid fatty acid (PLFA) analysis provides a quantitative measure of the viable microbial biomass in a soil sample.[15] PLFAs are integral components of microbial cell membranes and degrade rapidly upon cell death, making them excellent biomarkers for the living microbial community.[15] Different microbial groups have distinct PLFA profiles, allowing for the differentiation of bacteria (Gram-positive, Gram-negative), fungi, and actinomycetes.
Protocol 2.1: PLFA Extraction and Analysis
This protocol is adapted from established methods and provides a robust workflow for PLFA analysis.[15][16][17][18]
Step-by-Step Methodology:
-
Lipid Extraction:
-
Weigh 5g of freeze-dried soil into a glass centrifuge tube.
-
Add a single-phase extraction buffer consisting of chloroform, methanol, and a phosphate buffer in a 1:2:0.8 ratio.[17]
-
Include an internal standard (e.g., 19:0 nonadecanoate) for quantification.
-
Shake the tubes for 2 hours to ensure thorough lipid extraction.
-
Centrifuge the samples to separate the soil from the supernatant containing the lipids.
-
-
Fractionation:
-
Separate the phospholipids from other lipids using solid-phase extraction (SPE) columns packed with silica gel.
-
Elute neutral lipids and glycolipids with chloroform and acetone, respectively.
-
Elute the phospholipids with methanol.
-
-
Methanolysis:
-
Subject the extracted phospholipids to mild alkaline methanolysis to convert the fatty acids into fatty acid methyl esters (FAMEs). This is achieved by adding methanolic KOH.
-
-
FAMEs Analysis:
-
Analyze the FAMEs using a gas chromatograph equipped with a flame ionization detector (GC-FID).
-
Identify and quantify individual FAMEs by comparing their retention times and peak areas to those of known standards.
-
Data Presentation: Example PLFA Biomass Data
The PLFA data can be used to calculate the biomass of different microbial groups.
| Microbial Group | Control (nmol/g soil) | This compound (nmol/g soil) |
| Total Bacteria | 150 ± 15 | 110 ± 12 |
| Gram-positive Bacteria | 60 ± 7 | 55 ± 6 |
| Gram-negative Bacteria | 90 ± 10 | 55 ± 8 |
| Fungi | 25 ± 4 | 10 ± 2 |
| Actinomycetes | 30 ± 5 | 28 ± 4 |
| Fungal:Bacterial Ratio | 0.17 | 0.09 |
Table 2: Hypothetical PLFA data indicating a significant reduction in fungal and Gram-negative bacterial biomass following this compound treatment, leading to a decreased fungal-to-bacterial ratio.
Part 3: Soil Functional Activity via Enzyme Assays
Rationale: Soil enzymes are crucial mediators of biogeochemical cycles and are sensitive indicators of soil health.[19][20] Assessing the activity of key enzymes involved in carbon, nitrogen, and phosphorus cycling can reveal the functional consequences of this compound application on the soil ecosystem. High doses of triazole fungicides have been shown to decrease the activity of soil enzymes.[21][22]
Protocol 3.1: Key Soil Enzyme Activity Assays
The following assays are commonly used to assess the impact of pesticides on soil microbial function.[23][24][25]
Step-by-Step Methodology:
-
Dehydrogenase Activity:
-
This assay measures the overall oxidative activity of the microbial community.
-
Incubate soil with 2,3,5-triphenyltetrazolium chloride (TTC), which is reduced by dehydrogenases to triphenyl formazan (TPF).
-
Extract the TPF with methanol and quantify its concentration spectrophotometrically at 485 nm.
-
-
Urease Activity:
-
This enzyme is involved in the hydrolysis of urea to ammonia, a key step in nitrogen cycling.
-
Incubate soil with a urea solution.
-
Quantify the amount of ammonia produced using a colorimetric method (e.g., the indophenol blue method) at 630 nm.
-
-
Phosphatase (Acid and Alkaline) Activity:
-
Phosphatases are involved in the mineralization of organic phosphorus.
-
Incubate soil with p-nitrophenyl phosphate at an appropriate pH (acidic or alkaline).
-
The enzyme cleaves the substrate to release p-nitrophenol (PNP), which is quantified spectrophotometrically at 400 nm.
-
Data Presentation: Example Enzyme Activity Data
The results of the enzyme assays can be presented to show the functional impact of this compound.
| Enzyme Activity | Control | This compound | % Inhibition |
| Dehydrogenase (µg TPF/g soil/24h) | 25 ± 3 | 15 ± 2 | 40% |
| Urease (µg NH4+-N/g soil/2h) | 50 ± 6 | 30 ± 4 | 40% |
| Acid Phosphatase (µg PNP/g soil/h) | 120 ± 10 | 85 ± 9 | 29% |
Table 3: Hypothetical enzyme activity data demonstrating the inhibitory effect of this compound on key soil enzymes.
Mechanism of Action and Ecotoxicological Pathway
The following diagram illustrates the mechanism of this compound's action on fungi and the subsequent cascade of effects on the soil microbial community.
Caption: this compound's mechanism and its ecological impact on soil microbes.
Conclusion and Future Perspectives
The protocols outlined in these application notes provide a robust framework for a comprehensive assessment of this compound's impact on soil microbial communities. By integrating data on community structure, biomass, and functional activity, researchers can gain a holistic understanding of the ecotoxicological effects of this widely used fungicide. The dose-dependent effects observed in numerous studies with triazole fungicides underscore the importance of testing environmentally relevant concentrations.[21][22]
Future research should focus on long-term monitoring studies to assess the resilience and recovery of microbial communities following this compound application. Furthermore, investigating the interactive effects of this compound with other agricultural inputs (e.g., herbicides, fertilizers) and environmental stressors (e.g., drought, temperature changes) will provide a more realistic picture of its impact under field conditions. The use of multi-omics approaches, such as metagenomics and metatranscriptomics, will further elucidate the functional gene expression changes within the microbial community in response to this compound exposure.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound Fungicide: Advanced Control of Fungal Diseases in Crops [jindunchemical.com]
- 4. Ciproconazole (this compound) - Cultivar Magazine [revistacultivar.com]
- 5. This compound (Ref: SAN 619) [sitem.herts.ac.uk]
- 6. journals.asm.org [journals.asm.org]
- 7. Frontiers | High throughput sequencing technology facility research of genomic modification crop cultivation influencing soil microbe [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. 16S and ITS rRNA Sequencing | Identify bacteria & fungi with NGS [illumina.com]
- 10. microbenotes.com [microbenotes.com]
- 11. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]
- 12. High-throughput sequencing of microbial community diversity in soil, grapes, leaves, grape juice and wine of grapevine from China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Beginner's Guide to 16S/18S/ITS Amplicon Sequencing - CD Genomics [cd-genomics.com]
- 14. A 16S rRNA gene sequencing and analysis protocol for the Illumina MiniSeq platform - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extraction and Analysis of Microbial Phospholipid Fatty Acids in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phospholipid Fatty Acid (PLFA) Analysis | Ohio University [ohio.edu]
- 17. Phospholipid fatty acid (PLFA) analysis [protocols.io]
- 18. youtube.com [youtube.com]
- 19. Interaction Effects of Selected Pesticides on Soil Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of Soil Microbiota Enzymes in Soil Health and Activity Changes Depending on Climate Change and the Type of Soil Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Impact of pesticides on soil health: identification of key soil microbial indicators for ecotoxicological assessment strategies through meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. [PDF] Effect of Pesticides on Enzymatic Activity in Soil | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Cyproconazole Solubility Issues for In Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven solutions to the common challenge of solubilizing cyproconazole for in vitro assays. We will move beyond simple protocol recitation to explain the why behind each step, ensuring your experimental setup is both robust and reliable.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My this compound isn't dissolving in my cell culture medium. What am I doing wrong?
This is the most common issue researchers face. This compound has low aqueous solubility, approximately 140 mg/L (or 140 µg/mL) at 25°C[1][2][3]. Direct dissolution in aqueous buffers or cell culture media is often unsuccessful, especially at the concentrations required for stock solutions.
Core Insight: The hydrophobic nature of this compound necessitates the use of an organic solvent to create a concentrated stock solution, which can then be diluted to the final working concentration in your aqueous assay medium.
Question 2: What is the best solvent for creating a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the recommended and most widely used solvent for preparing this compound stock solutions for in vitro studies[1][4][5]. It is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.
Causality: this compound is readily soluble in DMSO, with a solubility of >180 g/L (>18% w/w) at 25°C[2][4][5]. This high solubility allows for the creation of highly concentrated stock solutions, minimizing the volume of solvent introduced into the final cell culture, thereby reducing the risk of solvent-induced cytotoxicity.
Data Summary: this compound Solubility in Common Laboratory Solvents
| Solvent | Solubility at 25°C | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | >180 g/L | [2][4][5] |
| Acetone | >230 g/L | [2][4][5] |
| Ethanol | >230 g/L | [2][4][5] |
| Xylene | 120 g/L | [2][4][5] |
| Water | 140 mg/L | [1][2][3] |
Question 3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?
This is a classic solubility problem that occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. The key is to manage the concentration gradient and the final solvent percentage.
Troubleshooting Workflow for Media Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Expert Recommendations:
-
Vortex During Dilution: When adding the DMSO stock to your aqueous medium, vortex or pipette mix vigorously and continuously to rapidly disperse the compound and prevent localized high concentrations that favor precipitation.
-
Pre-warm the Medium: Warming the cell culture medium to 37°C can slightly increase the solubility and prevent precipitation that might occur at room temperature or 4°C.
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution. For example, dilute the DMSO stock 1:10 in medium, vortex well, and then perform the final dilution from this intermediate solution.
Question 4: What is the maximum concentration of DMSO my cells can tolerate?
This is a critical, cell-line-specific parameter. While DMSO is widely used, it can be cytotoxic at higher concentrations.
-
General Guideline: For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.5% (v/v)[6]. Many sensitive cell lines may require concentrations as low as 0.1%[7][8].
-
Trustworthiness through Self-Validation: It is imperative to perform a solvent tolerance control experiment for your specific cell line and assay duration.
Protocol: Determining DMSO Tolerance
-
Cell Seeding: Plate your cells at the density used for your main experiment.
-
Treatment Groups: Prepare a dilution series of DMSO in your complete cell culture medium (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, 2.0%). Include a "medium only" (no DMSO) control.
-
Incubation: Incubate the cells for the same duration as your planned this compound experiment.
-
Viability Assay: Assess cell viability using a standard method (e.g., MTT, PrestoBlue™, or Trypan Blue exclusion).
-
Analysis: Determine the highest concentration of DMSO that does not significantly impact cell viability compared to the "medium only" control. This is your maximum allowable solvent concentration.
Question 5: DMSO is affecting my experimental results. Are there any alternatives?
Yes. If you've confirmed that even low concentrations of DMSO are interfering with your assay, or if your required this compound concentration forces the DMSO level too high, alternative solubilization strategies can be employed.
1. Other Organic Solvents:
-
Ethanol: this compound is highly soluble in ethanol (>230 g/L)[2][4][5]. However, like DMSO, ethanol can have biological effects, and a solvent tolerance test is mandatory[9].
-
Cyrene™ (dihydrolevoglucosenone): A greener, bio-based solvent that has been investigated as a DMSO alternative for some biological assays[10][11]. Its compatibility with your specific assay would require validation.
2. Co-Solvent Systems & Surfactants: Formulations using a combination of solvents and surfactants can enhance aqueous solubility. For example, a formulation for in vivo use includes 10% DMSO, 40% PEG300, and 5% Tween-80 in saline[12]. While this specific formulation is for animal studies, the principle of using co-solvents and non-ionic surfactants can be adapted for in vitro work, provided thorough validation is performed.
3. Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is water-soluble[13][14].
-
Mechanism of Action: The cyclodextrin acts as a carrier, effectively shielding the hydrophobic drug from the aqueous environment, thereby increasing its apparent solubility[13].
-
Recommended Type: Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a modified cyclodextrin with high aqueous solubility and a good safety profile, making it suitable for cell culture applications[12].
Workflow for Using SBE-β-CD
Caption: Protocol for solubilizing this compound using SBE-β-CD.
This approach can significantly enhance the aqueous solubility of this compound, allowing for higher working concentrations with a minimal amount of organic solvent[12].
Final Checklist for Success
-
✓ Always prepare a concentrated stock solution in an appropriate organic solvent, preferably DMSO.
-
✓ Never exceed the predetermined cytotoxic limit of the solvent for your specific cell line and assay duration.
-
✓ Always include a "vehicle control" (medium + solvent at the final concentration) in your experiments to account for any solvent effects.
-
✓ When diluting the stock into aqueous media, do so with vigorous mixing and consider pre-warming the media.
-
✓ If precipitation persists or solvent effects are a concern, explore advanced solubilization techniques like using cyclodextrins.
By following these experience-based guidelines and understanding the chemical principles at play, you can confidently overcome the solubility challenges of this compound and ensure the integrity and reliability of your in vitro assay data.
References
- 1. This compound | C15H18ClN3O | CID 86132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound Fungicide丨this compound Fungicides Manufacturer [hbjrain.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | 94361-06-5 [chemicalbook.com]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 14. researchgate.net [researchgate.net]
How to address matrix effects in cyproconazole residue analysis
Welcome to the Technical Support Center for cyproconazole residue analysis. This guide is designed for researchers, analytical scientists, and professionals in drug development and food safety. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common and complex challenges associated with matrix effects in the quantification of this compound. Our approach is rooted in scientific expertise and practical field experience to ensure the integrity and accuracy of your analytical results.
Understanding the Challenge: Matrix Effects in this compound Analysis
This compound, a broad-spectrum triazole fungicide, is widely used in agriculture to protect a variety of crops.[1] Its analysis, typically performed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), is often complicated by matrix effects . These effects arise from co-extracted compounds from the sample matrix (e.g., soil, fruits, vegetables) that interfere with the ionization of this compound in the mass spectrometer's source.[2] This interference can lead to either signal suppression or enhancement, compromising the accuracy, precision, and sensitivity of the analysis.[3]
The physicochemical properties of this compound—moderate water solubility and ready solubility in organic solvents—facilitate its extraction, but also the co-extraction of interfering matrix components.[1] Addressing these matrix effects is therefore a critical step in developing a robust and reliable analytical method.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, like this compound, by co-eluting compounds from the sample matrix.[2] In LC-MS/MS, these co-eluents compete with this compound for ionization, leading to either a suppressed (decreased) or enhanced (increased) signal compared to a pure standard in solvent. This phenomenon can lead to inaccurate quantification of this compound residues, potentially resulting in false negative or false positive results. Given the stringent regulatory limits for pesticide residues, uncorrected matrix effects can have significant implications for food safety and environmental monitoring.
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: The presence and extent of matrix effects should be evaluated during method validation as per SANTE/11312/2021 guidelines.[4][5] A common method is to compare the signal response of a post-extraction spiked sample to that of a standard in a pure solvent. The matrix effect (ME) can be calculated as a percentage:
Formula for Calculating Matrix Effect (%) [6]
-
A negative percentage indicates ion suppression.
-
A positive percentage indicates ion enhancement.
-
Values between -20% and +20% are often considered negligible, though this can be matrix- and analyte-dependent.[4][7]
A qualitative assessment can be performed using a post-column infusion experiment , which helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[8][9]
Q3: What are the primary strategies to address matrix effects in this compound analysis?
A3: There are two main approaches: mitigation and compensation .
-
Mitigation strategies aim to reduce or eliminate the interfering components from the sample extract before they enter the mass spectrometer. This includes:
-
Optimized Sample Preparation: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) are designed to remove a significant portion of matrix interferences.[10][11]
-
Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components by adjusting the mobile phase, gradient, or using a more selective column.
-
Sample Dilution: Diluting the final extract can reduce the concentration of interfering compounds, but this may compromise the method's sensitivity if this compound levels are low.[8]
-
-
Compensation strategies are used when matrix effects cannot be completely eliminated. These methods aim to correct for the signal alteration:
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed.[12][13]
-
Standard Addition: Adding known amounts of a this compound standard to aliquots of the sample extract. This is a highly effective but can be a time-consuming method.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects. A SIL-IS, such as a deuterated version of this compound, has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way, allowing for accurate correction.[14][15]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low and inconsistent recoveries of this compound in a complex matrix (e.g., citrus, tea). | Significant ion suppression due to high concentrations of co-eluting matrix components like pigments, polyphenols, or lipids. | 1. Optimize QuEChERS cleanup: For pigmented matrices, include Graphitized Carbon Black (GCB) in the dispersive SPE step. For fatty matrices, use C18 sorbent.[16][17] 2. Implement Matrix-Matched Calibration: Prepare calibration standards in a blank extract of the same matrix to compensate for consistent suppression.[7] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a deuterated this compound standard will co-elute and experience similar suppression, providing the most accurate correction. |
| High variability in results between replicate injections. | Contamination of the LC-MS/MS system from matrix components, leading to inconsistent ionization. | 1. Incorporate a divert valve: Program the divert valve to send the highly concentrated, early-eluting matrix components to waste, protecting the ion source. 2. Improve chromatographic separation: Ensure baseline separation of this compound from major interfering peaks. 3. Regularly clean the ion source: Follow the manufacturer's protocol for cleaning the ion source components. |
| Peak tailing or poor peak shape for this compound. | Interaction of the analyte with active sites in the chromatographic system, which can be exacerbated by matrix components. It can also be due to interactions with metal surfaces in the column and LC system.[18] | 1. Modify the mobile phase: Add a small amount of a competing agent, like formic acid, to improve peak shape. 2. Use a guard column: This will protect the analytical column from strongly retained matrix components. 3. Consider a metal-free or PEEK-lined column: For chelating compounds, this can significantly improve peak shape and reduce ion suppression.[18] |
| Signal enhancement observed, leading to overestimation of this compound concentration. | Co-eluting matrix components may facilitate the ionization of this compound. This is more common in GC-MS but can occur in LC-MS. | 1. Improve sample cleanup: Use a more rigorous SPE protocol to remove the enhancing compounds. 2. Matrix-matched calibration is essential: This will ensure that the calibration standards experience the same enhancement as the samples. 3. Dilute the sample extract: This will reduce the concentration of the enhancing components. |
Experimental Protocols
Protocol 1: QuEChERS Method for this compound in a Complex Matrix (e.g., Citrus Fruit)
This protocol is adapted from the AOAC Official Method 2007.01 and is optimized for a high-moisture, acidic matrix like citrus fruit.[7][19]
1. Sample Homogenization:
-
Weigh 15 g of a representative, homogenized citrus fruit sample into a 50 mL centrifuge tube.
2. Extraction:
-
Add 15 mL of acetonitrile containing 1% acetic acid.
-
If a stable isotope-labeled internal standard (e.g., this compound-d6) is used, add it at this stage.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing 900 mg MgSO₄, 300 mg Primary Secondary Amine (PSA), and 150 mg C18. For highly pigmented citrus varieties, consider adding 150 mg of Graphitized Carbon Black (GCB).
-
Cap and shake for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: Post-Column Infusion Experiment to Diagnose Matrix Effects
This protocol allows for the qualitative identification of chromatographic regions where matrix effects occur.[8][9][20]
1. System Setup:
-
Prepare a standard solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 50 ng/mL).
-
Using a syringe pump and a T-connector, infuse this solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream between the analytical column and the mass spectrometer's ion source.
2. Experimental Procedure:
-
Begin the infusion and allow the baseline signal for this compound to stabilize.
-
Inject a blank matrix extract (prepared using your sample preparation method).
-
Monitor the this compound signal throughout the chromatographic run.
3. Data Interpretation:
-
A stable baseline indicates no matrix effects.
-
A dip in the baseline signifies a region of ion suppression.
-
A rise in the baseline indicates a region of ion enhancement.
-
Compare the retention time of your this compound peak with any observed suppression or enhancement zones to determine if they overlap.
Visualizing Workflows
Workflow for Addressing Matrix Effects
Caption: A decision-making workflow for identifying, evaluating, and addressing matrix effects.
QuEChERS Protocol Workflow
Caption: Step-by-step workflow for the QuEChERS protocol for citrus samples.
References
- 1. This compound (Ref: SAN 619) [sitem.herts.ac.uk]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
- 6. What is matrix effect and how is it quantified? [sciex.com]
- 7. mdpi.com [mdpi.com]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. epa.gov [epa.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. lcms.cz [lcms.cz]
- 16. scribd.com [scribd.com]
- 17. tandfonline.com [tandfonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Optimizing HPLC gradient elution for cyproconazole isomer separation
Technical Support Center: Cyproconazole Isomer Analysis
A Senior Application Scientist's Guide to Optimizing HPLC Gradient Elution
Welcome to the technical support center for this compound analysis. As a triazole fungicide with two chiral centers, this compound exists as a mixture of four stereoisomers (two diastereomeric pairs of enantiomers). Achieving robust and reproducible separation of these isomers is critical for accurate quantification in formulation quality control, environmental monitoring, and residue analysis. This guide provides in-depth, field-proven insights into optimizing your HPLC gradient methods, troubleshooting common issues, and understanding the chromatographic principles at play.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common challenges encountered during the HPLC separation of this compound isomers.
Q1: Why am I only seeing two peaks for this compound instead of four? I'm struggling to separate the diastereomers.
Answer: This is the most common and expected outcome when using a standard achiral stationary phase, such as a C18 column. A standard reversed-phase (RP) HPLC setup will separate the two pairs of diastereomers from each other, but it cannot resolve the enantiomers within each pair.[1][2] Therefore, you will observe two peaks, with each peak representing a co-eluting pair of enantiomers.
To separate all four stereoisomers, including the enantiomers, a chiral stationary phase (CSP) is mandatory.[3][4][5] Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are frequently used for this purpose.[6][7][8]
If you are using a C18 column and still see poor resolution between the two diastereomer peaks, the issue lies in your method's selectivity. Here’s how to troubleshoot:
-
Mobile Phase Composition: The choice of organic modifier is critical. Acetonitrile typically provides sharper peaks and lower backpressure, but methanol can offer different selectivity for structurally similar compounds like isomers. If acetonitrile-water isn't providing baseline resolution, developing a method with methanol-water is a logical next step.
-
Gradient Slope: A shallow gradient is essential for separating closely eluting peaks. If your peaks are poorly resolved, you are likely pushing the organic solvent concentration up too quickly. Decrease the rate of change (%B/min) in the most critical part of your gradient—where the isomers elute.
-
Mobile Phase Additives: The addition of a small amount of acid, such as 0.1% formic acid, is highly recommended.[2][9][10] This suppresses the ionization of residual silanols on the column surface and ensures the triazole functional groups on this compound are protonated, leading to improved peak shape and more consistent interactions with the stationary phase.
Q2: My this compound peaks are tailing significantly. What is the cause and how can I fix it?
Answer: Peak tailing for basic compounds like this compound is a classic problem in reversed-phase HPLC. It is most often caused by secondary interactions between the analyte and the stationary phase.
Causality: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. At mid-range pH values (approx. 3-7), some of these silanols can be deprotonated (Si-O-), creating negatively charged sites. This compound contains basic nitrogen atoms in its triazole ring, which can become protonated (positively charged). This leads to a strong, unwanted ionic interaction between the analyte and the stationary phase, which delays the elution of a fraction of the analyte molecules, resulting in a tailed peak.[11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Solutions:
-
Control Mobile Phase pH: The most effective solution is to lower the pH of the aqueous mobile phase (Eluent A) to between 2.5 and 3.0.[12][13] This ensures the silanol groups are fully protonated (neutral), preventing the unwanted ionic interaction. Using a buffer or a consistent acid modifier like 0.1% formic acid is crucial for reproducibility.[14][15]
-
Use an End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped will have fewer accessible silanol groups, reducing the opportunity for tailing. If you are using an older column, consider upgrading.
-
Column Contamination: Strongly retained basic compounds from previous injections can accumulate on the column, creating active sites. Flush the column with a strong, appropriate solvent or, if the problem persists, replace the column.[16]
Q3: How do I properly set up and optimize a gradient elution program for this compound diastereomers?
Answer: Gradient elution is necessary for this compound as it allows for the separation of the isomers with good peak shape in a reasonable timeframe. The key is to find the "sweet spot" in the gradient where selectivity is maximized.
Core Principle: The goal is to have the isomers travel through the column when the mobile phase composition is changing slowly. A steep gradient will rush the peaks through together, while a shallow gradient provides more time for differential partitioning between the mobile and stationary phases, thus improving resolution.
| Parameter | Starting Point Recommendation | Rationale & Optimization Strategy |
| Column | High-purity, end-capped C18, 150 x 4.6 mm, 3.5 or 5 µm | A standard dimension provides a good balance of efficiency and pressure. Smaller particles (e.g., <3 µm) can increase efficiency but require a UHPLC system. |
| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water | Acid modifier ensures sharp, symmetrical peaks.[2][10] |
| Mobile Phase B | Acetonitrile (or Methanol) | Acetonitrile is a common first choice. Use methanol if different selectivity is needed. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. Adjust proportionally for different column diameters. |
| Column Temp. | 30 °C | Elevated temperature reduces viscosity (lower pressure) and can improve peak shape. However, temperature can also change selectivity, so keep it consistent.[8][17] |
| Detection | UV, ~220 nm | This compound has UV absorbance in this region. |
| Initial Gradient | 10-95% B in 15 min (Scouting Run) | A fast, wide gradient to determine the approximate elution time of the isomers. |
Experimental Protocol: Gradient Optimization Workflow
This protocol outlines a systematic approach to refining your gradient method after an initial scouting run.
Objective: To achieve baseline resolution (Rs > 1.5) between the two this compound diastereomer peaks.
Step 1: Perform a Scouting Gradient
-
Run a fast, linear gradient from ~10% to 95% Acetonitrile over 15 minutes.
-
Identify the elution window: Note the %B at which the first isomer peak starts to elute (t_start) and the %B at which the second isomer peak has fully eluted (t_end). Let's assume they elute between 45% and 55% B.
Step 2: Calculate the Optimized Gradient Slope
-
The goal is to flatten the gradient slope across this elution window.
-
New Gradient Segment 1: Start at your initial conditions (e.g., 10% B) and ramp quickly to about 5% below the elution window. For our example, ramp to 40% B over 1-2 minutes.
-
New Gradient Segment 2 (The Separation Zone): Create a long, shallow segment through the elution window. For our example, program a gradient from 40% B to 60% B over 10-15 minutes. This reduces the slope and gives the isomers more time to separate.
-
New Gradient Segment 3 (Wash Step): Ramp quickly to 95% B and hold for 2-3 minutes to elute any strongly retained matrix components.
-
New Gradient Segment 4 (Equilibration): Return to initial conditions (10% B) and hold for at least 5-7 column volumes to ensure the column is ready for the next injection.
Step 3: Evaluate and Refine
-
Inject your standard using the new, segmented gradient.
-
Assess Resolution (Rs): If Rs is still < 1.5, further decrease the slope in Segment 2 (e.g., extend the time from 15 to 20 minutes).
-
Assess Peak Shape: If peaks are broad or tailing, ensure your mobile phase pH is correctly controlled.[18]
-
Assess Run Time: If the separation is excellent but the run time is too long, you can slightly increase the slope in Segment 2 to shorten the analysis.
Caption: Relationship between key HPLC parameters and separation outputs.
References
- 1. This compound [cipac.org]
- 2. Simultaneous Analysis of this compound and Tebuconazole in Suspension Concentrate Formulation by Reverse-Phase High-Performance Liquid Chromatography. | Semantic Scholar [semanticscholar.org]
- 3. Separation and detection of this compound enantiomers and its stereospecific recognition with chiral stationary phase by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Separation and detection of this compound enantiomers and its stereospecific recognition with chiral stationary phase by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Separation and detection of this compound enantiomers and its stereospecific recognition with chiral stationary phase by high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Enantiomeric separation of triazole fungicides with 3-μm and 5-μml particle chiral columns by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. epa.gov [epa.gov]
- 11. youtube.com [youtube.com]
- 12. agilent.com [agilent.com]
- 13. Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromblog.wordpress.com [chromblog.wordpress.com]
- 15. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 16. mastelf.com [mastelf.com]
- 17. Enantiomer separation of triazole fungicides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
Troubleshooting poor peak shape in cyproconazole gas chromatography
An in-depth guide to diagnosing and resolving common peak shape issues in the gas chromatography analysis of cyproconazole.
Introduction: Why Peak Shape Matters for this compound Analysis
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that achieving a sharp, symmetrical Gaussian peak is fundamental to robust and reliable quantification in gas chromatography (GC). This compound, a triazole fungicide, presents unique challenges due to its polarity and potential for thermal degradation. Poor peak shape—be it tailing, fronting, or splitting—can compromise resolution, reduce sensitivity, and lead to inaccurate and irreproducible results.[1][2]
This guide is structured to help you systematically diagnose and resolve the root causes of poor peak shape for this compound. We will explore the "why" behind each problem and provide actionable, step-by-step protocols to restore your chromatography to optimal performance.
Logical Troubleshooting Workflow for Peak Shape Problems
Before diving into specific issues, it's helpful to have a general troubleshooting strategy. The following workflow illustrates a systematic approach to identifying and resolving the most common causes of poor peak shape in GC analysis.
Caption: A high-level workflow for diagnosing GC peak shape issues.
Part 1: Troubleshooting Peak Tailing
Peak tailing, characterized by an asymmetrical peak where the latter half is drawn out, is the most common peak shape problem for active compounds like this compound.[1][3] It can significantly impair integration accuracy and reduce the resolution between closely eluting peaks.[1]
Q1: My this compound peak is tailing, but other non-polar compounds in my sample look fine. What is the most likely cause?
A1: Selective peak tailing of polar analytes strongly suggests interaction with active sites within the GC system.
-
Causality Explained: this compound contains polar functional groups (-OH, N) that can form hydrogen bonds with active silanol (-Si-OH) groups present on the surfaces of untreated glass inlet liners, the front of the GC column, or contaminated inlet seals.[4][5] This secondary, reversible adsorption retains a fraction of the this compound molecules longer than the bulk of the analyte band, resulting in a "tail."[3] Non-polar compounds (like alkanes) do not undergo these interactions and thus elute symmetrically.
-
Troubleshooting Steps:
-
Replace the Inlet Liner: This is the most common location for activity. Standard, untreated liners are a major source of active sites.[1] Replace your current liner with a fresh, deactivated one.[1][6]
-
Perform Inlet Maintenance: While the inlet is open, replace the septum and inlet seal (gold seal or equivalent). Contaminants can adhere to these surfaces, creating active sites.
-
Trim the Column: If a new liner doesn't solve the issue, active sites may have developed at the head of the column due to the accumulation of non-volatile matrix components. Trimming 10-20 cm from the inlet end of the column can remove this contaminated section.[1][7]
-
Q2: I've replaced my liner with a deactivated one and trimmed the column, but the tailing persists. What's next?
A2: If basic maintenance doesn't resolve the issue, consider your liner choice, column quality, and potential matrix effects.
-
Causality Explained: Not all deactivated liners are the same, and some may not be sufficiently inert for a sensitive compound like this compound. Furthermore, the column itself could be degraded, or components in your sample matrix could be creating active sites with every injection. A phenomenon known as the "matrix effect" can also impact peak shape and response.[8]
-
Troubleshooting Steps:
-
Evaluate Liner Type: For highly active compounds, a liner with glass wool can sometimes be problematic as the wool itself introduces a large surface area for potential interactions.[9] Consider a liner without wool or one with deactivated glass wool. A tapered liner design is often recommended for active compounds in splitless injection, as it helps to focus the analytes onto the column and minimizes contact with the metal inlet base.[10][11]
-
Condition the Column: Ensure your column has been properly conditioned according to the manufacturer's instructions. An improperly conditioned column can exhibit bleed and activity.[12]
-
Consider Analyte Protectants: Research has shown that adding "analyte protectants" (APs) like sorbitol to both samples and standards can significantly improve peak shape for this compound.[8] These APs are sacrificial compounds that bind to active sites in the inlet and column, effectively shielding the target analyte from these interactions.[8]
-
| Liner Type | Best Use Case for this compound | Rationale |
| Splitless, Single Taper | Recommended for trace analysis | Taper focuses analytes onto the column, minimizing contact with the metal inlet seal.[10][13] |
| Liner with Deactivated Wool | Good for dirty samples | Wool aids in vaporization and traps non-volatile residue, but must be highly deactivated to prevent adsorption.[9] |
| Liner without Wool | Best for minimizing activity | Reduces surface area and potential for analyte interaction or degradation.[9] |
| Siltek® or other coated liners | For highly active compounds | Provides a highly inert surface, further reducing the availability of active silanol sites.[11][13] |
Q3: All the peaks in my chromatogram, including internal standards, are tailing. What does this indicate?
A3: Tailing that affects all peaks is typically caused by a physical problem in the flow path, rather than chemical activity. [3][14]
-
Causality Explained: A physical disruption creates unswept volumes or turbulence in the carrier gas flow path. This causes band broadening because different analyte molecules take slightly different paths and times to travel from the injector to the detector.
-
Troubleshooting Steps:
-
Check Column Installation: This is a very common cause. An improperly cut column or incorrect installation depth in the inlet or detector can create dead volume.[1][14] A poor cut can also leave shards of silica that disrupt the flow path.[14]
-
Leak Check the System: A leak in the inlet (e.g., around the septum or fittings) can disrupt the carrier gas flow and pressure profiles, leading to poor peak shape. Use an electronic leak detector to systematically check all connections from the gas source to the detector.[6]
-
Protocol: Proper Column Cutting and Installation
-
Gather Materials: Fused silica column cutter (ceramic wafer or diamond-tipped), magnifying loupe, appropriate ferrules for your instrument.
-
Cut the Column:
-
Using a ceramic scoring wafer, gently score the polyimide coating of the column. Do not apply excessive pressure.
-
Grasp the column on either side of the score and bend it away from the mark. It should snap cleanly.
-
Alternatively, pull the column along the score line.
-
-
Inspect the Cut: Use a magnifying loupe to inspect the column end. It should be a perfect 90° angle with no jagged edges, burrs, or shards.[1] If the cut is poor, repeat the process. A "chair-shaped" peak is a classic indicator of a bad column cut.[14]
-
Install the Ferrule: Slide the appropriate nut and ferrule onto the column. Ensure the ferrule is oriented correctly (tapered end towards the nut).
-
Set Installation Depth: Consult your GC manufacturer's manual for the correct column insertion distance into both the inlet and the detector. Using a ruler or the markings on the septum nut, position the ferrule at the correct distance from the column end.
-
Install and Condition: Insert the column into the inlet to the correct depth and tighten the fitting finger-tight plus an additional quarter- to half-turn. Do the same for the detector end. Condition the column as per the manufacturer's guidelines before analysis.
Part 2: Troubleshooting Peak Fronting
Peak fronting, the mirror image of tailing, appears as a sharp, steep leading edge followed by a more gradual tail. While less common for this compound, it points to a distinct set of problems.
Q4: My this compound peak is fronting. What is the first thing I should check?
A4: The most common cause of peak fronting is column overload. [1][15][16]
-
Causality Explained: The stationary phase inside the GC column has a finite sample capacity.[16][17] When you inject too much analyte mass, the stationary phase at the head of the column becomes saturated. Excess analyte molecules cannot interact with the stationary phase and are swept down the column more quickly in the carrier gas, eluting earlier than the molecules that did partition. This creates the characteristic fronting shape.[15][18]
-
Troubleshooting Steps:
-
Dilute the Sample: Prepare and inject a 1:10 or 1:100 dilution of your sample. If the peak shape becomes symmetrical, you have confirmed column overload.[15]
-
Reduce Injection Volume: If dilution is not an option, reduce the injection volume (e.g., from 1 µL to 0.5 µL).[15]
-
Increase Split Ratio: If using a split injection, increase the split ratio (e.g., from 20:1 to 50:1 or 100:1) to introduce less sample onto the column.[15]
-
Use a Higher Capacity Column: If you must analyze high-concentration samples, consider a column with a thicker stationary phase film or a wider internal diameter (I.D.), as both increase sample capacity.[6][19]
-
Q5: I've diluted my sample, but peak fronting persists. What else could be the cause?
A5: If overload is ruled out, investigate issues related to poor analyte focusing at the head of the column.
-
Causality Explained: This can be caused by an injection solvent that is not compatible with the stationary phase or an initial oven temperature that is too high.[17] If the solvent and stationary phase are mismatched in polarity (e.g., injecting a non-polar solvent like hexane onto a polar WAX column), the sample may not condense and focus properly at the column inlet, leading to band broadening and distorted peaks.[1]
-
Troubleshooting Steps:
-
Check Solvent Compatibility: Ensure your sample solvent is compatible with your column's stationary phase. For the mid-polarity phases typically used for pesticides, solvents like ethyl acetate or acetone are common.
-
Lower Initial Oven Temperature: For splitless injections, the initial oven temperature should ideally be about 20°C below the boiling point of the injection solvent.[1] This allows the solvent to condense at the head of the column, trapping and focusing the analytes into a tight, narrow band before the temperature program begins. If the temperature is too high, this "solvent focusing" effect is lost.[18]
-
Part 3: Troubleshooting Split Peaks
Split peaks, which can appear as two merged peaks or a distinct shoulder on the main peak, indicate that the analyte band has been divided into two parts somewhere in the system.[17][20]
Q6: Why is my this compound peak splitting?
A6: Peak splitting is almost always related to the injection process or improper column installation. [21]
-
Causality Explained: Several mechanisms can cause splitting. In splitless injection, if the sample solvent and mobile phase are incompatible, or if the initial oven temperature is too high, the sample may not focus correctly, leading to splitting.[1][18] A damaged or poorly installed liner, or a void at the head of the column, can create two different flow paths for the sample, causing one portion to travel faster than the other.[17][20]
-
Troubleshooting Steps:
-
Check Injection Parameters (Splitless):
-
Inspect the Inlet Liner: A cracked or chipped liner can create alternative flow paths. Replace the liner.
-
Re-install the Column: An improperly positioned column in the inlet can cause splitting.[1] Re-cut and re-install the column, ensuring the correct insertion depth.
-
Check for Column Void: If all peaks are splitting, it may indicate a void or channel has formed in the packing at the head of the column.[17][20] This is more common in packed columns but can occur with capillary columns if the stationary phase is damaged. Trimming a larger section (30-50 cm) from the column inlet may resolve this.
-
Mechanism of Peak Splitting due to In-Liner Condensation
The diagram below illustrates how an incompatible solvent or incorrect temperature can lead to peak splitting during a splitless injection.
Caption: How poor sample focusing can create two analyte bands, leading to a split peak.
Frequently Asked Questions (FAQs)
Q: Could derivatization help improve the peak shape of this compound? A: Yes, derivatization is a technique used to modify an analyte to make it more suitable for GC analysis.[22] For a compound like this compound with an active hydrogen on its hydroxyl group, silylation (e.g., using BSTFA) can be performed. This process replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, which reduces the molecule's polarity and its potential for hydrogen bonding with active sites. The result is often a much-improved peak shape and better thermal stability. However, derivatization adds an extra step to sample preparation and must be optimized to ensure the reaction goes to completion.
Q: What type of GC column is best for this compound analysis? A: A mid-polarity column is generally the best choice. Look for phases containing a phenyl and/or cyanopropyl functional group. A 5% phenyl-methylpolysiloxane (e.g., a DB-5ms, ZB-5, or equivalent) is a very common and robust starting point for general pesticide analysis, including triazoles. For potentially better selectivity, a 35% or 50% phenyl-methylpolysiloxane phase can be used.[23] The key is to select a column with low bleed and high inertness to minimize background noise and peak tailing.[24]
| Phase Type | Common Name | Polarity | Key Feature for this compound |
| 5% Phenyl-Methylpolysiloxane | DB-5, HP-5ms, Rxi-5Sil MS | Low to Mid | Excellent general-purpose column, good inertness, and thermal stability.[24] A reliable starting point. |
| 35% Phenyl-Methylpolysiloxane | DB-35, Rtx-35 | Intermediate | Increased phenyl content offers different selectivity based on dipole-dipole interactions, which can help resolve this compound from matrix interferences.[23] |
| 50% Phenyl-Methylpolysiloxane | DB-17, Rtx-50 | Intermediate | Further enhances selectivity for polarizable compounds. |
Q: How often should I perform inlet maintenance? A: This is highly dependent on the cleanliness of your samples and your injection frequency. For labs analyzing complex matrices (like food or environmental extracts), it is good practice to change the septum and liner daily or after every 100 injections. For cleaner samples, this interval can be extended. A good rule of thumb is to schedule preventive maintenance before you see a decline in performance (i.e., peak tailing or poor reproducibility).[6]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 3. youtube.com [youtube.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. chromtech.com [chromtech.com]
- 10. metrolab.blog [metrolab.blog]
- 11. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. How to choose a GC liner | Analytics-Shop [analytics-shop.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Front Tailing HPLC & GC Peaks - Axion Labs [axionlabs.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. acdlabs.com [acdlabs.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. fishersci.ca [fishersci.ca]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. agilent.com [agilent.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. trajanscimed.com [trajanscimed.com]
- 24. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
Improving recovery of cyproconazole during sample extraction from soil
Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide expert advice and practical solutions for improving the recovery of cyproconazole during sample extraction from soil. Here, we will delve into the nuances of the extraction process, offering troubleshooting guides and frequently asked questions to address specific challenges you may encounter in your experiments.
Understanding this compound and Its Interaction with Soil
This compound is a systemic triazole fungicide used to control a wide range of fungal diseases in various crops.[1][2] Its effectiveness and persistence in the environment necessitate accurate monitoring of its residues in soil. However, extracting this compound from complex soil matrices can be challenging, often resulting in low and inconsistent recoveries.
Several factors contribute to these challenges. This compound is moderately soluble in water but readily soluble in many organic solvents like acetone, ethanol, and dimethyl sulfoxide.[3][4] Its fate in soil is influenced by the soil's physicochemical properties, including texture, organic matter content, pH, and clay mineralogy.[5] Strong adsorption to soil organic matter and clay particles can make its complete extraction difficult.[6][7] Furthermore, the degradation of this compound can be influenced by soil pH and microbial activity, which can vary significantly between different soil types.[8]
This guide will provide a structured approach to troubleshoot and optimize your extraction methods for reliable and reproducible results.
Troubleshooting Guide: Low Recovery of this compound
This section addresses the common problem of low this compound recovery and provides a systematic approach to identify and resolve the underlying issues.
Problem 1: Consistently low recovery across all soil samples.
This issue often points to a fundamental problem with the extraction method itself rather than sample-specific variations.
Possible Causes & Solutions:
-
Inadequate Solvent Selection: The choice of extraction solvent is critical. While this compound is soluble in several organic solvents, the efficiency of extraction can vary.
-
Recommendation: Acetonitrile is a widely used and effective solvent for extracting this compound from soil, often in combination with water (e.g., 80:20 v/v).[9] Acetone or a mixture of acetone and hexane can also be effective.[6] If using a non-polar solvent mixture, ensure it is appropriate for this compound's polarity.
-
-
Inefficient Extraction Technique: The method used to bring the solvent into contact with the soil matrix may not be vigorous enough to desorb the analyte.
-
Recommendation: Techniques like mechanical shaking, vortexing, or ultrasonication can significantly improve extraction efficiency.[6][10] For the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, vigorous shaking is essential after the addition of acetonitrile and the salting-out salts.[10]
-
-
Insufficient Extraction Time or Repetitions: A single, short extraction may not be sufficient to recover all the bound this compound.
-
Recommendation: Increase the extraction time (e.g., shaking for at least 20 minutes) or perform a second extraction with fresh solvent, combining the supernatants.[9]
-
Problem 2: Variable and poor recovery in soils with high organic matter or clay content.
Soils rich in organic matter or certain types of clay can strongly bind this compound, making its extraction more challenging.[6]
Possible Causes & Solutions:
-
Strong Analyte-Matrix Interactions: this compound can form strong bonds with organic functional groups and clay surfaces.
-
Recommendation:
-
Hydration: For dry soil samples, pre-wetting the soil with water (e.g., adding 7 mL of water to 3 g of soil and allowing it to hydrate for 30 minutes) can help to swell the matrix and disrupt some of the binding forces, making the analyte more accessible to the extraction solvent.[10]
-
Solvent Modification: Acidifying the extraction solvent can sometimes improve recovery by protonating soil components and reducing their binding capacity. However, the stability of this compound at different pH values should be considered.[8]
-
-
-
Co-extraction of Interfering Substances: High organic matter soils can lead to the co-extraction of humic and fulvic acids, which can interfere with the final analysis and contribute to matrix effects.[11]
Problem 3: Analyte loss during the cleanup or concentration steps.
Significant amounts of this compound can be lost after a successful extraction if the subsequent steps are not optimized.
Possible Causes & Solutions:
-
Inappropriate SPE Sorbent or Elution: The solid-phase extraction (SPE) cartridge may not be suitable for this compound, or the elution solvent may be too weak to recover the analyte from the sorbent.
-
Recommendation: For this compound cleanup, specific SPE cartridges like Varian Bond Elut Certify have been recommended in validated methods.[9] Ensure the cartridge is properly conditioned and that the elution solvent has sufficient strength to quantitatively elute the analyte.
-
-
Evaporation to Dryness: Evaporating the solvent to complete dryness, especially at elevated temperatures, can lead to the loss of volatile or semi-volatile compounds like this compound.
-
Recommendation: Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (e.g., 35-40°C).[9] Avoid complete dryness; leave a small amount of solvent and reconstitute the residue in the mobile phase for analysis.
-
Experimental Workflow: QuEChERS Method for this compound Extraction
The QuEChERS method is a popular and effective technique for pesticide residue analysis in soil.[12][13][14]
Step-by-Step Protocol:
-
Sample Preparation:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
For dry soils, add 7-10 mL of deionized water and let it hydrate for 30 minutes.[10]
-
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the appropriate QuEChERS extraction salts (e.g., AOAC 2007.01 or EN 15662 formulation). A buffered method is recommended to maintain a stable pH.[12]
-
Cap the tube tightly and shake vigorously for at least 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing magnesium sulfate (MgSO₄) for water removal and PSA for cleanup. C18 can be included for soils with high fat content.
-
Vortex for 30 seconds to 1 minute.
-
Centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.
-
-
Final Extract Preparation:
-
Filter the purified supernatant through a 0.2 µm syringe filter directly into a sample vial for LC-MS/MS analysis.[10]
-
Caption: QuEChERS workflow for this compound extraction from soil.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that affect its extraction from soil?
A1: this compound's moderate water solubility (around 93-140 mg/L) and high solubility in organic solvents like acetone and ethanol are crucial.[1][2][3][4] Its octanol-water partition coefficient (log Kow) of 2.9 indicates a tendency to partition into organic matter.[4] This combination means that while organic solvents are effective for extraction, the compound's affinity for soil organic matter can lead to strong binding, necessitating efficient extraction techniques.
| Property | Value | Implication for Extraction |
| Water Solubility | 93-140 mg/L at 20-25°C[1][2][3][4] | Moderate; allows for partitioning into the aqueous phase of the soil but is less efficient for extraction than organic solvents. |
| Organic Solvent Solubility | Readily soluble in acetone, ethanol, DMSO[3][4] | High; makes these solvents suitable for extraction. |
| log Kow | 2.9[4] | Indicates a preference for organic phases, leading to strong adsorption to soil organic matter. |
| Stability | Stable in acidic to neutral pH[2] | Extraction at neutral or slightly acidic pH is generally safe for the analyte. |
Q2: How does soil pH influence the recovery of this compound?
A2: Soil pH can affect both the stability of this compound and its interaction with the soil matrix. This compound is generally stable under acidic to neutral conditions but can be susceptible to hydrolysis under strongly alkaline conditions.[2] Moreover, soil pH influences the surface charge of clay minerals and the ionization of organic matter, which can alter the strength of this compound binding.[8] Therefore, maintaining a buffered, near-neutral pH during extraction is often recommended to ensure both stability and efficient desorption.
Q3: What are matrix effects in LC-MS/MS analysis of this compound, and how can they be mitigated?
A3: Matrix effects are the alteration (suppression or enhancement) of the analyte signal due to co-eluting compounds from the sample matrix.[15][16] In soil analysis, co-extracted substances like humic acids can interfere with the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[11]
Mitigation Strategies:
-
Effective Cleanup: A thorough cleanup step using d-SPE or SPE is the first line of defense to remove interfering compounds.[10][17][18]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for any signal suppression or enhancement.
-
Isotope-Labeled Internal Standards: Using a stable isotope-labeled version of this compound as an internal standard is the most effective way to correct for matrix effects, as it will behave almost identically to the analyte during extraction, cleanup, and ionization.
Caption: The impact of matrix effects on analyte signal in LC-MS/MS.
Q4: Can I use Gas Chromatography (GC) for this compound analysis?
A4: While Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the more common and often preferred method for analyzing this compound and other triazole fungicides due to their polarity and thermal stability, GC-based methods have also been developed.[1][19][20] Successful analysis by GC may require derivatization to improve volatility and thermal stability. For underivatized analysis, careful optimization of the injection port temperature is necessary to avoid degradation.
References
- 1. fao.org [fao.org]
- 2. This compound Fungicide丨this compound Fungicides Manufacturer [hbjrain.com]
- 3. This compound (Ref: SAN 619) [sitem.herts.ac.uk]
- 4. This compound | C15H18ClN3O | CID 86132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The QuEChERS Approach for the Determination of Pesticide Residues in Soil Samples: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Portico [access.portico.org]
- 15. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
- 17. Solid-phase extraction clean-up of soil and sediment extracts for the determination of various types of pollutants in a single run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pesticides.org [pesticides.org]
- 20. A Comprehensive Guide to Pesticide Residue Analysis [scioninstruments.com]
Cyproconazole Stability in Laboratory Solvents: A Technical Support Guide
Welcome to the Technical Support Center for Cyproconazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the stability of this compound in various laboratory solvents and under different storage conditions. Our goal is to equip you with the knowledge to ensure the accuracy and reproducibility of your experimental results.
Troubleshooting Guide: Common Issues in this compound Analysis
This section addresses specific problems you might encounter during the handling and analysis of this compound solutions.
Q1: My this compound standard solution is giving inconsistent results in my HPLC analysis. What could be the cause?
A1: Inconsistent results are often linked to the degradation of your analytical standard. Several factors could be at play:
-
Solvent Choice and Purity: this compound is readily soluble in solvents like acetonitrile, methanol, acetone, and DMSO[1]. However, the stability in these solvents can vary. Ensure you are using high-purity, HPLC-grade solvents, as impurities can accelerate degradation.
-
Storage Conditions: How are you storing your stock and working solutions? this compound, like many organic molecules, is susceptible to degradation from light and elevated temperatures. For solutions of other triazole fungicides like tebuconazole and epoxiconazole, storage at -20°C or -80°C is recommended for long-term stability, often for periods of 6 months or more[2][3].
-
pH of the Solution: this compound is hydrolytically stable over a wide pH range (4-9) in aqueous solutions, even at elevated temperatures[4]. However, if your solvent contains acidic or basic impurities, it could potentially affect stability over time.
-
Evaporation: Ensure your storage vials are tightly sealed. Even a small amount of solvent evaporation can significantly change the concentration of your standard, leading to inaccurate results.
Q2: I am having difficulty separating the stereoisomers of this compound on my HPLC system. What can I do?
A2: this compound has two chiral centers, resulting in four stereoisomers. Separating these is crucial for stereoselective degradation studies and accurate quantification. If you are facing challenges:
-
Column Selection: A standard C18 column may not be sufficient to resolve the enantiomers and diastereomers. You will likely need a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives, have been shown to be effective for the separation of triazole fungicide enantiomers[5][6].
-
Mobile Phase Optimization: The choice of mobile phase is critical. For chiral separations, isocratic elution is common[7]. You may need to experiment with different solvent systems (e.g., hexane/isopropanol, or acetonitrile/methanol with additives) and optimize the mobile phase composition and flow rate. Even small amounts of additives like water or acid/base modifiers can significantly impact selectivity on a chiral column[7].
-
Temperature Control: Column temperature can influence chiral separations. Experiment with different temperatures to see if it improves resolution.
-
Injection Solvent: The solvent used to dissolve your sample can affect peak shape. Ideally, use the mobile phase as your sample solvent. If you must use a stronger solvent, inject the smallest possible volume to minimize peak distortion.
Q3: I see an unknown peak appearing in the chromatogram of my aged this compound stock solution. What could it be?
A3: The appearance of a new peak is a strong indicator of degradation. While specific degradation products of this compound in common organic solvents are not extensively documented in publicly available literature, potential degradation pathways include:
-
Oxidation: The tertiary alcohol group in this compound could be susceptible to oxidation.
-
Hydrolysis: Although generally stable, under certain conditions (e.g., presence of strong acids or bases), the triazole ring could potentially be cleaved. Environmental degradation studies have identified 1H-1,2,4-triazol-1-ylacetic acid and other triazole-containing molecules as degradation products[1].
-
Photodegradation: If your solution has been exposed to light, photodegradation could occur.
To identify the unknown peak, a mass spectrometer (MS) detector coupled to your HPLC would be invaluable.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for preparing a this compound stock solution?
A: Acetonitrile and methanol are excellent choices due to their compatibility with reversed-phase HPLC and their volatility, which simplifies sample preparation. This compound is also readily soluble in DMSO and acetone[1]. For long-term storage, acetonitrile is a good option, with some suppliers indicating a shelf life of up to 30 months for solutions stored under appropriate conditions.
Q: How should I store my solid this compound reference standard?
A: Solid this compound should be stored in a cool, dry, and dark place. A desiccator at room temperature is generally sufficient for short-term storage. For long-term storage, refrigeration (2-8°C) is recommended.
Q: Do I need to worry about the stereoselective degradation of this compound in my standards?
A: Yes, this is a critical consideration. Studies have shown that the different stereoisomers of this compound can degrade at different rates in biological matrices[1][8][9]. This highlights the importance of using a stability-indicating analytical method that can separate all four stereoisomers to ensure accurate quantification over time.
Data on this compound Stability
While comprehensive quantitative data on the stability of this compound in various organic solvents is limited in peer-reviewed literature, the following table provides guidance based on available information and data from structurally similar triazole fungicides like tebuconazole and epoxiconazole.
| Solvent | Storage Condition | Expected Stability (≥95% Recovery) | Source/Rationale |
| Acetonitrile | -20°C, in the dark | ≥ 12 months | Based on the long shelf-life of commercial standards and general stability of triazoles. |
| 4°C, in the dark | 3 - 6 months | Extrapolated from data on tebuconazole[2][10]. | |
| Room Temperature (~25°C), exposed to light | < 1 month | Prone to potential photodegradation and thermal degradation. | |
| Methanol | -20°C, in the dark | ≥ 6 months | Based on stability data for tebuconazole[2]. |
| 4°C, in the dark | 1 - 3 months | Methanol can be more reactive than acetonitrile. | |
| Room Temperature (~25°C) | < 1 month | Similar to acetonitrile, with potential for faster degradation. | |
| DMSO | -20°C, in the dark | ≥ 6 months | DMSO is generally a good solvent for long-term storage of many compounds. |
| 4°C, in the dark | 3 - 6 months | Similar stability to other solvents under refrigeration. | |
| Room Temperature (~25°C) | < 2 months | DMSO is hygroscopic, which could introduce water and potential for hydrolysis over time. |
Note: This data is for guidance purposes. It is highly recommended to perform an in-house stability study for your specific solvent, concentration, and storage conditions.
Experimental Protocols
Protocol for a Short-Term Stability Study of this compound in Acetonitrile
This protocol outlines a procedure to assess the stability of a this compound working solution over one week at room temperature and under refrigeration.
1. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL amber volumetric flask. Dissolve and dilute to the mark with HPLC-grade acetonitrile.
-
Working Solution (10 µg/mL): Pipette 100 µL of the stock solution into a 10 mL amber volumetric flask and dilute to the mark with acetonitrile.
2. Initial Analysis (Time = 0):
-
Immediately after preparation, analyze the 10 µg/mL working solution in triplicate using a validated stability-indicating HPLC method.
-
The average peak area of these initial injections will serve as the 100% reference point.
3. Storage:
-
Dispense aliquots of the remaining working solution into several tightly sealed amber HPLC vials.
-
Store one set of vials at room temperature (approximately 25°C) in a location with ambient light.
-
Store a second set of vials under refrigeration (4°C).
4. Subsequent Analysis:
-
At predetermined time points (e.g., 24, 48, 72, and 168 hours), retrieve one vial from each storage condition.
-
Allow the refrigerated vial to equilibrate to room temperature before analysis.
-
Inject each sample in triplicate.
5. Data Evaluation:
-
Calculate the average peak area for each time point and storage condition.
-
Determine the percent recovery relative to the initial (Time = 0) average peak area.
-
A recovery of 95-105% is generally considered stable. Also, monitor the chromatograms for the appearance of any new peaks, which would indicate degradation.
Workflow for this compound Stability Study
Caption: Workflow for a this compound stability study.
Factors Affecting this compound Stability
The stability of this compound in solution is a multifactorial issue. The following diagram illustrates the key factors that can influence its degradation.
Caption: Key factors influencing this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Epoxiconazole (Ref: BAS 480F) [sitem.herts.ac.uk]
- 5. Separation and detection of this compound enantiomers and its stereospecific recognition with chiral stationary phase by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. bvl.bund.de [bvl.bund.de]
- 9. cipac.org [cipac.org]
- 10. epa.gov [epa.gov]
Selecting the appropriate internal standard for cyproconazole quantification
A Senior Application Scientist's Guide to Selecting and Validating the Appropriate Internal Standard
Welcome to the Technical Support Center for cyproconazole quantification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for selecting and validating the appropriate internal standard (IS) in your analytical methods. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard crucial for accurate this compound quantification?
An internal standard is essential in analytical chemistry to improve the precision and accuracy of quantitative analysis.[1][2] It is a compound of known concentration added to a sample to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[1] In the context of this compound analysis, which is often performed in complex matrices such as soil, water, or biological fluids, an IS helps to mitigate the impact of matrix effects, variations in extraction recovery, and inconsistencies in injection volume.[3] By using the ratio of the analyte signal to the IS signal for quantification, these variations can be effectively normalized, leading to more reliable and reproducible data.
Q2: What are the key characteristics of an ideal internal standard for this compound analysis?
The selection of an appropriate internal standard is a critical step in method development. The ideal IS for this compound quantification should possess the following characteristics:
-
Structural and Chemical Similarity: The IS should be structurally and chemically similar to this compound to ensure it behaves similarly during sample extraction, chromatography, and ionization.[4]
-
Co-elution: Ideally, the IS should elute very close to this compound without co-eluting with any interfering components from the matrix.
-
Non-Endogenous: The internal standard must not be naturally present in the samples being analyzed.[1]
-
Mass Spectrometric Distinction: When using mass spectrometry, the IS must have a different mass-to-charge ratio (m/z) from this compound to be distinguished by the detector. For isotopically labeled standards, a mass difference of at least 3-4 Da is recommended to avoid isotopic crosstalk.
-
Stability: The IS should be stable throughout the entire analytical process, from sample storage to final analysis.
Q3: What are the main types of internal standards to consider for this compound?
There are two primary types of internal standards suitable for this compound analysis:
-
Isotopically Labeled Internal Standards: These are considered the "gold standard" for quantitative analysis.[5] An isotopically labeled this compound (e.g., this compound-d3, ¹³C-cyproconazole) has one or more atoms replaced with a heavier isotope. This makes it chemically identical to the analyte, ensuring it behaves the same way during sample processing and analysis, thus providing the most accurate correction for matrix effects and other variations.
-
Structural Analogs: These are compounds that are not isotopically labeled but have a chemical structure very similar to this compound. Other triazole fungicides, such as tebuconazole or propiconazole, can be considered as structural analog internal standards.[6][7] While they may not mimic the behavior of this compound as closely as an isotopically labeled standard, they can still provide adequate correction if properly validated and are often a more cost-effective option.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues you might encounter during your experiments with internal standards for this compound quantification.
Problem 1: Poor recovery of the internal standard.
-
Symptom: The peak area of the internal standard is significantly lower in the extracted samples compared to a clean standard solution.
-
Potential Causes & Solutions:
-
Inefficient Extraction: The extraction procedure may not be suitable for the internal standard.
-
Solution: Re-evaluate the extraction solvent and pH. Since this compound is soluble in organic solvents like acetone and ethanol, ensure your chosen solvent system is optimal for both the analyte and the IS.
-
-
Degradation: The internal standard might be degrading during sample processing.
-
Solution: Investigate the stability of the IS under your experimental conditions (e.g., temperature, pH, light exposure). Consider adding the IS at a later stage in the sample preparation process if degradation is suspected.
-
-
Adsorption: The IS may be adsorbing to labware (e.g., plastic tubes, pipette tips).
-
Solution: Use low-adsorption labware or silanized glassware. Pre-rinsing pipette tips with the sample can also help.
-
-
Problem 2: High variability in the internal standard peak area across a sample batch.
-
Symptom: The peak area of the internal standard shows a high relative standard deviation (RSD) across a single analytical run.
-
Potential Causes & Solutions:
-
Inconsistent Sample Preparation: Variations in the manual steps of your sample preparation can lead to inconsistent recovery of the IS.
-
Solution: Ensure consistent and precise execution of each step, particularly vortexing, centrifugation, and solvent addition. Automation of sample preparation can significantly reduce this variability.
-
-
Matrix Effects: Different samples within the batch may have varying matrix compositions, leading to differential ion suppression or enhancement of the IS signal.[3]
-
Solution: While a good IS should compensate for matrix effects, significant variability may indicate a need for more rigorous sample cleanup (e.g., solid-phase extraction) to remove interfering matrix components. Using an isotopically labeled internal standard is the most effective way to mitigate this issue.[5]
-
-
Instrument Instability: Fluctuations in the LC-MS/MS system's performance can cause signal instability.
-
Solution: Perform system suitability tests before each run to ensure the instrument is performing optimally. Check for issues with the autosampler, pump, or mass spectrometer.
-
-
Problem 3: The internal standard interferes with the quantification of this compound.
-
Symptom: The peak of the internal standard overlaps with the this compound peak, or there is evidence of "crosstalk" between their mass spectrometric signals.
-
Potential Causes & Solutions:
-
Insufficient Chromatographic Resolution: The LC method may not be adequately separating this compound and the IS.
-
Solution: Optimize the chromatographic conditions. This may involve changing the column, mobile phase composition, gradient profile, or flow rate to achieve baseline separation.
-
-
Isotopic Impurity or Crosstalk (for isotopically labeled IS): The isotopically labeled IS may contain a small amount of the unlabeled analyte, or their fragmentation patterns may overlap.
-
Solution: Check the certificate of analysis for the isotopic purity of the IS. Select MRM transitions for both the analyte and the IS that are specific and do not interfere with each other. A mass difference of at least 3-4 Da is recommended.
-
-
Co-eluting Isobaric Interference (for structural analog IS): A component in the matrix may have the same mass and retention time as the IS, leading to an artificially high IS signal.
-
Solution: Analyze blank matrix samples to check for any endogenous interferences at the retention time and m/z of the IS. If an interference is present, a different IS or a more selective sample preparation method is needed.
-
-
Experimental Protocols
Protocol 1: Selection and Initial Evaluation of a Potential Internal Standard
This protocol outlines the initial steps to assess the suitability of a candidate internal standard.
Objective: To determine if a candidate IS is chromatographically resolved from this compound and free from matrix interferences.
Materials:
-
This compound analytical standard
-
Candidate internal standard (isotopically labeled or structural analog)
-
Blank matrix (e.g., soil extract, plasma) representative of the study samples
-
LC-MS/MS system
Procedure:
-
Prepare individual standard solutions of this compound and the candidate IS in a suitable solvent.
-
Optimize the MS/MS parameters for both compounds by direct infusion to determine the precursor and product ions for multiple reaction monitoring (MRM).
-
Develop an LC method that provides good peak shape and retention for this compound.
-
Inject the individual solutions of this compound and the candidate IS to determine their respective retention times.
-
Inject a mixed solution of this compound and the candidate IS to assess their chromatographic separation.
-
Prepare a blank matrix sample and a blank matrix sample spiked only with the candidate IS.
-
Analyze the spiked blank matrix sample to confirm that there are no interfering peaks from the matrix at the retention time and m/z of this compound.
-
Analyze the unspiked blank matrix sample to ensure the IS is not endogenously present.
Protocol 2: Validation of the Chosen Internal Standard
This protocol is based on the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[8][9][10][11]
Objective: To comprehensively validate the performance of the selected internal standard in the intended matrix.
1. Selectivity
-
Procedure: Analyze at least six different lots of blank matrix to check for interferences at the retention times of this compound and the IS.
-
Acceptance Criteria: The response of any interfering peak in the blank matrix should be ≤ 20% of the lower limit of quantification (LLOQ) for this compound and ≤ 5% of the mean response of the IS.
2. Matrix Effect
-
Procedure:
-
Prepare two sets of samples at low and high concentrations of this compound and a constant concentration of the IS.
-
Set A: Spike the standards into post-extraction blank matrix.
-
Set B: Spike the standards into a neat solution.
-
Calculate the matrix factor (MF) = (Peak response in the presence of matrix) / (Peak response in neat solution).
-
Calculate the IS-normalized MF = MF of this compound / MF of the IS.
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different lots of matrix should be ≤ 15%.
3. Recovery
-
Procedure:
-
Prepare two sets of samples at three concentration levels (low, medium, and high).
-
Set 1: Spike this compound and the IS into the blank matrix before extraction.
-
Set 2: Spike this compound and the IS into the matrix extract after the extraction process.
-
Calculate Recovery (%) = (Mean peak area of Set 1 / Mean peak area of Set 2) x 100.
-
-
Acceptance Criteria: The recovery of this compound and the IS should be consistent, precise, and reproducible.
Data Presentation
Table 1: Comparison of Potential Internal Standards for this compound Quantification
| Internal Standard Type | Example Compound | Pros | Cons |
| Isotopically Labeled | This compound-d3 | - Co-elutes with the analyte, providing the best correction for matrix effects and extraction variability.[5] - High accuracy and precision. | - Higher cost. - Potential for isotopic crosstalk if not carefully selected. |
| Structural Analog | Tebuconazole | - Lower cost and more readily available. - Can provide adequate quantification if properly validated. | - May not have identical extraction recovery and ionization efficiency as this compound.[6][7] - Requires chromatographic separation from the analyte. |
| Structural Analog | Propiconazole | - Another cost-effective alternative from the same chemical class. | - Differences in physicochemical properties may lead to variations in analytical behavior compared to this compound.[12] |
Visualizations
Workflow for Internal Standard Selection and Validation
Caption: A stepwise workflow for the selection and validation of an internal standard for this compound quantification.
Troubleshooting Logic for Internal Standard Issues
Caption: A decision tree for troubleshooting common issues related to internal standard performance in this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Simultaneous Analysis of this compound and Tebuconazole in Suspension Concentrate Formulation by Reverse-Phase High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Degradation Dynamics and Residue Analysis of Four Propiconazole Stereoisomers in “Fengtang” Plum during Storage by LC-MS/MS | MDPI [mdpi.com]
Technical Support Center: Optimizing Injection Volume for Sensitive Cyproconazole Detection
Welcome to the technical support center dedicated to the robust and sensitive detection of cyproconazole. This guide is designed for researchers, analytical scientists, and drug development professionals who are looking to optimize their analytical methods, specifically focusing on the critical parameter of injection volume. Here, we will delve into the science behind the art of injection, providing you with practical, field-proven insights to troubleshoot common issues and answer frequently asked questions. Our goal is to empower you to achieve reliable, reproducible, and highly sensitive results in your this compound analysis.
Troubleshooting Guide: From Peak Problems to Pristine Data
This section addresses specific issues you may encounter during method development and routine analysis. Each problem is presented in a question-and-answer format, detailing the cause and providing a step-by-step protocol for resolution.
Q1: My this compound peak is fronting after I increased the injection volume. What's happening and how do I fix it?
A1: Understanding the Cause of Peak Fronting
Peak fronting, where the peak has a leading edge with a symmetry factor of less than 1, is a classic sign of volume overload or a strong sample solvent effect .[1][2] When you inject a large volume of a sample dissolved in a solvent that is stronger than your initial mobile phase, the sample doesn't properly focus at the head of the column. Instead, the analyte band begins to travel down the column before the gradient has a chance to catch up, leading to a distorted, fronting peak. This is particularly problematic in modern UHPLC systems which have lower dispersion volumes and are more susceptible to such effects.[3]
Experimental Protocol for Diagnosing and Resolving Peak Fronting:
-
Verify Solvent Strength: Compare the composition of your sample diluent to your initial mobile phase conditions. For this compound analysis, which is often done using reversed-phase chromatography, a high percentage of organic solvent (like acetonitrile or methanol) in your sample diluent will cause this issue if your mobile phase starts with a high aqueous percentage.
-
Solvent Matching: The ideal solution is to dissolve your sample in a diluent that matches your initial mobile phase as closely as possible.[2][3] If this compound solubility is an issue in a weak solvent, aim for the lowest organic concentration that ensures complete dissolution.[3]
-
Reduce Injection Volume: Systematically decrease your injection volume. A good practice is to start with a small, reproducible volume and incrementally increase it, monitoring the peak shape at each step. A general rule of thumb is to keep the injection volume between 1-5% of the total column volume.[2]
-
Perform a Dilution Study: If you need to inject a larger volume to achieve the desired sensitivity, dilute your sample in a weaker solvent and then inject a larger volume of the diluted sample. This maintains the total mass injected while mitigating the strong solvent effect.
dot
Caption: Troubleshooting workflow for peak fronting.
Q2: I'm not seeing a linear increase in peak area with a larger injection volume. What are the possible causes?
A2: Unraveling Non-Linearity
Ideally, the peak area should increase linearly with the injection volume until the column or detector reaches its capacity.[1] If you observe a plateau or a non-linear response, you are likely encountering either mass overload or detector saturation .
-
Mass Overload: This occurs when you inject too much of the analyte mass onto the column.[4] The stationary phase becomes saturated, leading to peak broadening and a breakdown in the linear relationship between concentration and response.
-
Detector Saturation: In mass spectrometry, if the ion source receives too many ions at once, the detector can become saturated, leading to a non-linear response at high concentrations.
Experimental Protocol for Investigating Non-Linearity:
-
Perform a Concentration Series: Keep the injection volume constant and inject a series of standards at different concentrations. If the response is linear, the issue is likely related to the injection volume, not the detector.
-
Systematic Injection Volume Reduction: If the concentration series is linear, return to your sample and inject decreasing volumes. Observe if linearity is restored at lower volumes.
-
Evaluate Sample Matrix: Complex matrices can contribute to non-linear behavior due to matrix effects, where co-eluting compounds suppress or enhance the ionization of this compound.[5][6] Consider further sample cleanup or the use of matrix-matched standards.[7]
| Injection Volume (µL) | This compound Concentration (ng/mL) | Peak Area | Area/µL Ratio | Observation |
| 2 | 50 | 100,000 | 50,000 | Linear range |
| 5 | 50 | 250,000 | 50,000 | Linear range |
| 10 | 50 | 480,000 | 48,000 | Onset of non-linearity |
| 20 | 50 | 800,000 | 40,000 | Significant non-linearity (overload) |
Caption: Example data indicating mass overload at higher injection volumes.
Q3: I'm observing peak splitting at higher injection volumes. Why is this occurring?
A3: The Phenomenon of Split Peaks
Peak splitting at high injection volumes is often a severe manifestation of the same issues that cause peak fronting: a strong solvent mismatch.[3] It can also be a symptom of mass overload.[4] When the sample solvent is significantly stronger than the mobile phase, it can create a "breakthrough" effect where a portion of the analyte travels rapidly with the solvent front, while the rest is retained, resulting in a split peak.[8]
Experimental Protocol for Eliminating Peak Splitting:
-
Solvent Matching is Critical: As with peak fronting, the primary solution is to ensure your sample diluent is as close in composition to the initial mobile phase as possible.[3]
-
Reduce Injection Volume: Immediately reduce the injection volume to a level where peak splitting is not observed. This will help confirm that the issue is volume-related.
-
Check Column Health: While less common, a partially blocked column frit or a void at the head of the column can also cause peak splitting.[9] If solvent matching and volume reduction do not solve the problem, consider flushing the column or trying a new one.
dot
Caption: Cause of peak splitting due to solvent mismatch.
Frequently Asked Questions (FAQs)
Q1: What is a safe starting injection volume for this compound analysis on a standard HPLC/UHPLC system?
A good starting point is to inject a volume that is 1-3% of your column's total volume.[2] For a common 2.1 x 100 mm column, with a volume of approximately 0.35 mL, a starting injection of 3.5 to 10.5 µL would be a reasonable range. However, always start small (e.g., 1-2 µL) and work your way up while monitoring peak shape and response.
Q2: How much can I increase my injection volume to improve sensitivity?
You can increase the injection volume as long as you maintain good peak shape, linearity, and reproducibility. The maximum volume will depend on your column dimensions, sample solvent, and the concentration of this compound. If you begin to see peak fronting, broadening, or splitting, you have exceeded the optimal injection volume.[1][4]
Q3: My this compound is in a complex matrix (e.g., soil, tea). How does this affect my injection volume optimization?
Complex matrices can introduce matrix effects , which may either suppress or enhance the ionization of this compound in the mass spectrometer source.[6] While a larger injection volume might seem to increase sensitivity, it also introduces more matrix components, which can worsen ion suppression and actually decrease your signal-to-noise ratio.[10] In such cases, a more effective strategy is often to improve sample cleanup (e.g., using Solid Phase Extraction) or to use a smaller injection volume of a more concentrated extract.[7][11] The use of matrix-matched standards is highly recommended to accurately quantify this compound in complex samples.[6]
Q4: I have a validated method for this compound with a 50 µL injection volume. Is this normal?
While less common for standard analytical columns, a 50 µL injection volume can be perfectly acceptable, as demonstrated in some validated methods for this compound analysis in soil.[12][13] This is typically viable under specific conditions, such as:
-
Using a column with a larger internal diameter (e.g., 4.6 mm).
-
Ensuring the sample is dissolved in a very weak solvent (e.g., 5:95 methanol:water).[12][13]
-
The method has been properly validated to show acceptable peak shape and linearity at that volume.
References
- 1. waters.com [waters.com]
- 2. LC Troubleshooting—Optimizing Your Injection to Improve Peak Shape [discover.restek.com]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. epa.gov [epa.gov]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Dealing with co-eluting interferences in cyproconazole analysis
Welcome to the technical support center for cyproconazole analysis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with co-eluting interferences in their analytical methods. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve these complex analytical issues.
Introduction: The Challenge of this compound and Co-Elution
This compound is a chiral triazole fungicide widely used in agriculture.[1][2][3] Its analysis is often complicated by the presence of co-eluting interferences, which can originate from complex sample matrices or from the presence of its own stereoisomers.[4][5][6] Co-elution occurs when two or more compounds elute from the chromatographic column at the same time, leading to overlapping peaks that compromise accurate identification and quantification.[7] This guide will equip you with the knowledge and practical steps to effectively manage these interferences.
Troubleshooting Guide: Resolving Co-eluting Interferences
This section addresses specific problems you might encounter during this compound analysis, offering probable causes and actionable solutions.
Problem 1: Poor peak shape (fronting, tailing, or splitting) for the this compound peak.
-
Probable Cause: This is often an initial indicator of co-elution with a matrix component or an isomeric species.[7] Peak splitting, particularly for early eluting compounds, can also be caused by an injection solvent that is too strong for the initial mobile phase conditions.[8] Column overload or deterioration due to the buildup of matrix components can also lead to distorted peak shapes.[8]
-
Solution Workflow:
-
Evaluate Injection Solvent: Ensure your sample diluent is compatible with the initial mobile phase conditions. If you are running a reversed-phase separation, try diluting your sample in a weaker solvent (e.g., a higher percentage of water in the mobile phase).[8]
-
Reduce Injection Volume/Concentration: Injecting a smaller volume or a more dilute sample can prevent column overload, which is a common cause of peak distortion.[8]
-
Column Maintenance: If the issue persists after repeated injections of complex matrix samples, the analytical column may be deteriorating. Replace the column to see if peak shape improves.[8]
-
Chromatographic Optimization: If the above steps do not resolve the issue, proceed to the more comprehensive chromatographic and mass spectrometric optimization strategies outlined in Problem 2.
-
Problem 2: Inaccurate or inconsistent quantification of this compound.
-
Probable Cause: Co-eluting interferences can artificially inflate or suppress the analyte signal, leading to erroneous quantitative results.[9] This is a significant issue in both gas chromatography (GC) and liquid chromatography (LC) analyses, often referred to as the "matrix effect".[9][10] Isobaric interferences, where the interfering compound has the same nominal mass as this compound, are particularly challenging in LC-MS/MS analysis.[6][8]
-
Solution Workflow:
Caption: Troubleshooting workflow for inaccurate this compound quantification.
-
Optimize Sample Preparation:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used sample preparation technique for pesticide residue analysis in various matrices like fruits, vegetables, and soil.[11][12] The extraction with an organic solvent and partitioning salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step, can effectively remove many interfering matrix components.[13]
-
Solid-Phase Extraction (SPE): For particularly complex matrices, a more targeted SPE cleanup may be necessary to remove interferences.[1]
-
-
Employ Matrix-Matched Calibration: To compensate for matrix effects that are not removed by sample cleanup, prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples.[10][11][14]
-
Adjust Chromatographic Conditions:
-
Modify the Gradient: Altering the mobile phase gradient can improve the separation of this compound from co-eluting compounds.[15] A shallower gradient will increase the run time but can provide better resolution.
-
Change the Stationary Phase: If co-elution persists, switching to a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl) or a smaller particle size can alter selectivity and improve separation.[15]
-
Adjust Mobile Phase pH: For LC analysis, modifying the pH of the aqueous mobile phase can change the ionization state of interfering compounds, thereby altering their retention time relative to this compound.
-
-
Optimize Mass Spectrometry Parameters (for LC-MS/MS and GC-MS):
-
Select Different MRM Transitions: If an interference is isobaric, it may not be chromatographically separable. However, it will likely have a different fragmentation pattern. Select a more specific and unique multiple reaction monitoring (MRM) transition for this compound that is not shared by the interfering compound.[8][15]
-
Utilize High-Resolution Mass Spectrometry (HRMS): HRMS instruments can differentiate between compounds with very small mass differences, providing an additional level of selectivity to resolve isobaric interferences.[6]
-
-
Problem 3: Difficulty in separating this compound diastereomers.
-
Probable Cause: this compound has two chiral centers, resulting in four stereoisomers (two pairs of diastereomers).[5] These isomers can have different biological activities and degradation rates.[4][5][16] Standard reversed-phase columns are often insufficient to separate these isomers.[17]
-
Solution:
-
Chiral Chromatography: The most effective way to separate the stereoisomers of this compound is by using a chiral stationary phase (CSP).[1][2][3][4][5] Several studies have demonstrated successful separation using polysaccharide-based chiral columns.[1][2][3]
-
Method Optimization for Chiral Separation: Optimization of the mobile phase composition and temperature is crucial for achieving baseline separation of the enantiomers and diastereomers on a chiral column.[1][2][3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of co-eluting interferences in this compound analysis?
A1: The most common sources include:
-
Matrix Components: Complex matrices such as soil, food products (e.g., cucumbers, tea, peppers), and biological fluids contain numerous endogenous compounds that can co-elute with this compound.[4][5][10][11][16]
-
Other Pesticides: In multi-residue analysis, other pesticides or their metabolites with similar chemical properties can co-elute.[6]
-
This compound Isomers: As a chiral compound, the different stereoisomers of this compound can interfere with each other if not adequately separated.[4][5]
Q2: How can I detect if co-elution is occurring?
A2: There are several indicators of co-elution:
-
Asymmetrical Peak Shapes: Look for fronting, tailing, or shoulders on your chromatographic peak.[7][18]
-
Inconsistent Ion Ratios (in MS detection): For mass spectrometry, the ratio of two or more MRM transitions for a single compound should be constant. If this ratio varies across the peak or between samples, it suggests the presence of an interference.
-
Diode Array Detector (DAD) Peak Purity Analysis: A DAD can acquire UV spectra across the entire peak. If the spectra are not identical, it indicates that more than one compound is present.[7][18]
-
Mass Spectral Deconvolution: In mass spectrometry, acquiring spectra across the peak can reveal the presence of different ions, indicating co-elution.[7][18]
Q3: Is it always necessary to chromatographically separate co-eluting compounds in LC-MS/MS?
A3: Not always. LC-MS/MS provides an additional dimension of separation based on the mass-to-charge ratio of the precursor and product ions.[15] If the co-eluting compounds are not isobaric (i.e., they have different masses), they can be distinguished by the mass spectrometer. Even if they are isobaric, if they produce different product ions upon fragmentation, they can be selectively quantified using unique MRM transitions.[15] However, complete chromatographic separation is always the most robust approach to ensure data quality.
Q4: What is the role of an internal standard in managing co-elution and matrix effects?
A4: A stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS is chemically identical to the analyte but has a different mass. It will co-elute with the analyte and experience the same matrix effects (ion suppression or enhancement).[8][19] By calculating the ratio of the analyte peak area to the internal standard peak area, these effects can be compensated for, leading to more accurate and precise quantification.[8]
Experimental Protocols
Protocol 1: Generic QuEChERS Sample Preparation for Plant-Based Matrices
This protocol is a starting point and may require optimization for specific matrices.
-
Homogenization: Homogenize a representative sample (e.g., 10-15 g) of the fruit, vegetable, or plant material. For dry samples, rehydration with a specific volume of water may be necessary before homogenization.[14][20][21]
-
Extraction:
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.[11]
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL dSPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments).
-
Vortex for 30 seconds to 1 minute.
-
-
Final Centrifugation and Analysis:
-
Centrifuge the dSPE tube.
-
Take the final supernatant, filter if necessary, and inject it into the LC-MS/MS or GC-MS system.[11]
-
Protocol 2: Chromatographic Method Development for Improved Separation
This protocol outlines a systematic approach to optimizing your LC method.
Caption: Systematic workflow for LC method development.
-
Establish a Baseline: Start with a standard C18 column and a generic gradient (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid over 10 minutes).
-
Modify the Gradient: If separation is poor, first try making the gradient shallower to increase the separation window between peaks.
-
Change the Organic Modifier: If adjusting the gradient isn't sufficient, try switching the organic mobile phase from acetonitrile to methanol, or use a combination. This will alter the selectivity of the separation.
-
Switch the Stationary Phase: If co-elution persists, the interaction between the analytes and the column chemistry needs to be changed. Test a column with a different stationary phase (e.g., Phenyl-Hexyl, Biphenyl, or a chiral column for isomer separation).
-
Adjust Mobile Phase Additives: Small changes in the concentration of additives like formic acid or ammonium formate, or changing the pH, can significantly impact peak shape and retention of certain compounds.
Data Summary Tables
Table 1: Recommended LC-MS/MS Parameters for this compound
| Parameter | Recommended Setting | Rationale |
| Polarity | Positive Ion Mode (ESI+) | This compound contains nitrogen atoms that are readily protonated. |
| Precursor Ion (m/z) | 292.1 | Corresponds to the [M+H]⁺ of the this compound molecule.[11] |
| Product Ions (m/z) | 125.1, 70.1 | These are common and stable fragment ions used for quantification and confirmation.[6] |
| Column | C18 or Chiral Column | C18 is a good starting point for general analysis; a chiral column is necessary for isomer separation.[1][2][3][17] |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Provides good peak shape and ionization efficiency. |
References
- 1. researchgate.net [researchgate.net]
- 2. Separation and detection of this compound enantiomers and its stereospecific recognition with chiral stationary phase by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Separation and detection of this compound enantiomers and its stereospecific recognition with chiral stationary phase by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification, Quantification, and Stereoselective Degradation of Triazole Fungicide this compound in Two Matrixes through Chiral Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 8. sciex.com [sciex.com]
- 9. analchemres.org [analchemres.org]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
- 14. chromtech.com.au [chromtech.com.au]
- 15. Simultaneous Quantification of Seven Antifungal Agents in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Simultaneous Analysis of this compound and Tebuconazole in Suspension Concentrate Formulation by Reverse-Phase High-Performance Liquid Chromatography. | Semantic Scholar [semanticscholar.org]
- 18. m.youtube.com [m.youtube.com]
- 19. myadlm.org [myadlm.org]
- 20. iris.unito.it [iris.unito.it]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Cyproconazole Analysis by Mass Spectrometry: A Technical Troubleshooting Guide
Welcome to the technical support center for the analysis of cyproconazole using mass spectrometry. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate common challenges and enhance the ionization efficiency and overall signal quality of this compound in their experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered during the analysis of this compound.
Q1: I am not seeing any signal for this compound. Where do I start troubleshooting?
A1: A complete loss of signal can be alarming but is often due to a singular issue. Before delving into complex parameter optimization, perform a systematic check of your LC-MS system. Start by confirming that the mass spectrometer is functioning correctly by infusing a known standard. If the MS is operational, the issue likely lies with the liquid chromatography (LC) system or the sample itself. Prepare fresh standards to eliminate the possibility of sample degradation. Ensure you have a stable electrospray by visually inspecting the spray needle; an unstable spray is a common cause of signal loss.[1]
Q2: What are the expected precursor and product ions for this compound in positive electrospray ionization (ESI) mode?
A2: In positive ESI mode, this compound readily forms a protonated molecule, [M+H]⁺. Given its molecular weight of approximately 291.78 g/mol , you should look for a precursor ion at m/z 292.0 or 292.1 .[2][3][4] The most common and stable product ions resulting from collision-induced dissociation (CID) are typically observed at m/z 125.1 (corresponding to the monochlorobenzyl cation) and m/z 70.1 (representing the protonated triazolyl group).[2][3][5][6] The transition m/z 292.0 → 125.1 is frequently used for quantification.[2][3]
Q3: My this compound signal is weak and inconsistent. What are the likely causes?
A3: Weak and inconsistent signals are often symptomatic of issues with ionization efficiency or matrix effects.[7][8] Several factors can contribute to this:
-
Inappropriate Mobile Phase: The pH and composition of your mobile phase are critical for efficient protonation.
-
Suboptimal Ion Source Parameters: Settings like capillary voltage, gas flow, and temperature need to be optimized for this compound.
-
Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of this compound.[8][9]
-
Sample Concentration: Your sample may be too dilute, or conversely, too concentrated, leading to ion suppression.[7]
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols to address specific challenges in enhancing this compound ionization.
Guide 1: Optimizing Mobile Phase Composition for Enhanced Protonation
The efficiency of electrospray ionization is highly dependent on the mobile phase composition. For this compound, a triazole fungicide, the triazolyl ring is a primary site for protonation.[5] Creating an environment that promotes this is key.
Causality: An acidic mobile phase provides an abundant source of protons (H⁺), facilitating the formation of the [M+H]⁺ ion in the ESI source. Formic acid is a common and effective additive for this purpose. The choice of organic solvent (methanol vs. acetonitrile) can also influence spray stability and desolvation efficiency.
Experimental Protocol:
-
Baseline Condition: Start with a common mobile phase composition:
-
Flow Injection Analysis (FIA): To rapidly assess the effect of the mobile phase without chromatographic separation, perform FIA.
-
Prepare a 1 µg/mL solution of this compound in various mobile phase compositions (e.g., 50:50, 70:30, 90:10 of A:B).
-
Infuse each solution directly into the mass spectrometer at a typical flow rate (e.g., 0.3-0.5 mL/min).
-
Monitor the signal intensity of the m/z 292.0 precursor ion.
-
-
Solvent Comparison: While both methanol and acetonitrile are effective, one may provide a better signal for your specific system. An independent validation of an EPA method noted that a methanol-based organic phase was critical for achieving acceptable results and could not be modified.[2][3]
-
Data Evaluation: Compare the signal intensities obtained with different mobile phase compositions and select the one that provides the highest and most stable signal.
| Mobile Phase Composition (A:B) | Organic Solvent | Additive | Relative Signal Intensity (Example) |
| 50:50 | Acetonitrile | 0.1% Formic Acid | 1.0x |
| 70:30 | Acetonitrile | 0.1% Formic Acid | 1.5x |
| 90:10 | Acetonitrile | 0.1% Formic Acid | 1.2x |
| 70:30 | Methanol | 0.1% Formic Acid | 1.8x |
Guide 2: Systematic Optimization of ESI Source Parameters
The physical parameters of the ESI source directly control the efficiency of droplet formation, desolvation, and ion transfer into the mass spectrometer.[11][12]
Causality: Each parameter has a distinct role. Capillary voltage affects the initial charging of droplets. Nebulizing and drying gas flows influence droplet size and solvent evaporation rate. The source temperature aids in desolvation. An imbalance in these parameters can lead to poor ionization or an unstable signal.
Experimental Workflow Diagram:
Caption: Workflow for systematic ESI source parameter optimization.
Step-by-Step Protocol:
-
Infuse a Standard: Continuously infuse a solution of this compound (e.g., 100 ng/mL) in the optimized mobile phase into the mass spectrometer.
-
Isolate and Optimize One Parameter at a Time:
-
Capillary Voltage: While monitoring the m/z 292.0 signal, vary the capillary voltage (e.g., from 2.5 kV to 5.0 kV). Record the voltage that gives the maximum stable signal.
-
Nebulizer Gas: At the optimal capillary voltage, adjust the nebulizer gas pressure/flow. Find the setting that provides the highest intensity without destabilizing the spray.
-
Drying Gas Flow and Temperature: Increase the drying gas flow and temperature incrementally. The goal is to achieve efficient desolvation without causing thermal degradation of the analyte.
-
-
Iterate for Fine-Tuning: After optimizing each parameter individually, you may need to make small adjustments to the others to find the true optimum, as these parameters can have interactive effects.
Guide 3: Identifying and Mitigating Matrix Effects
Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds, are a major challenge in quantitative analysis.[8][9] This is particularly relevant when analyzing this compound in complex matrices like soil, food, or biological fluids.[13][14]
Causality: Components of the sample matrix can compete with the analyte for charge in the ESI droplet or affect the efficiency of droplet evaporation.[8] This leads to a response for the analyte in the sample that is different from its response in a clean solvent.
Protocol for Assessing Matrix Effects:
-
Prepare Three Sets of Samples:
-
Set A: this compound standards in a clean solvent (e.g., mobile phase).
-
Set B: Blank matrix extract (a sample processed through your extraction procedure that does not contain this compound).
-
Set C: Post-extraction spiked samples, prepared by adding this compound to the blank matrix extract at the same concentrations as Set A.
-
-
Analyze and Compare: Inject all three sets of samples and compare the peak areas of this compound.
-
Calculate Matrix Effect (%ME): %ME = (Peak Area in Set C / Peak Area in Set A) * 100
-
%ME < 100% indicates ion suppression.
-
%ME > 100% indicates ion enhancement.
-
Mitigation Strategies:
-
Improve Sample Cleanup: Employ solid-phase extraction (SPE) or techniques like QuEChers (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering matrix components.[10]
-
Chromatographic Separation: Modify your LC gradient to better separate this compound from co-eluting matrix components.
-
Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in the blank matrix extract to compensate for consistent matrix effects.[8]
-
Employ an Isotope-Labeled Internal Standard: A stable isotope-labeled version of this compound is the ideal internal standard as it will be affected by the matrix in the same way as the analyte, providing the most accurate quantification.
Logical Relationship Diagram for Matrix Effects:
Caption: The relationship between matrix components, their effect on ionization, and mitigation strategies.
References
- 1. biotage.com [biotage.com]
- 2. epa.gov [epa.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. gmi-inc.com [gmi-inc.com]
- 8. longdom.org [longdom.org]
- 9. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Best practices for calibrating instruments for cyproconazole analysis
Technical Support Center: Cyproconazole Analysis
A Guide to Instrument Calibration, Troubleshooting, and Best Practices
As a Senior Application Scientist, I understand that the foundation of any reliable quantitative analysis is a robust and accurate instrument calibration. The analysis of this compound, a widely used triazole fungicide, is no exception. Whether you are quantifying residues in environmental samples, food matrices, or developing a new formulation, precision is paramount.
This guide is structured to function as a dedicated support center. It moves beyond simple step-by-step instructions to explain the causality behind our recommended practices. We will first address the most common and pressing issues in a detailed Troubleshooting Guide . Following that, a Frequently Asked Questions (FAQs) section will cover essential best practices and foundational concepts. This content is designed to empower you, the scientist, to build self-validating systems that ensure data integrity and experimental success.
Troubleshooting Guide
This section directly addresses specific problems you may encounter during the calibration process for this compound analysis. Each answer provides a systematic approach to diagnosing and resolving the issue.
Question 1: My calibration curve for this compound is not linear (e.g., R² < 0.99). What are the common causes and how do I fix it?
Answer:
A non-linear calibration curve is a critical failure that points to systematic errors in your standard preparation or analytical system. The cause can usually be traced to one of several factors. A systematic approach is the best way to identify the root cause.
Common Causes & Solutions:
-
Standard Preparation Errors: This is the most frequent cause. Inaccurate dilutions, especially in a serial dilution scheme, can disproportionately affect specific points on the curve.
-
Detector Saturation (High Concentration End): If the curve flattens at the higher concentration points, your detector may be saturated. The signal is no longer proportional to the analyte concentration.
-
Solution: Reduce the concentration of your highest calibration standards or decrease the injection volume. If using mass spectrometry, you may need to adjust detector gain or use a less abundant isotope or product ion for quantification.
-
-
Adsorption/Active Sites (Low Concentration End): If the curve shows a negative deviation at the low end, it may indicate analyte loss due to adsorption to active sites in the GC inlet, column, or transfer lines.
-
Solution: Deactivate the system. For GC, this involves replacing the inlet liner (use a deactivated one) and trimming the first few centimeters of the column.[3] For both GC and LC, priming the system with several high-concentration injections before starting the calibration sequence can help passivate active sites.
-
-
Matrix Effects: If you are analyzing sample extracts and seeing poor linearity with matrix-matched standards, co-eluting matrix components can interfere with the ionization process (for MS) or absorb at the same wavelength (for UV), causing non-proportional responses.[4][5][6]
-
Solution: Improve your sample cleanup procedure to remove interfering compounds. Alternatively, reduce the amount of matrix injected by diluting the sample extract.
-
-
Incorrect Integration: Poorly integrated peaks, where the baseline is drawn incorrectly, will lead to inaccurate peak areas and poor linearity.
-
Solution: Manually review the integration of every peak in your calibration set. Adjust integration parameters to ensure the baseline is consistently and correctly set from the start to the end of the peak.
-
Below is a logical workflow for troubleshooting this common issue.
Caption: Troubleshooting workflow for a non-linear calibration curve.
Question 2: I am observing significant peak tailing for this compound. How can I improve the peak shape?
Answer:
Peak tailing is a sign of undesirable secondary interactions between this compound and the analytical system, which can compromise both resolution and integration accuracy.
Common Causes & Solutions:
-
Column Contamination or Degradation: Acidic or highly active sites can form at the head of the column from the accumulation of non-volatile matrix components.
-
Solution: For GC, trim 10-20 cm from the front of the column. For HPLC, try flushing the column with a strong solvent sequence (e.g., water, methanol, acetonitrile, isopropanol) or reverse the column and flush it (check manufacturer's instructions first). If these fail, the column may need replacement.
-
-
Active Sites in the Flow Path (GC-Specific): Un-swept volumes or active surfaces in the GC inlet (e.g., contaminated liner, metal surfaces) can cause peak tailing.
-
Solution: Regularly replace the inlet liner and septum. Ensure you are using a high-quality, deactivated liner. Check for proper installation of the column in the inlet and detector to minimize dead volume.[3]
-
-
Mobile Phase pH (HPLC-Specific): this compound has basic nitrogen atoms in its triazole ring. If the mobile phase pH is not optimal, these can interact with residual silanols on the silica-based column packing, causing tailing.
-
Solution: Add a small amount of an acidic modifier like formic acid (e.g., 0.1%) to the mobile phase.[7] This protonates the silanols, reducing their interaction with the basic analyte.
-
-
Sample Solvent Mismatch (HPLC-Specific): If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Ensure your final sample solvent is as close in composition and strength to the initial mobile phase as possible.
-
Question 3: I suspect matrix effects are impacting my results. How can I confirm and correct for this?
Answer:
Matrix effects—the suppression or enhancement of analyte signal due to co-eluting compounds from the sample matrix—are a major challenge in trace analysis, especially with LC-MS/MS.[4][5][6]
Confirmation of Matrix Effects:
The most direct way to assess matrix effects is to compare the slope of a calibration curve prepared in a pure solvent with one prepared in a matrix extract (from a blank sample known not to contain this compound).
-
Calculation: Matrix Effect (%) = [(Slope in Matrix / Slope in Solvent) - 1] * 100
-
Interpretation: A value close to 0% indicates a negligible matrix effect. A negative value indicates signal suppression, while a positive value indicates signal enhancement.
Strategies for Correction:
-
Matrix-Matched Calibration (Most Common): Prepare your calibration standards by spiking known amounts of this compound into a blank matrix extract. This ensures that the standards and samples experience the same matrix effects, providing accurate quantification. This is a standard requirement in many regulatory methods for pesticide analysis.[8]
-
Standard Addition: This method involves adding known amounts of standard to aliquots of the actual sample. It is highly accurate as it corrects for matrix effects specific to that individual sample but is very labor-intensive and not practical for high-throughput analysis.
-
Use of an Internal Standard (IS): A good internal standard, ideally a stable isotope-labeled version of this compound, will co-elute and experience similar matrix effects. By using the ratio of the analyte peak area to the IS peak area for calibration, the variability caused by the matrix can be compensated. If an isotopically labeled standard is unavailable, a structurally similar compound like hexaconazole can be effective.[4]
-
Analyte Protectants (GC-Specific): Adding "analyte protectants" to both standards and sample extracts can mitigate matrix effects in GC. These compounds coat active sites in the inlet and column, preventing analyte degradation and improving response, thereby masking the enhancement effect often seen from matrix components.[4]
Frequently Asked Questions (FAQs)
Question 1: What are the key considerations for preparing accurate this compound stock and working standards?
Answer:
The accuracy of your entire analysis depends on the quality of your calibration standards.
-
Standard Purity: Always use a certified reference material (CRM) of known purity (e.g., >98%).[9][10][11] The purity value must be used to correct the weight when preparing your stock solution.
-
Solvent Selection: Use high-purity (e.g., HPLC or pesticide-grade) solvents. Methanol or acetonitrile are common choices for preparing this compound stock solutions.[10]
-
Weighing: Use a calibrated analytical balance with sufficient precision (e.g., at least 4 decimal places). Weigh an adequate amount (typically >10 mg) to minimize the impact of weighing errors.
-
Storage: Store stock solutions in amber glass vials at low temperatures (e.g., 4°C or -20°C) to prevent degradation. Always check the certificate of analysis for specific storage recommendations.
-
Documentation: Keep meticulous records of the standard's purity, weight, solvent volume, preparation date, and expiration date.
The workflow below illustrates the best practice for preparing calibration standards.
Caption: Workflow for preparing accurate this compound calibration standards.
Question 2: Should I use solvent-based standards or matrix-matched standards for calibration?
Answer:
The choice depends on your sample matrix and the analytical technique.
-
Solvent-Based Standards: These are prepared in a pure solvent. They are suitable for analyzing simple matrices with minimal interference, such as drinking water or technical-grade formulations.[12]
-
Matrix-Matched Standards: These are prepared in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples. For complex matrices like soil, food (fruits, grains), or biological fluids, matrix-matched standards are essential. [13][14][15] They are the most effective way to compensate for matrix effects and are considered the gold standard in pesticide residue analysis.[4][8] The goal is to make the chemical environment of the standards as identical to the samples as possible.
Question 3: What are the typical acceptance criteria for a calibration curve in pesticide residue analysis?
Answer:
Regulatory bodies and quality assurance guidelines provide specific criteria to ensure the validity of a calibration. While specifics can vary, the following are widely accepted benchmarks.[8][9][11]
| Parameter | Acceptance Criteria | Rationale |
| Number of Points | Minimum of 5 non-zero concentration levels | Ensures the linear relationship is well-defined across the desired range. |
| Correlation Coefficient (R²) | ≥ 0.99 | Indicates a strong linear relationship between concentration and response. |
| Calibration Point Accuracy | Each point should be within ±20% of its true concentration (back-calculated from the curve) | Confirms that no single point is unduly influencing the regression line. |
| Residuals Plot | Random distribution of points around the zero line | A non-random pattern (e.g., a curve) indicates that a linear model may not be appropriate. |
| Limit of Quantification (LOQ) | The LOQ must be the lowest point on the calibration curve. | Method validation must demonstrate acceptable accuracy (e.g., 70-120% recovery) and precision (RSD ≤20%) at this level.[12][13] |
Experimental Protocols
Protocol 1: Preparation of Matrix-Matched Calibration Standards for HPLC-MS/MS
This protocol describes the preparation of a 5-point matrix-matched calibration curve for this compound analysis in a food matrix (e.g., wheat flour).
-
Prepare Blank Matrix Extract: a. Weigh 10 g of certified this compound-free wheat flour into a 50 mL centrifuge tube. b. Perform your validated sample extraction procedure (e.g., QuEChERS). c. The final, cleaned-up extract is your "Blank Matrix Extract."
-
Prepare Intermediate Standard: a. From a 1000 µg/mL certified stock solution of this compound in methanol, prepare a 10 µg/mL intermediate stock solution in methanol.
-
Spike the Blank Matrix: a. Aliquot the Blank Matrix Extract into five separate vials. b. Spike appropriate volumes of the 10 µg/mL intermediate stock into the blank extract to create your desired calibration concentrations (e.g., 1, 5, 10, 50, 100 ng/mL). Ensure the volume of spiking solution is minimal (<5% of the total volume) to avoid altering the matrix composition. c. Prepare a "zero" standard by adding only the solvent to a blank matrix aliquot.
-
Add Internal Standard (if used): a. Add a consistent, fixed amount of your internal standard solution to each calibration vial and to all sample vials.
-
Analysis: a. Vortex each standard thoroughly. b. Analyze the standards using the same sequence and instrument conditions as your samples, typically from the lowest concentration to the highest.
References
- 1. www4.ujaen.es [www4.ujaen.es]
- 2. ijcrt.org [ijcrt.org]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. analchemres.org [analchemres.org]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. This compound [cipac.org]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. epa.gov [epa.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Fungal Resistance to Cyproconazole in Long-Term Experiments
Welcome to the technical support center for researchers engaged in long-term fungal studies involving cyproconazole. This guide is designed to provide you with the foundational knowledge, troubleshooting strategies, and detailed protocols necessary to maintain the integrity of your experiments by preventing the unintended development of fungal resistance. As your partner in research, we are committed to helping you generate reliable and reproducible data.
Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts surrounding this compound and the emergence of fungal resistance.
Q1: What is this compound and what is its mechanism of action?
This compound is a systemic triazole fungicide used extensively in agriculture and wood preservation.[1][2] Its primary mode of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[3][4] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][5] By disrupting ergosterol production, this compound compromises the integrity of the fungal cell membrane, leading to the cessation of growth and eventual cell death.[2][5][6] This makes it most effective during the early stages of infection when fungal growth is at its peak.[1][3]
Q2: What are the primary molecular mechanisms that allow fungi to become resistant to this compound?
Fungal resistance to azoles like this compound is a multi-faceted phenomenon. The most well-documented mechanisms include:
-
Target Site Modification: Point mutations in the ERG11 gene can alter the structure of the lanosterol 14α-demethylase enzyme.[7][8][9] These changes can reduce the binding affinity of this compound to its target, rendering the drug less effective.[7][10] Certain mutations, such as Y132F and K143R, are well-documented contributors to high-level azole resistance in various Candida species.[7][8][10][11]
-
Overexpression of Efflux Pumps: Fungi can increase the expression of membrane transporter proteins, such as those from the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS), which actively pump the antifungal agent out of the cell.[12][13][14][15] This prevents the drug from reaching the lethal intracellular concentration required to inhibit its target.[13] Overexpression of genes like CDR1 and MDR1 is a common resistance strategy in Candida albicans.[13]
-
Upregulation of the Target Enzyme: An increase in the production of the lanosterol 14α-demethylase enzyme, often due to overexpression of the ERG11 gene, can effectively dilute the impact of the inhibitor, requiring higher concentrations of the drug to achieve the same effect.[7][16]
-
Activation of Stress Response Pathways: Exposure to azoles induces cellular stress in fungi.[17][18] The activation of stress response pathways, often involving chaperones like Hsp90 and signaling molecules like calcineurin, can promote drug tolerance and facilitate the emergence of stable genetic resistance.[19][20]
Table 1: Summary of Major Azole Resistance Mechanisms
| Mechanism | Description | Key Genes/Proteins Involved | Consequence |
| Target Modification | Amino acid substitutions in the drug target reduce binding affinity. | ERG11 (CYP51) | Decreased inhibition of ergosterol synthesis.[7][8][9] |
| Efflux Pump Overexpression | Increased synthesis of transporters that expel the drug from the cell. | ABC transporters (CDR1, CDR2), MFS transporters (MDR1) | Reduced intracellular drug accumulation.[12][13][14] |
| Target Upregulation | Increased production of the target enzyme. | ERG11, UPC2 (regulator) | More drug is required to inhibit the target population.[7][16] |
| Stress Response Activation | Cellular pathways are activated to cope with drug-induced stress, promoting tolerance. | Hsp90, Calcineurin | Increased survival under drug pressure, facilitating the acquisition of stable resistance mutations.[19][20] |
Q3: Why is it critical to prevent unintended resistance during long-term experiments?
The unintended evolution of resistance within your fungal cultures can severely compromise the validity and reproducibility of your research. If a strain develops resistance midway through an experiment, its physiological and metabolic responses may change, leading to misleading results that are not representative of the original, susceptible strain. This is particularly problematic in studies investigating drug efficacy, virulence, or basic fungal biology over extended periods. Maintaining a genetically stable, susceptible population ensures that observed effects are directly attributable to the experimental variables you are testing.
Q4: What are the early warning signs of resistance development in my cultures?
Be vigilant for the following indicators:
-
Increasing Minimum Inhibitory Concentration (MIC): A consistent, upward trend in the MIC value over successive passages is the most direct evidence of developing resistance.
-
Altered Growth Kinetics: You may observe a shorter lag phase or a faster growth rate in the presence of sub-lethal concentrations of this compound compared to earlier passages.
-
Morphological Changes: In some fungi, resistance can be accompanied by changes in colony morphology (e.g., smoother or more wrinkled colonies) or microscopic features.
-
Growth at Previously Inhibitory Concentrations: The most obvious sign is the ability of the fungus to grow in concentrations of this compound that were previously sufficient to inhibit it.
Troubleshooting and Mitigation Guides
This section provides practical solutions to common challenges encountered during long-term experiments with this compound.
Problem: My MIC values for this compound are gradually increasing over several passages.
-
Underlying Cause: This indicates that your experimental conditions are exerting a selective pressure on the fungal population, favoring the survival and proliferation of mutants with reduced susceptibility. Continuous exposure to a single, sub-lethal concentration of an antifungal is a classic method for inducing resistance in the lab.[21][22]
-
Solution: Implement a Resistance Mitigation Strategy The goal is to minimize selective pressure while maintaining the desired experimental conditions.
-
Validate Starting Culture: Before initiating a long-term experiment, confirm the baseline MIC of your fungal stock.
-
Use a Working Concentration Below the MIC: Whenever possible, use the lowest effective concentration of this compound that achieves the desired biological effect without completely inhibiting growth.
-
Incorporate Drug-Free Passages: Periodically culture the fungus for one or two passages on a medium without this compound. This can help reduce the selective pressure and may disadvantage resistant mutants, which sometimes have a fitness cost in the absence of the drug.[23]
-
Refresh Cultures from Cryopreserved Stocks: For very long-term experiments (spanning weeks or months), it is best practice to periodically restart your culture from a frozen stock of the original, susceptible isolate.[24][25] This is the most robust way to prevent genetic drift and the selection of resistant subpopulations.
-
Monitor Susceptibility Regularly: Perform MIC testing at regular intervals (e.g., every 5-10 passages) to monitor for any shifts in susceptibility.
-
Workflow: Resistance Mitigation Strategy
Caption: Workflow to minimize resistance development.
Problem: My research requires a resistant strain. How can I induce resistance to this compound in a controlled and reproducible manner?
-
Objective: To intentionally and systematically develop a resistant fungal strain for comparative studies.
-
Solution: Controlled Resistance Induction via Serial Passage This method involves gradually exposing the fungus to increasing concentrations of the drug over many generations. See Protocol 2 for a detailed, step-by-step methodology. The key principles are:
-
Start with a low concentration: Begin by exposing the fungus to a concentration of this compound that is well below its initial MIC (e.g., 0.25x MIC).
-
Incremental dose escalation: After each passage (or every few passages), the cells that have grown at the highest drug concentration are used to inoculate a new series of cultures with a slightly higher concentration range.[22][26]
-
Patience and documentation: This process can take many weeks. It is crucial to document the MIC at each stage to track the evolution of resistance.
-
Isolate and characterize: Once a strain exhibits a stable, high-level of resistance, it should be single-colony purified and characterized (e.g., by sequencing the ERG11 gene) to understand the underlying mechanism.
-
Problem: How should I store my fungal strains to ensure their long-term viability and genetic stability?
-
Underlying Cause: Improper storage, such as repeated sub-culturing on agar slants at 4°C, can lead to contamination, loss of viability, and unintended selection or genetic drift over time.[27]
-
Solution: Long-Term Cryopreservation Freezing cultures at ultra-low temperatures is the gold standard for preserving fungal isolates.[28][29][30] This method effectively halts metabolic activity, preserving the genetic and phenotypic characteristics of the strain at the time of freezing. Storing vials in liquid nitrogen vapor (below -130°C) or in a -80°C mechanical freezer is highly effective.[28][30][31] See Protocol 3 for a detailed methodology for preparing and reviving cryopreserved stocks.
Detailed Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[32][33][34][35]
-
Prepare Inoculum: a. Grow the fungal isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) to obtain a fresh, sporulating culture. b. Create a spore suspension in sterile saline with 0.05% Tween 80. Adjust the suspension to a density of 0.5 McFarland standard using a spectrophotometer. c. Dilute this suspension in RPMI 1640 medium to achieve the final target inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL).
-
Prepare Drug Dilutions: a. Prepare a stock solution of this compound in DMSO. b. Perform a two-fold serial dilution of the drug in a 96-well microtiter plate using RPMI 1640 medium to achieve the desired final concentration range.
-
Inoculate Plate: a. Add the prepared fungal inoculum to each well of the microtiter plate. b. Include a positive control (fungus, no drug) and a negative control (medium, no fungus).
-
Incubate: a. Seal the plate and incubate at the optimal temperature for your fungus (e.g., 35°C) for 24-48 hours.
-
Read Results: a. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the positive control. This can be assessed visually or with a spectrophotometer.
Protocol 2: Controlled Resistance Induction via Serial Passage
-
Establish Baseline: Determine the initial MIC of your wild-type fungal strain using Protocol 1.
-
Initial Exposure: In a 96-well plate or series of tubes, expose the wild-type strain to a range of this compound concentrations starting from 0.125x MIC up to 2x MIC.
-
First Passage: After incubation, identify the well with the highest concentration of this compound that still permits visible growth.
-
Subculture: Use the cell suspension from this well to inoculate a new series of drug dilutions. The new concentration range should be shifted upwards, bracketing the previously highest concentration that allowed growth.
-
Repeat: Repeat steps 3 and 4 for multiple passages.
-
Monitor Progress: Periodically perform a full MIC assay (Protocol 1) on the passaged population to formally quantify the increase in resistance.
-
Stabilize and Isolate: Once the desired level of resistance is achieved (e.g., an 8-fold or greater increase in MIC), culture the strain for several passages at that high drug concentration to ensure the phenotype is stable. Then, streak the culture onto a drug-free agar plate to obtain single-colony isolates.
-
Characterize Resistant Isolate: Confirm the MIC of the single-colony isolate and cryopreserve it immediately (Protocol 3). Further characterization (e.g., gene sequencing) is highly recommended.
Protocol 3: Long-Term Cryopreservation of Fungal Stocks
This protocol is based on best practices from culture collections like ATCC.[28][29]
-
Prepare Cryoprotectant: Prepare a 30% glycerol solution in sterile distilled water and autoclave.
-
Prepare Fungal Suspension: a. Grow a fresh, healthy culture of the fungus on an agar plate. b. For sporulating fungi, harvest spores by gently scraping the surface and suspending them in a sterile cryopreservative solution (e.g., 15% glycerol).[31] c. For non-sporulating or mycelial fungi, cut small plugs from the growing edge of the colony and place them in a cryovial containing the cryopreservative solution.[28]
-
Dispense and Seal: a. Dispense the fungal suspension into sterile, externally-threaded cryovials. b. Seal the vials tightly.
-
Freeze: a. For optimal viability, a slow, controlled-rate freeze (approx. -1°C per minute) to -40°C before plunging into liquid nitrogen is ideal. If a controlled-rate freezer is unavailable, place vials in an insulated container at -80°C overnight.
-
Store: a. Transfer the vials to their final storage location, which should be in the vapor phase of a liquid nitrogen freezer (<-130°C) or a -80°C freezer.[24][29]
-
Revive Culture: a. To revive, thaw a vial rapidly in a 37°C water bath until just the last ice crystal disappears. b. Immediately transfer the entire contents to a fresh agar plate or broth. c. Incubate under optimal growth conditions. Note that some cultures may exhibit a longer lag phase after thawing.[29]
Diagram: Key Mechanisms of Azole Resistance
Caption: Primary mechanisms of azole resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Ciproconazole (this compound) - Cultivar Magazine [revistacultivar.com]
- 4. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound fungicide [cnagrochem.com]
- 6. youtube.com [youtube.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Erg11 mutations associated with azole resistance in clinical isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel ERG11 and TAC1b Mutations Associated with Azole Resistance in Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Frontiers | Efflux pump proteins in antifungal resistance [frontiersin.org]
- 14. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 15. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 17. scispace.com [scispace.com]
- 18. Stress, Drugs, and Evolution: the Role of Cellular Signaling in Fungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hazard of agricultural triazole fungicide: Does this compound induce voriconazole resistance in Aspergillus fumigatus isolates? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro evaluation of the potential for resistance development to ceragenin CSA-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Adaptation Under Pressure: Resistance and Stress Response Interplay in Clinical Aspergillus fumigatus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Long-Term Preservation of Fungal Isolates in Commercially Prepared Cryogenic Microbank Vials - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Evolution of high-level resistance during low-level antibiotic exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 27. creamjournal.org [creamjournal.org]
- 28. atcc.org [atcc.org]
- 29. atcc.org [atcc.org]
- 30. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 31. atlasspores.academy [atlasspores.academy]
- 32. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 33. njccwei.com [njccwei.com]
- 34. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 35. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cyproconazole Application Rates for Greenhouse Efficacy Studies
Welcome to the technical support center for optimizing the use of cyproconazole in your greenhouse efficacy studies. As researchers, scientists, and drug development professionals, achieving accurate and repeatable results is paramount. This guide is designed to provide you with in-depth technical and practical advice to navigate the common challenges encountered when determining optimal application rates for this potent triazole fungicide.
Understanding this compound: A Quick Primer
This compound is a systemic fungicide belonging to the triazole class, specifically the demethylation inhibitor (DMI) group (FRAC code 3).[1][2] Its mode of action involves the inhibition of the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[3][4] By disrupting ergosterol production, this compound effectively halts fungal growth and development.[1][2] It is a broad-spectrum fungicide with both preventative and curative properties, effective against a range of pathogens including powdery mildew, rusts, and leaf spot diseases.[2][3]
Frequently Asked Questions (FAQs)
Here are some common questions we receive from researchers working with this compound in a greenhouse setting:
Q1: Where do I start with determining the application rate for my specific plant-pathogen system?
A: Field application rates for agricultural crops can be a useful starting point, but they need to be adapted for greenhouse conditions. Field rates are often expressed in grams of active ingredient per hectare (g a.i./ha).[3] For greenhouse trials, it's more practical to work with concentrations in grams per liter (g/L) or parts per million (ppm). A general approach is to start with a literature review for similar pathosystems and then conduct a dose-response experiment.
Q2: What are the typical concentration ranges for this compound in greenhouse trials?
A: While the optimal concentration is highly dependent on the target pathogen, host plant, and environmental conditions, a common starting range for dose-response studies is between 50 and 200 grams of active ingredient per hectare, which can be translated to a spray solution concentration.[3] For initial small-scale trials, preparing stock solutions and then diluting to a series of concentrations (e.g., 10, 25, 50, 100, 200 ppm) is a standard practice.
Q3: Can I tank-mix this compound with other fungicides or insecticides?
A: this compound is generally compatible with many other pesticides, such as mancozeb and streptomycin.[5] However, it is crucial to avoid mixing it with copper-based fungicides.[5] Before preparing a large batch, always perform a jar test to check for physical compatibility (e.g., precipitation, clumping).[6] Be aware that tank mixing can sometimes alter the efficacy or phytotoxicity of the active ingredients.
Q4: How often should I apply this compound in my experiments?
A: The application interval depends on the disease pressure, the growth rate of the plant, and the persistence of this compound. A typical protection period lasts from 14 to 21 days.[1] For preventative trials, a common interval is 14 days. For curative trials, a single application followed by regular disease assessment is often sufficient. To prevent the development of fungicide resistance, it is recommended not to apply more than two consecutive sprays of a Group 3 fungicide like this compound.[7]
Q5: I'm observing some leaf discoloration after application. Is this normal?
A: Some plant species or varieties may exhibit phytotoxicity to this compound, especially at higher concentrations or under certain environmental conditions.[8] Symptoms can include leaf discoloration or stunting. It is crucial to include a plant-only control (treated with the fungicide but not inoculated with the pathogen) in your experimental design to assess for any phytotoxic effects. If phytotoxicity is observed, consider reducing the application rate or testing a different formulation.
Troubleshooting Guide: From Inconsistent Results to Optimized Efficacy
This section provides a structured approach to troubleshooting common issues encountered during this compound efficacy studies in the greenhouse.
Problem 1: Low or Inconsistent Disease Control
Potential Causes & Corrective Actions:
-
Inadequate Application Rate: The concentration of this compound may be too low to effectively inhibit the pathogen.
-
Solution: Conduct a dose-response study to determine the minimum effective concentration. Start with a broad range of concentrations and narrow it down in subsequent experiments.
-
-
Poor Spray Coverage: The systemic nature of this compound helps, but thorough coverage is still essential, especially for curative treatments.
-
Improper Application Timing: this compound is most effective when applied preventatively or in the early stages of infection.[4]
-
Solution: For preventative trials, apply the fungicide before inoculating the plants. For curative trials, apply at the first sign of disease symptoms.
-
-
Fungicide Resistance: The target pathogen population may have developed resistance to DMI fungicides.
-
Unfavorable Environmental Conditions: High humidity and warm temperatures can favor rapid disease development, potentially overwhelming the fungicide's efficacy.
-
Solution: Monitor and record environmental conditions (temperature, relative humidity) in your greenhouse.[12] If possible, manage these conditions to be less favorable for the pathogen.
-
Experimental Protocol: Dose-Response Assay
This protocol outlines the steps for conducting a robust dose-response experiment to determine the optimal application rate of this compound.
-
Prepare a Stock Solution: Accurately weigh the technical grade this compound (purity >95%) and dissolve it in a suitable solvent (e.g., acetone, DMSO) to create a concentrated stock solution.[13]
-
Serial Dilutions: Perform serial dilutions of the stock solution with distilled water to create a range of test concentrations (e.g., 1, 5, 10, 25, 50, 100, 200 ppm). Include a surfactant in the final dilutions if required.
-
Plant Propagation and Acclimatization: Grow healthy, uniform plants to the desired growth stage for your experiment.[14] Acclimatize them to the greenhouse conditions for at least one week before starting the experiment.
-
Experimental Design: Use a completely randomized design with at least three to four replicates per treatment. Include the following treatments:
-
Untreated, uninoculated control (negative control)
-
Untreated, inoculated control (positive control)
-
A series of this compound concentrations on inoculated plants
-
The highest this compound concentration on uninoculated plants (phytotoxicity check)
-
-
Fungicide Application: Apply the different concentrations of this compound to the plants until runoff, ensuring complete coverage.[15] Use a calibrated sprayer to ensure consistent application volume across all treatments.[9]
-
Pathogen Inoculation: After the fungicide has dried on the plant surfaces (typically 24 hours for preventative trials), inoculate the plants with a known concentration of the pathogen's spores or mycelial suspension.
-
Incubation and Disease Assessment: Place the plants in a controlled environment with optimal conditions for disease development. Assess disease severity at regular intervals using a standardized rating scale.
-
Data Analysis: Analyze the disease severity data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effective concentration (EC50) and the minimum inhibitory concentration (MIC).
Visualization of the Dose-Response Workflow
Caption: Workflow for a dose-response assay to determine optimal fungicide concentration.
Problem 2: High Variability in Results Between Replicates
Potential Causes & Corrective Actions:
-
Inconsistent Application: Uneven spray application can lead to some plants receiving a higher dose than others.
-
Non-uniform Plant Material: Using plants of different sizes or developmental stages can introduce variability.
-
Solution: Select plants that are as uniform as possible at the start of the experiment.[14]
-
-
Variable Inoculum Load: Inconsistent application of the pathogen can lead to varying disease pressure.
-
Solution: Use a standardized method for inoculation to ensure each plant receives a similar amount of the pathogen.
-
-
Environmental Gradients: Temperature, light, and humidity can vary across a greenhouse, affecting both plant growth and disease development.
-
Solution: Randomize the placement of your experimental units (pots or trays) to minimize the impact of environmental gradients.[14] Monitor and record environmental conditions in different areas of the greenhouse.
-
Visualization of Troubleshooting Logic
Caption: Decision tree for troubleshooting inconsistent fungicide efficacy.
Data Summary Tables
Table 1: General Application Rate Conversion Guide
| Field Rate (g a.i./ha) | Approximate Concentration (ppm) for 1000 L/ha Spray Volume |
| 50 | 50 |
| 100 | 100 |
| 150 | 150 |
| 200 | 200 |
Note: This is an approximation. Actual spray volumes in greenhouses can vary significantly. Calibration is essential.[9]
Table 2: Key Factors Influencing this compound Efficacy in Greenhouse Trials
| Factor | Influence on Efficacy | Key Considerations |
| Application Rate | Direct impact on disease control. | Determine optimal rate through dose-response studies. |
| Spray Coverage | Essential for contact and systemic activity. | Calibrate equipment, use appropriate nozzles, and consider surfactants.[17] |
| Application Timing | Preventative applications are generally more effective. | Apply before infection or at the very early stages of disease.[4] |
| Environmental Conditions | Temperature and humidity affect pathogen growth and fungicide persistence.[18] | Monitor and manage the greenhouse environment to disfavor the pathogen. |
| Pathogen Resistance | Can lead to complete loss of efficacy. | Rotate fungicides with different modes of action (FRAC codes).[7] |
| Plant Health | Stressed plants can be more susceptible to disease. | Maintain optimal growing conditions for your plants.[19] |
Conclusion
References
- 1. How this compound Enhances Crop Protection Against Fungal Diseases [jindunchemical.com]
- 2. This compound fungicide [cnagrochem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Ciproconazole (this compound) - Cultivar Magazine [revistacultivar.com]
- 5. ltsaproductdocuments.blob.core.windows.net [ltsaproductdocuments.blob.core.windows.net]
- 6. greenhousegrower.com [greenhousegrower.com]
- 7. Wholesale Pesticide Fungicide Propiconazole 250g/l + this compound 80g/l EC factory and suppliers | POMAIS [bigpesticides.com]
- 8. horticentre.co.nz [horticentre.co.nz]
- 9. Pesticide Sprayer Calibration, Use and Care | Extension [extension.unh.edu]
- 10. Calibrate Your Sprayer Now - Here is an Easy Way to do it | Agronomic Crops Network [agcrops.osu.edu]
- 11. Greenhouse disease and insect management recommendations for 2024 - Floriculture & Greenhouse Crop Production [canr.msu.edu]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. godrejagrovet.com [godrejagrovet.com]
- 14. Conducting Onsite Greenhouse Trials [growertalks.com]
- 15. uvm.edu [uvm.edu]
- 16. content.ces.ncsu.edu [content.ces.ncsu.edu]
- 17. 5 Steps for Proven Performance | Crop Science US [cropscience.bayer.us]
- 18. archive.lib.msu.edu [archive.lib.msu.edu]
- 19. greenhousegrower.com [greenhousegrower.com]
Adjusting pH for optimal stability of cyproconazole in aqueous buffers
Welcome to the technical support guide for ensuring the optimal stability of cyproconazole in your aqueous buffer systems. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested insights and actionable protocols. We will move beyond simple step-by-step instructions to explain the scientific rationale behind our recommendations, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
Based on extensive hydrolytic stability testing, this compound is remarkably stable across a broad pH range. Studies have shown that it is hydrolytically stable at pH 4, 5, 7, and 9 even at elevated temperatures of 50°C for 5 days.[1] Further data indicates stability at pH levels from 3 to 9 at 50°C.[2] Some reports even suggest stability for up to 35 days at 50°C in aqueous solutions with pH values between 1 and 9.[1]
Expert Insight: While this compound is robustly stable against hydrolysis over a wide pH range, for routine, short-term storage and experimental use (up to a few weeks), a slightly acidic to neutral pH of 6-7 is recommended. This range helps to minimize the risk of any potential, albeit slow, base-catalyzed hydrolysis over extended periods and is generally a safe range for many analytical techniques.
Q2: I've seen conflicting pKa values for this compound. How does its pKa influence buffer selection?
This is a critical point of consideration. You may find a predicted pKa for this compound around 12.59, suggesting it is a very weak base.[1] However, experimental studies on structurally similar triazole fungicides, such as tebuconazole and penconazole, have reported pKa values in the range of 5.0-5.2.[3] This discrepancy likely arises from the difference between computational predictions and experimental measurements in a relevant solvent system. The triazole moiety in these compounds can be protonated, and the experimental data for analogous compounds suggest a much stronger basic character than predicted for this compound.
Causality Explained: The pKa is the pH at which 50% of the compound is in its ionized (protonated) form. For a base like this compound, at pH values below its pKa, the protonated, more water-soluble form will dominate. Above the pKa, the neutral, less water-soluble form will be more prevalent. While this compound's overall aqueous solubility is low (around 140 mg/L at 25°C), changes in pH around the true pKa could influence this.[4] Given the experimental data on similar triazoles, it is prudent to assume the pKa is closer to the 5.0-5.2 range.
Recommendation: To ensure maximum stability and avoid potential solubility issues, it is best to work in a pH range that is at least 1-2 pH units away from the likely experimental pKa. Therefore, working at a pH of ~7 or below 4 would be advisable. A pH of 6-7 is often a good compromise.
Q3: Can the type of buffer salt (e.g., phosphate, citrate, TRIS) affect this compound stability?
Currently, there is limited direct evidence in the public domain to suggest that common buffer salts like phosphate, citrate, or acetate have a significant catalytic effect on the degradation of this compound under normal laboratory conditions. The primary role of the buffer is to maintain a stable pH.
Expert Insight: While direct catalysis by common buffer salts is not a primary concern for this compound, it is good practice to use the simplest buffer system that achieves the desired pH and is compatible with your downstream applications. For example, phosphate buffers are versatile and widely used, but if your analysis involves mass spectrometry, you might prefer a volatile buffer system like ammonium acetate or formate to avoid ion suppression. Always use high-purity (e.g., HPLC-grade) reagents to prepare your buffers to avoid introducing impurities that could potentially interact with the analyte.
Q4: My this compound solution appears to be degrading even at a stable pH. What could be the cause?
If you observe degradation despite maintaining an optimal pH, the most likely culprit is photodegradation . This compound, like many complex organic molecules, is susceptible to degradation when exposed to light, particularly UV wavelengths.[5][6] Studies have shown that photolysis is a more significant degradation pathway for some triazole fungicides than hydrolysis.[5]
Mechanism of Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the breakdown of the this compound molecule. Identified degradation products under photocatalytic conditions include by-products resulting from hydroxyl radical attacks on the phenyl ring and methyl groups.[5] This can lead to the cleavage of the triazole moiety and other structural modifications.[1][5]
Preventative Measures:
-
Use Amber Glassware: Always prepare and store this compound solutions in amber glass vials or volumetric flasks to protect them from ambient light.
-
Limit Light Exposure: During experiments, minimize the exposure of your solutions to direct sunlight or harsh fluorescent lighting. If possible, work in a shaded area or cover your containers with aluminum foil.
-
Consider Wavelengths: Be aware that standard laboratory lighting can emit UV radiation. The loss of activity for some compounds has been shown to be wavelength-dependent, with maximal effect around 320 nm (UVA range).[7]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Unexpected peaks appear in my HPLC chromatogram over time.
-
Probable Cause: This is a classic sign of degradation. The new peaks are likely degradation products of this compound.
-
Troubleshooting Steps:
-
Confirm Degradation: Re-analyze a freshly prepared standard of this compound to confirm the retention time of the parent peak. Compare this to your aged sample.
-
Investigate Photodegradation: Review your sample handling and storage procedures. Were the solutions exposed to light for extended periods? Prepare a new solution in an amber vial, protect it from light, and analyze it alongside a solution that is intentionally exposed to light. If the new peaks are more prominent in the light-exposed sample, photodegradation is the cause.
-
Check for Contamination: Ensure your buffer and solvents are not contaminated. Run a blank injection of your mobile phase and buffer to check for extraneous peaks.
-
Consider Microbial Growth: If buffers are not prepared under sterile conditions and are stored for long periods, microbial growth can occur, potentially degrading the analyte. Visually inspect your buffer for any cloudiness. It is best practice to use freshly prepared buffers or those that have been sterile-filtered.
-
Issue 2: The concentration of my this compound stock solution is decreasing over time.
-
Probable Cause: This could be due to degradation (as above) or adsorption to the container surface.
-
Troubleshooting Steps:
-
Rule out Degradation: Follow the steps in "Issue 1" to check for degradation products.
-
Evaluate Adsorption: this compound is a relatively lipophilic molecule (LogP ~2.9-3.1).[1][4] It may adsorb to certain types of plastic containers.
-
Action: If you are using plastic containers, switch to glass (preferably silanized glass for very low concentrations) to minimize adsorption.
-
-
Check for Evaporation: Ensure your container lids are sealing properly to prevent solvent evaporation, which would concentrate the sample. For long-term storage, use vials with PTFE-lined caps.
-
Experimental Protocols
Protocol 1: Preparation of Standard Aqueous Buffers (pH 4, 7, and 9)
This protocol outlines the preparation of common buffers for stability studies. Always use analytical grade reagents and purified water (e.g., Type I or HPLC-grade).
A. Acetate Buffer (0.1 M, pH 4.0)
-
Prepare 0.1 M Acetic Acid: Dilute 5.7 mL of glacial acetic acid to 1000 mL with purified water.
-
Prepare 0.1 M Sodium Acetate: Dissolve 8.2 g of anhydrous sodium acetate in 1000 mL of purified water.
-
Mix Solutions: In a calibrated beaker, combine approximately 300 mL of the 0.1 M sodium acetate solution with 700 mL of the 0.1 M acetic acid solution.
-
Adjust pH: Place a calibrated pH electrode in the solution and slowly add the 0.1 M sodium acetate solution while stirring until the pH is exactly 4.0.
-
Final Volume: Transfer the solution to a 1000 mL volumetric flask and bring it to volume with purified water. Filter through a 0.22 µm filter if sterile conditions are required.
B. Phosphate Buffer (0.1 M, pH 7.0)
-
Prepare 0.1 M Monobasic Sodium Phosphate: Dissolve 12.0 g of sodium phosphate monobasic (NaH₂PO₄) in 1000 mL of purified water.
-
Prepare 0.1 M Dibasic Sodium Phosphate: Dissolve 14.2 g of sodium phosphate dibasic (Na₂HPO₄) in 1000 mL of purified water.
-
Mix Solutions: In a calibrated beaker, combine approximately 390 mL of the 0.1 M monobasic solution with 610 mL of the 0.1 M dibasic solution.
-
Adjust pH: Place a calibrated pH electrode in the solution and slowly add the 0.1 M dibasic sodium phosphate solution while stirring until the pH is exactly 7.0.
-
Final Volume: Transfer the solution to a 1000 mL volumetric flask and bring it to volume with purified water. Filter as needed.
C. Borate Buffer (0.1 M, pH 9.0)
-
Prepare 0.1 M Boric Acid/Potassium Chloride: Dissolve 6.2 g of boric acid and 7.4 g of potassium chloride in 1000 mL of purified water.
-
Prepare 0.1 M Sodium Hydroxide: Dissolve 4.0 g of sodium hydroxide in 1000 mL of purified water.
-
Mix Solutions: In a 1000 mL volumetric flask, add 500 mL of the boric acid/potassium chloride solution.
-
Adjust pH: Add approximately 213 mL of the 0.1 M sodium hydroxide solution.
-
Final Volume: Bring the solution to volume with purified water and confirm the final pH is 9.0 with a calibrated pH meter. Filter as needed.
Protocol 2: General pH-Dependent Stability Study
This protocol provides a framework for assessing the stability of this compound at different pH values.
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) in which it is freely soluble.
-
Prepare Test Solutions: Spike a small, known volume of the stock solution into a larger volume of each prepared buffer (pH 4, 7, and 9) to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (e.g., <1%) to ensure it does not significantly affect the stability.
-
Aliquot and Store: Dispense the test solutions into amber glass HPLC vials with PTFE-lined caps. Prepare enough vials for each time point and condition.
-
Storage Conditions:
-
Time Zero (T=0): Analyze three replicate vials from each pH immediately.
-
Accelerated Stability: Store a set of vials at an elevated temperature (e.g., 40°C or 50°C) in a calibrated stability chamber.
-
Photostability Control: Store another set of vials at the same temperature but protected from light (e.g., wrapped in aluminum foil).
-
Photostability Test: Store a third set of vials under controlled light conditions (as per ICH Q1B guidelines, if applicable) or on a lab bench exposed to ambient light.
-
-
Time Points: Analyze the samples at predetermined intervals (e.g., 1, 3, 7, 14, and 30 days).
-
Analysis: Use a validated stability-indicating HPLC method to quantify the amount of this compound remaining and to observe the formation of any degradation products.
Data Summary & Visualizations
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈ClN₃O | --INVALID-LINK--[4] |
| Molecular Weight | 291.78 g/mol | --INVALID-LINK--[4] |
| Water Solubility | 140 mg/L (at 25°C) | --INVALID-LINK--[4] |
| LogP (o/w) | 2.90 - 3.1 | --INVALID-LINK--, --INVALID-LINK--[1][4] |
| Predicted pKa | ~12.59 (Very weak base) | --INVALID-LINK--[1] |
| Experimental pKa (analogs) | ~5.0 - 5.2 | --INVALID-LINK--[3] |
Diagram 1: Decision Workflow for Buffer Preparation
Caption: Workflow for selecting and preparing an appropriate buffer for this compound solutions.
Diagram 2: Troubleshooting Logic for this compound Degradation
Caption: A logical flow diagram for troubleshooting unexpected degradation of this compound.
References
- 1. This compound | 94361-06-5 [chemicalbook.com]
- 2. Photocatalytic degradation of pesticides in pure water and a commercial agricultural solution on TiO2 coated media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C15H18ClN3O | CID 86132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The loss of antibiotic activity of ciprofloxacin by photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Introduction: The Central Role of Azoles and the Challenge of Resistance
An In-Depth Technical Guide to the Cross-Resistance Profile of Cyproconazole with Other Azole Fungicides
This compound is a potent, systemic triazole fungicide widely utilized in agriculture to control a broad spectrum of fungal diseases in crops like cereals, fruits, and coffee.[1][2][3] Like all fungicides in the azole class—specifically the demethylation inhibitors (DMIs)—its efficacy stems from a targeted disruption of fungal physiology.[2][4] Azoles function by inhibiting the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 or CYP51 gene.[2][5][6] This enzyme is a critical catalyst in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][6] By blocking this pathway, this compound compromises the structural integrity of the fungal cell membrane, leading to abnormal growth and cell death.[2][5]
However, the extensive use of azole fungicides has led to a significant challenge: the emergence of resistant fungal populations.[7][8] A critical aspect of managing this challenge is understanding the phenomenon of cross-resistance, where resistance to one azole fungicide confers resistance to other compounds within the same class. This guide provides a detailed comparison of this compound's cross-resistance profile with other key azole fungicides, grounded in the molecular mechanisms of resistance and supported by experimental data and protocols for researchers.
The Molecular Basis of Azole Cross-Resistance
Resistance to azole fungicides is not a monolithic phenomenon. It arises from several distinct molecular mechanisms, the nature of which dictates the specific pattern and extent of cross-resistance observed between different azole compounds.[9][10] Understanding these mechanisms is fundamental to predicting a fungicide's performance against a given resistant population.
-
Alteration of the Target Enzyme (CYP51/Erg11p) : The most prevalent mechanism of high-level azole resistance involves point mutations within the CYP51 gene.[7][8][11] These mutations can alter the amino acid sequence of the 14α-demethylase enzyme, reducing the binding affinity of azole fungicides to their target site.[12][13] Consequently, higher concentrations of the fungicide are required to achieve effective inhibition. Certain mutations, often located in conserved "hot spot" regions of the enzyme, are well-documented to confer broad cross-resistance.[12] For example, substitutions like Y132F and G464S in Candida albicans have been shown to decrease susceptibility to multiple azoles.[7][12] The specific amino acid change dictates the structural alteration of the binding pocket, which explains why some mutations affect the binding of a wide range of azoles while others have a more limited impact.[14][15]
-
Overexpression of the CYP51/ERG11 Gene : Fungal strains can develop resistance by increasing the production of the target enzyme, 14α-demethylase. This is typically achieved through the overexpression of the CYP51 gene.[8][12] A common cause is the insertion of tandem repeat sequences in the gene's promoter region, which enhances transcription.[14][15] With more target enzyme present in the cell, the standard dose of the fungicide becomes insufficient to inhibit ergosterol synthesis effectively. This mechanism generally leads to broad cross-resistance across the DMI class because it is not dependent on the specific structure of the azole molecule.
-
Overexpression of Efflux Pumps : Fungi possess membrane transporters, often from the ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS), that can actively pump xenobiotics, including fungicides, out of the cell.[8] The overexpression of genes encoding these pumps, such as CDR1 and MDR1, reduces the intracellular concentration of the azole, preventing it from reaching its target enzyme in sufficient quantities.[8][13] This mechanism is a frequent cause of multidrug resistance, often conferring cross-resistance not only among different azoles but also to other classes of antifungal compounds.
References
- 1. This compound fungicide [cnagrochem.com]
- 2. How this compound Enhances Crop Protection Against Fungal Diseases [jindunchemical.com]
- 3. This compound Fungicide: Advanced Control of Fungal Diseases in Crops [jindunchemical.com]
- 4. This compound (Ref: SAN 619) [sitem.herts.ac.uk]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Erg11 mutations associated with azole resistance in clinical isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular mechanisms of azole resistance in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Hazard of agricultural triazole fungicide: Does this compound induce voriconazole resistance in Aspergillus fumigatus isolates? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. mdpi.com [mdpi.com]
- 14. Aspergillus fumigatus Cross-Resistance between Clinical and Demethylase Inhibitor Azole Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Epidemiological Cutoffs and Cross-Resistance to Azole Drugs in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating a New Analytical Method for Cyproconazole Enantiomers
An Objective Comparison and Guide to Method Validation for Chiral Triazole Fungicides
The accurate quantification of individual enantiomers of pesticides like cyproconazole is of paramount importance. This compound, a broad-spectrum triazole fungicide, possesses two chiral centers, resulting in four stereoisomers.[1][2][3] These enantiomers can exhibit different toxicological profiles and environmental degradation rates, making their separation and individual quantification crucial for accurate risk assessment.[4][5][6][7] This guide provides a comprehensive framework for validating a new analytical method for this compound enantiomers, grounded in scientific principles and regulatory expectations. It is designed for researchers, scientists, and drug development professionals who are tasked with developing and validating robust and reliable analytical methods for chiral compounds.
The validation of an analytical method is the process of demonstrating its suitability for the intended purpose.[8] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines for this process.[9][10][11][12][13][14] Adherence to these guidelines ensures the integrity and safety of pharmaceutical and agricultural products.[8] This guide will walk through the critical validation parameters, offering insights into experimental design and data interpretation, and will compare the performance of a new method against existing alternatives.
The Foundation: Method Development and System Suitability
Before embarking on a full method validation, a robust and suitable analytical method must be developed. For the separation of this compound enantiomers, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique.[15][16][17][18][19][20] The choice of the chiral column is critical and often involves screening various polysaccharide-based columns, such as those derived from cellulose or amylose.[15][19][20]
Once a promising method is established, the first step in any validation is to define and consistently meet system suitability criteria. System suitability testing is an integral part of the analytical procedure and demonstrates that the chromatographic system is performing adequately on the day of analysis.[21][22][23][24]
Key System Suitability Parameters for Chiral HPLC:
-
Resolution (Rs): This is arguably the most critical parameter in a chiral separation. It measures the degree of separation between the enantiomeric peaks. A minimum resolution of 1.5 is generally required to ensure accurate quantification of each enantiomer.[21]
-
Repeatability/Precision: Typically assessed by multiple injections (e.g., n=6) of a standard solution. The relative standard deviation (RSD) of the peak areas and retention times should be within acceptable limits (e.g., <2%).[23]
-
Tailing Factor (Tf): Measures the asymmetry of the chromatographic peak. A value close to 1 indicates a symmetrical peak. Generally, a tailing factor between 0.8 and 1.5 is considered acceptable.[24]
-
Theoretical Plates (N): A measure of the column's efficiency. Higher theoretical plate counts indicate better separation efficiency.[22]
dot graph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_0" { label="Method Development & Optimization"; bgcolor="#F1F3F4"; "Column_Screening" [label="Chiral Column Screening"]; "Mobile_Phase_Optimization" [label="Mobile Phase Optimization"]; "Parameter_Refinement" [label="Refinement of Flow Rate, Temperature, etc."]; }
subgraph "cluster_1" { label="System Suitability Testing (SST)"; bgcolor="#F1F3F4"; "SST_Criteria" [label="Define SST Criteria (Resolution, Precision, Tailing)"]; "SST_Execution" [label="Daily SST Execution"]; }
subgraph "cluster_2" { label="Method Validation"; bgcolor="#F1F3F4"; "Specificity" [label="Specificity / Selectivity"]; "Linearity" [label="Linearity & Range"]; "Accuracy" [label="Accuracy"]; "Precision_Validation" [label="Precision (Repeatability & Intermediate)"]; "LOD_LOQ" [label="LOD & LOQ"]; "Robustness" [label="Robustness"]; }
subgraph "cluster_3" { label="Sample Analysis & Comparison"; bgcolor="#F1F3F4"; "Sample_Analysis" [label="Real Sample Analysis"]; "Method_Comparison" [label="Comparison with Existing Methods"]; }
// Connections "Column_Screening" -> "Mobile_Phase_Optimization" [label="Select best column"]; "Mobile_Phase_Optimization" -> "Parameter_Refinement" [label="Optimize separation"]; "Parameter_Refinement" -> "SST_Criteria" [label="Establish final method"]; "SST_Criteria" -> "SST_Execution" [style=dotted]; "SST_Execution" -> "Specificity" [label="Proceed if SST passes"]; "Specificity" -> "Linearity"; "Linearity" -> "Accuracy"; "Accuracy" -> "Precision_Validation"; "Precision_Validation" -> "LOD_LOQ"; "LOD_LOQ" -> "Robustness"; "Robustness" -> "Sample_Analysis" [label="Validated Method"]; "Sample_Analysis" -> "Method_Comparison"; } Caption: Experimental workflow for validating a new analytical method.
Core Validation Parameters: A Step-by-Step Guide
Following the successful establishment of system suitability, the formal method validation can commence. The following parameters, as outlined in the ICH Q2(R1) and FDA guidelines, must be thoroughly investigated.[10][11][25]
Specificity and Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[25]
Experimental Protocol:
-
Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention times of the this compound enantiomers.
-
Spiked Sample Analysis: Analyze a blank matrix spiked with the this compound enantiomers and any known potential impurities or related compounds.
-
Peak Purity Analysis: If using a photodiode array (PDA) detector, assess the peak purity of the enantiomer peaks in the presence of the matrix and other components.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.
Experimental Protocol:
-
Standard Preparation: Prepare a series of at least five standard solutions of the this compound enantiomers covering the expected concentration range in the samples.
-
Calibration Curve: Inject each standard in triplicate and plot the peak area against the concentration.
-
Statistical Analysis: Perform a linear regression analysis and determine the coefficient of determination (R²), y-intercept, and slope of the regression line. An R² value of >0.99 is generally considered acceptable.[26]
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies.
Experimental Protocol:
-
Spiked Matrix Preparation: Spike a blank matrix with known concentrations of the this compound enantiomers at a minimum of three concentration levels (e.g., low, medium, and high) within the specified range.
-
Sample Analysis: Analyze these spiked samples in triplicate.
-
Recovery Calculation: Calculate the percentage recovery of each enantiomer at each concentration level. The mean recovery should be within an acceptable range (e.g., 90-110%).[16][18]
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:
-
Repeatability (Intra-assay Precision): The precision of the method over a short interval of time with the same analyst and equipment.
-
Intermediate Precision (Inter-assay Precision): The precision of the method within the same laboratory but on different days, with different analysts, or with different equipment.
Experimental Protocol:
-
Repeatability: Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
RSD Calculation: Calculate the RSD for the results at each level of precision. The acceptance criteria for RSD will depend on the concentration of the analyte but are typically in the range of 2-15%.[16][18][26][27]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[26]
Experimental Protocol:
These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
-
Signal-to-Noise Ratio: A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ.[26]
-
Calibration Curve Method:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[11]
Experimental Protocol:
-
Parameter Variation: Deliberately vary critical method parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% organic modifier)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±0.1 mL/min)
-
pH of the mobile phase buffer (if applicable)
-
-
System Suitability Assessment: Evaluate the effect of these changes on the system suitability parameters, particularly resolution and retention time. The method is considered robust if the system suitability criteria are still met under these varied conditions.
Comparison with Existing Analytical Methods
A new analytical method should offer advantages over existing methods. These advantages could be in terms of improved resolution, shorter run times, lower limits of detection, or the use of more environmentally friendly solvents.
Table 1: Comparison of a New Hypothetical HPLC Method with Existing Methods for this compound Enantiomer Analysis
| Parameter | New Method (Hypothetical) | Existing Method A (LC-MS/MS)[26] | Existing Method B (HPLC-UV)[16] |
| Column | Chiral AGP, 150 x 4.6 mm, 5 µm | Chiralcel OD-RH, 150 x 4.6 mm | Lux Cellulose-2 |
| Mobile Phase | Acetonitrile: 10 mM Ammonium Acetate (40:60) | Acetonitrile: 2 mM Ammonium Acetate (55:45) | Not specified in abstract |
| Flow Rate | 1.0 mL/min | 0.45 mL/min | Not specified in abstract |
| Run Time | 15 min | > 20 min (for multiple triazoles) | Not specified in abstract |
| Detection | UV at 220 nm | Tandem Mass Spectrometry (MS/MS) | UV |
| Resolution (Rs) | > 2.0 for all enantiomer pairs | Baseline separation achieved | Complete separation |
| LOQ | 1 µg/mL | < 3.0 µg/kg (in soil) | Not specified in abstract |
| Accuracy (% Recovery) | 98-102% | 76.4-108.1% (in soil) | 71.8-102.0% (in various matrices) |
| Precision (RSD) | < 2% | Intra-day: 2.6-12.0%, Inter-day: 4.2-14.1% | Intra-day: 0.3-11.9%, Inter-day: 0.9-10.6% |
dot graph "Validation_Parameters_Relationship" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Method_Suitability" [label="Method Suitability", fillcolor="#34A853"]; "Specificity" [label="Specificity"]; "Linearity" [label="Linearity"]; "Range" [label="Range"]; "Accuracy" [label="Accuracy"]; "Precision" [label="Precision"]; "LOD" [label="LOD"]; "LOQ" [label="LOQ"]; "Robustness" [label="Robustness"];
"Method_Suitability" -> "Specificity"; "Method_Suitability" -> "Robustness"; "Specificity" -> "Linearity"; "Linearity" -> "Range"; "Linearity" -> "Accuracy"; "Linearity" -> "Precision"; "Range" -> "Accuracy"; "Range" -> "Precision"; "Precision" -> "LOQ"; "LOQ" -> "LOD"; } Caption: Interrelationship of analytical method validation parameters.
Conclusion
The validation of a new analytical method for this compound enantiomers is a rigorous process that requires careful planning and execution. By systematically evaluating specificity, linearity, accuracy, precision, detection limits, and robustness, a high degree of confidence in the method's performance can be established. The ultimate goal is to develop a method that is not only scientifically sound but also practical for its intended use, whether for regulatory submissions, quality control, or environmental monitoring. A well-validated method ensures the generation of reliable and reproducible data, which is the cornerstone of scientific integrity and product quality.
References
- 1. This compound (Ref: SAN 619) [sitem.herts.ac.uk]
- 2. rsc.org [rsc.org]
- 3. Separation and detection of this compound enantiomers and its stereospecific recognition with chiral stationary phase by high-performance liquid chromatography†,10.1039/C9AN00950G – 960化工网 [chem960.com]
- 4. Enantioselective toxic effects of this compound enantiomers against Rana nigromaculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective toxic effects of this compound enantiomers against Chlorella pyrenoidosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Developmental toxicity of this compound, an inhibitor of fungal ergosterol biosynthesis, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 9. fda.gov [fda.gov]
- 10. starodub.nl [starodub.nl]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Enantiomer separation of triazole fungicides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Separation and detection of this compound enantiomers and its stereospecific recognition with chiral stationary phase by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. tandfonline.com [tandfonline.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. altabrisagroup.com [altabrisagroup.com]
- 23. rjpbcs.com [rjpbcs.com]
- 24. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 25. propharmagroup.com [propharmagroup.com]
- 26. Simultaneous enantioselective determination of triazole fungicides in soil and water by chiral liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Cyproconazole vs. Propiconazole: A Comparative Toxicological Review
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the realm of agricultural and pharmaceutical sciences, the triazole fungicides cyproconazole and propiconazole are extensively utilized for their broad-spectrum activity against fungal pathogens. Both agents share a common mechanism of action, inhibiting the C14-demethylase enzyme essential for ergosterol biosynthesis in fungal cell membranes, thereby disrupting fungal growth and proliferation.[1][2][3][4][5][6][7][8] Despite their shared mode of action, nuanced differences in their toxicological profiles are of paramount importance for risk assessment and the development of safer alternatives. This guide provides an in-depth comparative toxicological review of this compound and propiconazole, synthesizing available experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Pathway
Both this compound and propiconazole are demethylation inhibitors (DMIs) that target the fungal cytochrome P450 enzyme, 14α-demethylase.[1][3][7][8][9] This enzyme is critical in the ergosterol biosynthesis pathway, specifically in the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Inhibition of this step leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, compromising cell membrane integrity and ultimately halting fungal growth.[1][3][6][7][9] This fungistatic, rather than fungicidal, action underscores the importance of application timing for maximum efficacy.[6][9]
Caption: Mechanism of action for triazole fungicides.
Comparative Toxicological Profile
A comprehensive evaluation of the toxicological data for this compound and propiconazole reveals both similarities and key distinctions across various endpoints.
Acute Toxicity
Both fungicides exhibit moderate acute oral toxicity in rodents.[10][11][12] For this compound, the oral LD50 in mice is reported to be around 200 mg/kg body weight, and in female rats, it is 350 mg/kg bw.[10] Propiconazole has a reported oral LD50 of 1517 mg/kg bw in rats.[13] Dermal toxicity for both compounds is low, with LD50 values greater than 2000 mg/kg bw in rats and rabbits for this compound and greater than 4000 mg/kg bw for propiconazole.[10][13] this compound is slightly irritating to the eyes and skin of rabbits, while propiconazole is considered a skin sensitizer.[10][11][13]
Chronic Toxicity and Carcinogenicity
The liver is the primary target organ for both this compound and propiconazole in chronic toxicity studies across multiple species, including mice, rats, and dogs.[10][11][14][15] Observed effects include increased liver weights, hepatotoxicity, and disturbances in lipid metabolism.[10][14][15]
In terms of carcinogenicity, propiconazole has been shown to induce liver tumors in male mice at high doses, an effect attributed to a non-genotoxic, threshold-based mechanism involving liver toxicity.[14] It is not considered carcinogenic in rats or female mice.[14] The US EPA has classified propiconazole as a "possible human carcinogen" and uses a reference dose (RfD) approach for risk quantification.[14]
For this compound, an increased incidence of liver adenomas and carcinomas was observed in mice at high doses.[10] Mechanistic studies suggest that these tumors develop via activation of the constitutive androstane receptor (CAR), a mode of action not considered relevant to humans at doses that do not cause a mitogenic response in the liver.[10][12] Consequently, the US EPA has classified this compound as "not likely to be carcinogenic to humans".[12] Both fungicides have tested negative in a range of in vitro and in vivo genotoxicity assays.[10][11]
Reproductive and Developmental Toxicity
Both this compound and propiconazole have demonstrated potential for reproductive and developmental toxicity. Propiconazole is classified as toxic for reproduction category 1B, with studies showing decreased litter size and viable pup numbers at higher doses.[11] Evidence also suggests it may have endocrine-disrupting properties, acting as an aromatase inhibitor in fish.[11][16][17][18]
This compound has also been identified as a reproductive toxicant.[9] Developmental toxicity studies in rats have shown effects such as cleft palate and internal hydrocephalus at maternally toxic doses.[10] In rabbits, developmental effects, including hydrocephalus, have been observed at doses lower than those causing maternal toxicity, indicating increased susceptibility of the fetus.[12]
Ecotoxicity
This compound is classified as very toxic to aquatic organisms and is persistent in soil and water systems.[9] It is also highly toxic to birds.[9] Propiconazole is also very toxic to aquatic life with long-lasting effects. However, some assessments suggest low risks to honeybees, wild mammals, and other non-target organisms for propiconazole.[11]
Quantitative Toxicological Data Summary
| Parameter | This compound | Propiconazole | References |
| Acute Oral LD50 (rat) | 350 mg/kg bw (female) | 1517 mg/kg bw | [10][13] |
| Acute Dermal LD50 (rat) | >2000 mg/kg bw | >5000 mg/kg bw | [10][13] |
| Carcinogenicity Classification (US EPA) | Not likely to be carcinogenic to humans | Possible human carcinogen | [12][14] |
| Reproductive Toxicity | Reproductive toxicant, developmental effects observed | Toxic for reproduction (Category 1B), potential endocrine disruptor | [9][11] |
| Ecotoxicity | Very toxic to aquatic organisms, highly toxic to birds | Very toxic to aquatic life | [9] |
Experimental Protocols: A Framework for Toxicological Assessment
The following protocols outline the standard methodologies for key toxicological assessments, based on OECD and EPA guidelines, which are fundamental for generating the data discussed in this review.
Acute Oral Toxicity (OECD Test Guideline 425: Up-and-Down Procedure)
-
Animal Selection: Use a single sex (typically females, as they are often slightly more sensitive) of a standard laboratory rodent strain (e.g., Wistar rats).
-
Housing and Acclimation: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water. Acclimate for at least 5 days before testing.
-
Dose Administration: Administer the test substance (this compound or propiconazole) by oral gavage. The volume administered should be based on the animal's body weight.
-
Procedure:
-
Dose one animal at a starting dose level.
-
Observe the animal for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, dose the next animal at a higher dose. If the animal dies, dose the next animal at a lower dose.
-
Continue this sequential dosing until the stopping criteria are met (typically after a series of reversals in outcome).
-
-
Data Analysis: Calculate the LD50 and its confidence interval using appropriate statistical software (e.g., AOT425StatPgm).
90-Day Repeated Dose Dermal Toxicity Study (OECD Test Guideline 411)
-
Animal Selection: Use young adult rats, rabbits, or guinea pigs. Both sexes should be used.
-
Dose Preparation and Application: Prepare the test substance in a suitable vehicle. Apply the dose daily, 5-7 days a week, for 90 days to a shaved area of the back. The application site should be covered with a porous gauze dressing.
-
Observations: Conduct daily clinical observations. Record body weight and food consumption weekly. Perform detailed hematology, clinical biochemistry, and urinalysis at the end of the study.
-
Pathology: At termination, conduct a full necropsy on all animals. Weigh major organs. Preserve organs and tissues for histopathological examination.
-
Data Analysis: Analyze quantitative data for dose-response relationships and statistically significant differences between treated and control groups. Determine the No-Observed-Adverse-Effect Level (NOAEL).
Caption: A generalized workflow for fungicide toxicity assessment.
Conclusion
This compound and propiconazole, while sharing a common antifungal mechanism, exhibit distinct toxicological profiles that warrant careful consideration. The primary target organ for both is the liver, but their carcinogenic potential is viewed differently by regulatory bodies due to mechanistic differences. Propiconazole's classification as a reproductive toxicant and potential endocrine disruptor is a significant point of differentiation. For researchers and professionals in drug development, a thorough understanding of these nuances is critical for conducting robust risk assessments, designing safer alternatives, and ensuring regulatory compliance. The experimental frameworks provided serve as a foundation for the continued evaluation of these and other novel fungicides.
References
- 1. Propiconazole - Wikipedia [en.wikipedia.org]
- 2. peptechbio.com [peptechbio.com]
- 3. This compound fungicide [cnagrochem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. What Is Propiconazole and Why Is It a Widely Used Triazole Fungicide? [jindunchemical.com]
- 6. Propiconazole Information and Products | Solutions Pest & Lawn [solutionsstores.com]
- 7. How this compound Enhances Crop Protection Against Fungal Diseases [jindunchemical.com]
- 8. Propiconazole | C15H17Cl2N3O2 | CID 43234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. fao.org [fao.org]
- 11. Propiconazole: mammalian toxicity, ecotoxicology and residues_Chemicalbook [chemicalbook.com]
- 12. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]
- 13. icaonline.co.za [icaonline.co.za]
- 14. Federal Register :: Propiconazole; Pesticide Tolerances [federalregister.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Chronic exposure to the fungicide propiconazole: Behavioral and reproductive evaluation of F1 and F2 generations of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Developmental reproductive toxicity and endocrine activity of propiconazole in the Xenopus tropicalis model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Stationary Phases for the Enantioselective Separation of Cyproconazole
For researchers, scientists, and professionals engaged in drug development and agrochemical analysis, the enantioselective separation of chiral compounds represents a critical analytical challenge. Cyproconazole, a widely utilized triazole fungicide, possesses two chiral centers, giving rise to four distinct stereoisomers. These enantiomers can exhibit marked differences in biological activity and toxicological profiles, necessitating their precise separation and quantification for comprehensive efficacy and safety evaluations. This guide provides an in-depth, data-driven comparison of various chiral stationary phases (CSPs) for the successful resolution of this compound enantiomers, grounded in experimental evidence and mechanistic insights.
The Intricacies of this compound's Chirality
The molecular architecture of this compound, featuring a triazole moiety, a cyclopropyl group, and a substituted phenyl ring, presents a formidable challenge for chiral recognition. The presence of two stereogenic centers results in two pairs of enantiomers (diastereomers). Achieving baseline separation of all four stereoisomers often demands highly selective CSPs. The judicious selection of a CSP is therefore paramount and is dictated by the specific analytical objective, be it for quality control, metabolism studies, or environmental monitoring.
Comparative Performance of Chiral Stationary Phases
The cornerstone of a successful enantioselective separation method lies in the choice of the chiral stationary phase. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have established themselves as the workhorses of chiral separations due to their broad applicability and are frequently the initial choice for methods development.
A key study focused on the enantioseparation of this compound on a cellulose-based stationary phase, Lux Cellulose-2, highlighted its effectiveness. The complete separation of the enantiomers was achieved through a mechanism primarily involving halogen and hydrogen bond interactions with the chiral stationary phase.[1][2] Another study investigating the stereoselective degradation of this compound also successfully employed a cellulose tris(3,5-dimethylphenylcarbamate) based CSP.[3]
Table 1: Comparative Performance of Polysaccharide-Based CSPs for this compound Separation
| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Key Findings |
| Lux Cellulose-2 | Acetonitrile/Water | 0.8 | 30 | Complete Separation | Optimized separation parameters were achieved using a response surface methodology. The primary interactions driving separation were identified as halogen and hydrogen bonds.[1][2] |
| Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, Lux Cellulose-1) | n-Hexane/Isopropanol | 1.0 | 25 | Baseline Separation | Successfully used to monitor the stereoselective degradation of this compound in various matrices.[3] |
Expert Insights: The helical structure of polysaccharide derivatives forms chiral grooves where enantioselective recognition occurs. For this compound, the interactions are multifaceted, involving hydrogen bonding, dipole-dipole interactions, and steric hindrance with the carbamate groups on the polysaccharide backbone. The subtle yet significant differences in the spatial arrangement of these groups between cellulose and amylose derivatives often lead to complementary selectivities. For conazoles, cellulose-based stationary phases have frequently been reported to provide superior separation compared to their amylose-based counterparts.
Experimental Protocol: Method Development on a Polysaccharide-Based CSP
The following protocol outlines a systematic approach for developing a robust separation method for this compound enantiomers using a polysaccharide-based column, such as Lux Cellulose-2.
-
Column and System Equilibration:
-
Install a Lux Cellulose-2 column (e.g., 250 mm x 4.6 mm, 5 µm) into the HPLC system.
-
Equilibrate the column with the initial mobile phase (e.g., Acetonitrile/Water, 60:40 v/v) at a flow rate of 0.8 mL/min for a minimum of 30 minutes or until a stable baseline is observed.
-
-
Sample Preparation:
-
Prepare a stock solution of a this compound standard in the mobile phase at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 10 µg/mL.
-
-
Initial Injection and Optimization:
-
Inject the working standard solution onto the equilibrated column.
-
If the resolution is suboptimal, systematically adjust the ratio of acetonitrile to water. Increasing the aqueous portion generally enhances retention and can improve resolution, while increasing the organic modifier will shorten the analysis time.
-
Investigate the effect of temperature. A general starting point is 25-30 °C. Lowering the temperature often increases selectivity, while higher temperatures can improve peak efficiency.
-
-
Method Validation:
-
Once optimal separation conditions are achieved (typically Rs > 1.5 for all enantiomeric pairs), proceed with method validation in accordance with relevant regulatory guidelines (e.g., ICH Q2(R1)), assessing parameters such as linearity, accuracy, precision, and robustness.
-
Workflow for CSP Selection
The logical progression for selecting an appropriate chiral stationary phase for the separation of this compound is depicted in the following workflow diagram.
Caption: A systematic workflow for chiral stationary phase selection.
Exploring Alternative Chiral Stationary Phases
While polysaccharide-based CSPs demonstrate high success rates, it is prudent to consider other classes of CSPs, particularly for challenging separations or when orthogonal methods are required.
-
Cyclodextrin-Based CSPs: These stationary phases offer a distinct chiral recognition mechanism centered on the formation of inclusion complexes. The analyte, or a portion of it, fits into the hydrophobic cavity of the cyclodextrin molecule. A study utilizing sulfated beta-cyclodextrin in capillary electrophoresis achieved excellent enantioseparation for fourteen triazole fungicides, including this compound, underscoring the potential of this class of selectors.[4] The interactions are governed by factors such as electrostatic forces, hydrogen bonding, and steric effects.[4]
-
Protein-Based CSPs: Columns with immobilized proteins, such as alpha-1-acid glycoprotein (AGP) or ovomucoid, provide a complex three-dimensional chiral environment with multiple interaction points. This can lead to high enantioselectivity for a broad range of compounds. However, protein-based CSPs generally have lower sample loading capacities and can be less robust compared to polysaccharide-based phases, making them more suitable for analytical-scale applications.
References
- 1. Separation and detection of this compound enantiomers and its stereospecific recognition with chiral stationary phase by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Separation and detection of this compound enantiomers and its stereospecific recognition with chiral stationary phase by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-performance chiral separation of fourteen triazole fungicides by sulfated beta-cyclodextrin-mediated capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cyproconazole's Efficacy Across Diverse Fungal Strains: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the fungicidal agent cyproconazole, offering researchers, scientists, and drug development professionals a detailed examination of its efficacy against a range of fungal strains. By synthesizing experimental data and elucidating the underlying mechanisms of action and resistance, this document serves as a critical resource for designing effective fungal control strategies and advancing novel antifungal research.
Introduction: this compound as a Potent Ergosterol Biosynthesis Inhibitor
This compound is a broad-spectrum triazole fungicide widely utilized in agriculture to control a variety of fungal diseases on crops such as cereals, coffee, and fruit trees.[1] Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the formation and integrity of fungal cell membranes. By disrupting this pathway, this compound leads to an accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately compromising cell membrane function and inhibiting fungal growth.[3]
The efficacy of this compound, however, is not uniform across all fungal species. Intrinsic differences in the target enzyme, as well as the evolution of resistance mechanisms, can significantly impact its activity. This guide will delve into a comparative analysis of this compound's effects on various fungal strains, supported by in vitro susceptibility data.
Comparative Efficacy of this compound: A Quantitative Analysis
The in vitro efficacy of an antifungal agent is most commonly quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC and 50% effective concentration (EC50) values of this compound and other relevant triazole fungicides against a selection of significant fungal pathogens. This data provides a quantitative basis for comparing the susceptibility of different fungal strains.
Table 1: In Vitro Activity of this compound and Related Triazoles Against Plant Pathogenic Fungi
| Fungal Species | Antifungal Agent | MIC/EC50 Range (µg/mL) | Reference(s) |
| Aspergillus fumigatus | This compound | 0.064 - 0.128 | [2] |
| Mycosphaerella graminicola | This compound | 1.51 - 10.66 | [4] |
| Fusarium graminearum (tebuconazole sensitive) | Tebuconazole | 0.005 - 2.029 | [5] |
| Fusarium pseudograminearum (prothioconazole sensitive) | Prothioconazole | 0.016 - 2.974 | |
| Fusarium solani species complex (difenoconazole resistant) | Difenoconazole | >32 | [6] |
| Fusarium fujikuroi species complex (difenoconazole susceptible) | Difenoconazole | 2 - 8 | [6] |
| Puccinia striiformis f. sp. tritici (triadimefon sensitive) | Triadimefon | Mean EC50: 0.19 |
Table 2: In Vitro Activity of Triazole Antifungals Against Opportunistic Human Pathogenic Fungi
| Fungal Species | Antifungal Agent | MIC90 (µg/mL) | Reference(s) |
| Candida albicans | Fluconazole | 0.5 | [4] |
| Candida glabrata | Fluconazole | 16 | [4] |
| Candida krusei | Fluconazole | 64 | [4] |
| Candida parapsilosis | Fluconazole | 4 | [4] |
| Candida tropicalis | Fluconazole | 2 | [4] |
The data clearly indicates that this compound is highly effective against Aspergillus fumigatus. Its efficacy against Mycosphaerella graminicola is more variable. The provided data for other triazoles against Fusarium and Puccinia species suggests that susceptibility can be species- and even isolate-dependent, with some species exhibiting high levels of intrinsic or acquired resistance.
Mechanisms of Action and Resistance
A thorough understanding of the molecular interactions between this compound and its fungal targets, as well as the mechanisms by which fungi evade its effects, is crucial for its effective and sustainable use.
Mechanism of Action
The fungicidal activity of this compound is a direct consequence of its binding to the heme iron in the active site of the lanosterol 14α-demethylase (CYP51) enzyme. This binding event blocks the demethylation of lanosterol, a crucial step in the biosynthesis of ergosterol. The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols disrupt the structure and function of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.
Caption: Mechanism of action of this compound.
Mechanisms of Fungal Resistance
The development of resistance to this compound and other azole fungicides is a significant challenge in both agricultural and clinical settings. The primary mechanisms of resistance include:
-
Target Site Modification: Point mutations in the CYP51 gene can alter the amino acid sequence of the lanosterol 14α-demethylase enzyme.[7] These changes can reduce the binding affinity of this compound to its target, thereby diminishing its inhibitory effect.
-
Overexpression of the Target Enzyme: An increase in the production of the CYP51 enzyme can effectively "titrate out" the fungicide, requiring higher concentrations to achieve the same level of inhibition. This is often caused by mutations in the promoter region of the CYP51 gene.
-
Increased Efflux Pump Activity: Fungi can actively transport antifungal agents out of the cell using ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters.[7] Overexpression of the genes encoding these efflux pumps can lead to a significant reduction in the intracellular concentration of this compound, rendering it less effective.
Caption: Fungal resistance mechanisms to this compound.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
To facilitate further research and standardized comparison, this section provides a detailed, step-by-step methodology for determining the MIC of this compound against filamentous fungi, based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.[2]
Materials
-
This compound analytical standard
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal isolate to be tested
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure
-
Preparation of this compound Stock Solution: Accurately weigh the this compound standard and dissolve it in DMSO to prepare a high-concentration stock solution (e.g., 1280 µg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations (e.g., 0.064 to 128 µg/mL).
-
Inoculum Preparation:
-
Grow the fungal isolate on a suitable agar medium (e.g., potato dextrose agar) until sporulation is observed.
-
Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80) and gently scraping the surface.
-
Adjust the conidial suspension to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a spectrophotometer and a standard curve.
-
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (inoculum without fungicide) and a sterility control well (medium only).
-
Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 35°C) for 48-72 hours, or until sufficient growth is observed in the growth control well.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is a complete inhibition of visible growth.
Conclusion and Future Directions
This compound remains a potent and valuable fungicide for the control of a wide range of fungal pathogens. However, its efficacy is highly dependent on the target species and the presence of resistance mechanisms. The quantitative data presented in this guide highlights the variability in susceptibility across different fungal strains and underscores the importance of ongoing surveillance and susceptibility testing.
Future research should focus on:
-
Expanding the database of this compound MIC values for a broader range of plant and human fungal pathogens.
-
Investigating the molecular basis of resistance in different fungal species to develop targeted strategies to overcome it.
-
Exploring synergistic combinations of this compound with other antifungal agents to enhance efficacy and combat resistance.
By continuing to build upon our understanding of this compound's interactions with diverse fungal strains, the scientific community can ensure its continued effectiveness and develop novel approaches for the management of fungal diseases.
References
- 1. Survey of prothioconazole sensitivity in Fusarium pseudograminearum isolates from Henan Province, China, and characterization of resistant laboratory mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hazard of agricultural triazole fungicide: Does this compound induce voriconazole resistance in Aspergillus fumigatus isolates? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Susceptibility of clinical Candida species isolates to antifungal agents by E-test, Southern Iran: A five year study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Baseline tebuconazole sensitivity and potential resistant risk in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (Ref: SAN 619) [sitem.herts.ac.uk]
- 7. Frontiers | Antifungal Exposure and Resistance Development: Defining Minimal Selective Antifungal Concentrations and Testing Methodologies [frontiersin.org]
A Senior Application Scientist's Guide to Validating Limit of Detection (LOD) and Quantification (LOQ) for Cyproconazole
For researchers, scientists, and drug development professionals, the accurate and precise measurement of active pharmaceutical ingredients and environmental contaminants is paramount. This guide provides an in-depth technical comparison and best practices for validating the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the triazole fungicide, cyproconazole. By synthesizing regulatory guidelines with field-proven insights, this document will empower you to establish robust and defensible analytical methods.
The Regulatory Bedrock: Why LOD and LOQ Validation is Non-Negotiable
The validation of an analytical procedure is a critical process that demonstrates its suitability for the intended purpose.[1] For regulatory bodies such as the Food and Drug Administration (FDA) and those adhering to the International Council for Harmonisation (ICH) guidelines, establishing the LOD and LOQ is a fundamental requirement for method validation.[2][3][4][5][6][7][8][9] These parameters define the performance and limitations of an analytical method, ensuring that it is capable of reliably detecting and quantifying the analyte at low concentrations.
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from the background noise, though not necessarily quantified with acceptable precision and accuracy.[10] In contrast, the Limit of Quantification (LOQ) represents the lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy.[10]
Methodological Approaches to Determining LOD and LOQ
Several methodologies are accepted for determining LOD and LOQ, each with its own set of advantages and practical considerations. The most common approaches for chromatographic methods like High-Performance Liquid Chromatography (HPLC) include:
-
Based on Signal-to-Noise Ratio: This empirical method involves comparing the signal from a sample with a known low concentration of the analyte to the magnitude of the analytical noise.[10][11][12] A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, while a 10:1 ratio is used for the LOQ.[10][12] While straightforward, this method can be subjective as the determination of noise can vary.[12]
-
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This is a more statistically robust approach.[13] The LOD and LOQ are calculated using the following formulas as per ICH guidelines[13]:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ is the standard deviation of the response. This can be determined from the standard deviation of blank measurements or the residual standard deviation of the regression line of the calibration curve.
-
S is the slope of the calibration curve.
-
This method provides a more objective and statistically valid estimation of the detection and quantification limits.
Experimental Protocol: Determining LOD and LOQ for this compound via HPLC-UV
This section outlines a detailed, step-by-step methodology for determining the LOD and LOQ of this compound using an HPLC-UV system, based on the calibration curve method.
Materials and Reagents
-
This compound reference standard (purity >99%)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate modifier for mobile phase)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
0.45 µm syringe filters
Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector, autosampler, and column oven.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 220 nm (or wavelength of maximum absorbance for this compound)
Experimental Workflow
Caption: Experimental workflow for LOD and LOQ determination.
Step-by-Step Procedure
-
Preparation of Stock and Calibration Solutions:
-
Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of 100 µg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of at least six calibration standards at the lower end of the expected concentration range (e.g., 0.05, 0.1, 0.2, 0.5, 0.8, and 1.0 µg/mL).
-
Prepare at least ten blank samples using the same matrix as the calibration standards but without the analyte.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank samples multiple times (e.g., 10 times) and record the chromatograms.
-
Inject each calibration standard in triplicate.
-
-
Data Analysis and Calculation:
-
Integrate the peak area of this compound in each chromatogram of the calibration standards.
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The slope of the line is 'S'.
-
Calculate the standard deviation of the response (σ). This can be determined in two ways:
-
From Blank Samples: Calculate the standard deviation of the peak areas (or noise) of the ten blank injections.
-
From the Calibration Curve: Use the residual standard deviation of the y-intercepts of the regression line.
-
-
Calculate the LOD and LOQ using the formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
-
Verification:
-
Prepare spiked samples at the calculated LOD and LOQ concentrations.
-
Analyze these samples to confirm that the analyte can be reliably detected at the LOD and quantified with acceptable precision and accuracy at the LOQ. For the LOQ, the recovery should typically be within 80-120% with a relative standard deviation (RSD) of ≤20%.
-
Comparison of Analytical Methods for this compound
The choice of analytical instrumentation significantly impacts the achievable LOD and LOQ. Below is a comparison of common techniques used for this compound analysis, with typical performance data sourced from regulatory documents and scientific literature.
| Analytical Method | Matrix | Reported LOD | Reported LOQ | Reference |
| LC-MS/MS | Soil | 0.5 ng/g (ppb) | 1.0 ng/g (ppb) | [14][15][16] |
| LC-MS/MS | Water | 0.005 - 0.012 µg/L | 0.05 µg/L | [17][18] |
| UPLC-MS/MS | Sichuan Pepper | 0.001 mg/kg | 0.02 mg/kg | [19] |
| Chiral HPLC | Environmental/Food | - | - | [20][21][22] |
| GC/NPD | Plant Commodities | - | 0.01 ppm | [23] |
Note: The reported values can vary depending on the specific instrumentation, method parameters, and matrix complexity.
The Interrelationship of LOD and LOQ
It is crucial to understand the logical hierarchy and the self-validating nature of these parameters. The LOD is a prerequisite for the LOQ. An analyte must first be reliably detected before it can be quantified with accuracy and precision.
Caption: Relationship between LOD and LOQ.
Conclusion: Ensuring Methodological Integrity
Validating the LOD and LOQ for this compound is not merely a procedural step; it is the cornerstone of generating reliable and defensible analytical data. By adhering to the principles outlined in this guide and referencing authoritative guidelines, researchers and scientists can ensure the integrity of their findings. The choice of analytical methodology should be guided by the required sensitivity and the nature of the sample matrix. A thorough understanding and correct application of the validation process are essential for regulatory compliance and the overall success of research and development endeavors.
References
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. fda.gov [fda.gov]
- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. starodub.nl [starodub.nl]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N | Separation Science [sepscience.com]
- 13. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 14. epa.gov [epa.gov]
- 15. ECM for this compound, Triazole acetic acid, & 1,2,4-Triazole in Soil - MRID 49863306 | Analytical Methods and Procedures for Pesticides | US EPA [19january2021snapshot.epa.gov]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. regulations.gov [regulations.gov]
- 19. researchgate.net [researchgate.net]
- 20. Separation and detection of this compound enantiomers and its stereospecific recognition with chiral stationary phase by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Identification, Quantification, and Stereoselective Degradation of Triazole Fungicide this compound in Two Matrixes through Chiral Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. downloads.regulations.gov [downloads.regulations.gov]
A Comparative Ecotoxicological Assessment of Cyproconazole and Difenoconazole on Soil Microbial Diversity
Introduction: The Double-Edged Sword of Triazole Fungicides
In modern agriculture, the use of fungicides is indispensable for safeguarding crop yield and quality against pathogenic fungi. Among the most effective and widely utilized are the triazole fungicides, which include cyproconazole and difenoconazole. Both are systemic fungicides that function by inhibiting the C14-demethylase enzyme, a critical component in the biosynthesis of ergosterol.[1][2] Ergosterol is an essential molecule for maintaining the integrity of fungal cell membranes; its disruption effectively halts fungal growth.[2][3]
While their efficacy against target pathogens is well-documented, their introduction into the soil ecosystem raises significant questions about their non-target effects. The soil microbiome, a complex community of bacteria, fungi, archaea, and other microorganisms, is the engine of terrestrial ecosystems, driving nutrient cycling, organic matter decomposition, and maintaining soil structure.[4] Understanding the impact of widely used fungicides like this compound and difenoconazole on this delicate microbial balance is paramount for developing sustainable agricultural practices and performing robust environmental risk assessments.
This guide provides a side-by-side comparison of this compound and difenoconazole, synthesizing experimental data to elucidate their distinct and overlapping impacts on soil microbial diversity and function. We will delve into the causality behind experimental observations and provide validated protocols for researchers seeking to conduct similar assessments.
Comparative Analysis: Divergent Impacts on the Soil Microbiome
While both fungicides share a common mode of action, their ecotoxicological profiles in soil reveal significant differences. Difenoconazole, in particular, has been more extensively studied for its non-target effects.
Difenoconazole: A Significant Perturbator of Bacterial Communities
Numerous studies have demonstrated that difenoconazole can be a potent disruptor of soil microbial homeostasis. Its effects are often concentration-dependent and are modulated by soil characteristics.
-
Reduced Bacterial Diversity and Network Complexity: High concentrations of difenoconazole have been shown to significantly decrease the diversity of soil bacterial communities.[5][6] This impact is not merely a reduction in species richness but also extends to the intricate web of microbial interactions. Exposure to difenoconazole reduces the complexity of the bacterial co-occurrence network, suggesting a destabilization of community structure and function.[5][6] The magnitude of this effect can be exacerbated in soils with higher organic matter and total nitrogen content.[5][6][7]
-
Targeted Shifts in Microbial Phyla: The application of difenoconazole induces predictable shifts in the relative abundance of specific bacterial phyla. For instance, a high-dosage treatment has been observed to strongly inhibit the phyla Bacteroidota and Myxococcota.[8][9] Conversely, the abundance of Actinobacteriota often increases significantly following exposure.[8][9] This is a critical observation, as many members of the Actinobacteriota are known for their ability to degrade complex organic compounds, including pesticides, suggesting a potential adaptive response from the microbial community.[10]
-
Contrasting Effects on Fungi: Interestingly, while being a fungicide, difenoconazole application has been linked to an increase in fungal community diversity in some studies.[8][9] This counterintuitive result may be due to the suppression of dominant, susceptible fungal species, which in turn opens up ecological niches for rarer or more resistant fungal taxa to proliferate.
This compound: An Understudied Counterpart
Compared to difenoconazole, there is a relative scarcity of published data specifically detailing the effects of this compound on soil microbial diversity. However, based on its classification as a triazole fungicide and its known persistence in soil, we can infer its likely impacts.[3][11]
-
Presumed Effects on Community Structure: Like other triazoles, high doses of this compound are expected to affect the structure of microbial communities.[12][13] Its primary fungicidal action will likely alter the fungal-to-bacterial ratio in the soil. While one assessment noted no significant adverse effects on nitrogen and carbon mineralization at a specific dose, this does not preclude shifts in microbial community composition.[14]
-
Persistence and Potential for Long-Term Impact: this compound is known to be persistent in soil and water systems.[3] This persistence means that its potential impact on the microbiome could be long-lasting, extending well beyond the initial application period.
Quantitative Data Summary
The following tables summarize the key comparative aspects of this compound and difenoconazole based on available experimental data.
Table 1: Comparative Effects on Soil Microbial Communities
| Feature | Difenoconazole | This compound |
| Bacterial Diversity | Significant reduction at high concentrations[5][6][8][9] | Likely to cause modifications in community structure[12][13] |
| Fungal Diversity | Can lead to an increase in diversity[8][9] | Expected to decrease diversity of susceptible species |
| Key Affected Bacteria | Inhibition of Bacteroidota & Myxococcota; stimulation of Actinobacteriota[8][9] | Data not readily available |
| Network Complexity | Reduces complexity of bacterial co-occurrence networks[5][6] | Data not readily available |
| Influencing Factors | Effects enhanced by higher soil organic matter and nitrogen[5][6] | Persistence in soil suggests potential for long-term effects[3] |
Table 2: General Physicochemical and Ecotoxicological Properties
| Property | Difenoconazole | This compound |
| Fungicide Class | Triazole | Triazole |
| Mode of Action | Ergosterol biosynthesis inhibitor (C14-demethylase)[15] | Ergosterol biosynthesis inhibitor (C14-demethylase)[1][3][14] |
| Soil Persistence | Persistent[16][17] | Persistent[3] |
| Primary Dissipation | Biodegradation is a major contributor[5][6] | Considered to have low biodegradability[11] |
Visualizing the Experimental Workflow and Fungal Impacts
To effectively study the ecotoxicological effects of these fungicides, a robust and reproducible experimental workflow is essential.
References
- 1. m.youtube.com [m.youtube.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Assessment of soil microbial diversity and soil enzyme activities under inorganic input sources on maize and rice ecosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exposure to fungicide difenoconazole reduces the soil bacterial community diversity and the co-occurrence network complexity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exposure to fungicide difenoconazole reduces the soil bacterial community diversity and the co-occurrence network complexity [agris.fao.org]
- 8. mdpi.com [mdpi.com]
- 9. Effects of Difenoconazole and Imidacloprid Seed Coatings on Soil Microbial Community Diversity and Ecological Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PlumX [plu.mx]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound (Ref: SAN 619) [sitem.herts.ac.uk]
- 15. Effects of Difenoconazole and Imidacloprid Seed Coatings on Soil Microbial Community Diversity and Ecological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Difenoconazole (Ref: CGA 169374) [sitem.herts.ac.uk]
A Senior Application Scientist's Guide to Comparative Gene Expression Analysis in Fungi Treated with Cyproconazole vs. Other DMIs
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of agricultural and clinical antifungal development, Demethylation Inhibitors (DMIs) represent a cornerstone of disease management. This guide provides an in-depth, technical framework for conducting a comparative transcriptomic analysis of fungi treated with cyproconazole versus other prevalent DMI fungicides, such as tebuconazole and propiconazole. Our focus extends beyond mere protocol recitation to instill a deep understanding of the causality behind experimental choices, ensuring a robust and self-validating study design.
Introduction: The Mechanism of DMIs and the Importance of Comparison
Demethylation Inhibitors, belonging to the azole class of fungicides, function by disrupting the integrity of the fungal cell membrane.[1][2] They achieve this by inhibiting the enzyme 14-α-demethylase, which is encoded by the CYP51 (also known as ERG11) gene.[2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway, and its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately arresting fungal growth.[3][4][5]
While all DMIs share this primary target, their efficacy and the fungal responses they elicit can vary significantly. These differences can be attributed to subtle variations in their chemical structures, which affect their binding affinity to the target enzyme and their susceptibility to fungal resistance mechanisms like target site mutations or overexpression of efflux pumps.[6][7][8] this compound, a widely used triazole fungicide, is effective against a broad spectrum of fungal pathogens.[2][9] Understanding its gene regulatory impact in comparison to other DMIs like tebuconazole and propiconazole is crucial for optimizing treatment strategies, managing resistance, and developing next-generation antifungals.[8][10]
A comparative transcriptomic analysis using RNA sequencing (RNA-seq) allows for a global view of the cellular response, revealing not only the impact on the target pathway but also off-target effects and the activation of stress response and resistance mechanisms.[11][12][13]
Experimental Design: The Foundation of a Valid Comparison
A well-designed experiment is paramount for generating meaningful and reproducible data. The following workflow outlines the critical steps from initial setup to final data analysis.
Caption: Overall experimental workflow for comparative transcriptomic analysis.
Fungal Strain Selection and IC50 Determination
-
Rationale: The choice of fungal species is critical and should be guided by the research question (e.g., a clinically relevant pathogen like Aspergillus fumigatus or an agriculturally significant one).[3][14][15] To ensure a fair comparison of the molecular responses to different DMIs, it is essential to treat the fungus at equitoxic concentrations. Simply using the same mass concentration could lead to misleading results, as one compound might be inherently more toxic than another. Therefore, the half-maximal inhibitory concentration (IC50) for each DMI (this compound, tebuconazole, propiconazole, etc.) must be determined empirically for the selected fungal strain.
-
Protocol: IC50 Determination (Broth Microdilution)
-
Prepare a standardized fungal spore suspension.
-
In a 96-well plate, create a two-fold serial dilution of each DMI fungicide in a suitable liquid medium (e.g., RPMI-1640).
-
Inoculate each well with the fungal spore suspension. Include a drug-free control and a media-only blank.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 48 hours).
-
Measure the optical density (OD) at a suitable wavelength (e.g., 530 nm) or assess growth visually.
-
Calculate the IC50 value for each DMI, which is the concentration that inhibits 50% of fungal growth compared to the drug-free control.
-
Core Experimental Protocols
Fungal Culture and DMI Treatment
-
Rationale: A synchronized liquid culture allows for uniform exposure of the mycelia to the fungicide. Using the predetermined IC50 concentrations ensures that the observed gene expression changes are due to the specific molecular interactions of each DMI, rather than differential levels of cellular stress from varying toxicity.
-
Protocol:
-
Inoculate several flasks of liquid broth with the fungal strain of choice.
-
Grow the culture to the mid-logarithmic phase to ensure active metabolism.
-
Add the respective DMI fungicides (this compound, tebuconazole, etc.) to the treatment flasks at their IC50 concentrations. Add an equivalent volume of the solvent (e.g., DMSO) to the control flasks.
-
Ensure a minimum of three biological replicates for each treatment and control condition to allow for robust statistical analysis.
-
Incubate for a defined period (e.g., 2 to 12 hours) to capture the primary transcriptional response.[11]
-
Harvest the mycelia by filtration, wash with sterile water, and immediately flash-freeze in liquid nitrogen to preserve RNA integrity. Store at -80°C.
-
High-Quality RNA Extraction and Quality Control
-
Rationale: The quality of the starting RNA is the most critical factor for a successful RNA-seq experiment.[16][17] Fungal cells have tough cell walls and can be rich in RNases, making RNA extraction challenging.[18][19] The protocol must efficiently lyse the cells while inactivating RNases. Quality control is a non-negotiable validation step. The RNA Integrity Number (RIN) is a key metric, with a value >8.0 being desirable for RNA-seq.[20]
-
Protocol: Fungal RNA Extraction
-
Grind the frozen mycelia to a fine powder under liquid nitrogen using a mortar and pestle.
-
Immediately add a TRIzol-based reagent to the powdered mycelia to lyse the cells and inactivate RNases.[18]
-
Follow the manufacturer's protocol for phase separation using chloroform and RNA precipitation with isopropanol.[19]
-
Wash the RNA pellet with 75% ethanol to remove residual salts.
-
Resuspend the purified RNA in RNase-free water.
-
Quality Control:
-
Assess RNA concentration and purity (A260/280 and A260/230 ratios) using a spectrophotometer (e.g., NanoDrop).
-
Critically, verify RNA integrity by determining the RIN value using an Agilent Bioanalyzer or similar instrument.
-
-
Bioinformatics and Data Analysis
The raw sequencing data must be processed through a rigorous bioinformatics pipeline to identify differentially expressed genes (DEGs).
Caption: Standard bioinformatics workflow for RNA-seq data analysis.
From Raw Reads to Gene Counts
-
Quality Control (QC): Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic.[20]
-
Alignment: Map the cleaned reads to a reference fungal genome using a splice-aware aligner like HISAT2 or STAR.[21]
-
Quantification: Count the number of reads mapping to each annotated gene using tools like featureCounts or HTSeq-count.[21]
Differential Gene Expression (DEG) Analysis
-
Rationale: This statistical step identifies genes whose expression levels change significantly between the DMI-treated samples and the control. Packages like DESeq2 or edgeR in R are industry standards for this analysis, as they are specifically designed to handle the count-based nature of RNA-seq data.[21][22]
-
Process:
-
Import the gene count matrix into R.
-
Use DESeq2 to normalize the data, estimate dispersion, and perform statistical tests for differential expression.[21]
-
Set thresholds to define DEGs, typically a False Discovery Rate (FDR) or adjusted p-value < 0.05 and a log2 fold change > |1|.
-
Interpreting the Results: A Comparative Perspective
The output of the DEG analysis will be lists of up- and down-regulated genes for each DMI treatment. The real scientific insight comes from comparing these lists.
Impact on the Ergosterol Biosynthesis Pathway
As the primary target of DMIs, the ergosterol biosynthesis pathway is expected to be significantly affected.[11][23]
Caption: The Ergosterol Biosynthesis Pathway, highlighting DMI inhibition.
-
Expected Outcome: You will likely observe a strong upregulation of the CYP51 (ERG11) gene itself, as the cell attempts to compensate for the enzymatic inhibition.[24] Other genes in the pathway (e.g., ERG1, ERG3, ERG5) may also show altered expression as the cell tries to manage the metabolic bottleneck and the accumulation of toxic intermediates.[14][24] Comparing the magnitude of these changes across this compound, tebuconazole, and other DMI treatments can reveal differences in their potency and impact on the primary target pathway.
Beyond the Target: Stress Responses and Resistance
-
Efflux Pumps: Look for the upregulation of genes encoding ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters.[23][24] These are cellular pumps that can actively remove the fungicide from the cell, a common mechanism of azole resistance.[4] A stronger induction of these genes by one DMI compared to another could suggest a higher propensity for resistance development.
-
Stress Response: Analyze for changes in genes related to oxidative stress, cell wall integrity, and heat shock proteins. The accumulation of toxic sterols induces cellular stress, and the transcriptional signature will reflect the cell's attempt to mitigate this damage.
-
Comparative Data Summary: The results should be summarized in a table for clear comparison.
| Gene Category | This compound (log2FC) | Tebuconazole (log2FC) | Propiconazole (log2FC) | Putative Function |
| Ergosterol Pathway | ||||
| CYP51A/ERG11A | +4.5 | +4.1 | +3.8 | DMI Target (Compensation) |
| ERG3 | -1.8 | -1.5 | -1.9 | C-5 sterol desaturase |
| ERG25 | +2.1 | +1.9 | +2.0 | C-4 methyl sterol oxidase |
| Transporters | ||||
| abcG1 (ABC) | +3.9 | +2.5 | +3.1 | Drug Efflux |
| mfsD (MFS) | +2.7 | +1.8 | +2.2 | Drug Efflux |
| Stress Response | ||||
| catB (Catalase) | +2.2 | +2.0 | +1.9 | Oxidative Stress |
| hsp70 (Heat Shock) | +1.5 | +1.2 | +1.3 | Protein Folding |
Table 1: Hypothetical comparative gene expression data showing log2 fold change (log2FC) values for key genes in a fungus treated with different DMIs. Positive values indicate upregulation; negative values indicate downregulation.
Self-Validation: RT-qPCR Confirmation
-
Rationale: While RNA-seq is a powerful tool for global expression analysis, it is considered good practice to validate the expression of a subset of key DEGs using a different technology.[25][26] Reverse Transcription quantitative PCR (RT-qPCR) is the gold standard for this purpose, confirming the trends observed in the sequencing data and increasing confidence in the overall results.[27][28][29]
-
Protocol:
-
Select 5-10 genes for validation, including highly up- and down-regulated genes and a stably expressed housekeeping gene for normalization (e.g., actin or GAPDH).
-
Design and validate qPCR primers for each target gene.
-
Synthesize cDNA from the same RNA samples used for RNA-seq.
-
Perform qPCR using a SYBR Green-based assay.[27]
-
Calculate the relative expression levels using the delta-delta Ct method.
-
Compare the fold changes obtained from RT-qPCR with the RNA-seq data to confirm concordance.
-
By following this comprehensive guide, researchers can generate a high-quality, comparative transcriptomic dataset that provides deep insights into the distinct molecular mechanisms of this compound and other DMI fungicides, paving the way for more informed strategies in antifungal development and deployment.
References
- 1. This compound fungicide [cnagrochem.com]
- 2. How this compound Enhances Crop Protection Against Fungal Diseases [jindunchemical.com]
- 3. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 4. New Insights into the Cyp51 Contribution to Azole Resistance in Aspergillus Section Nigri - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Contribution of the CYP51A Y119F Mutation to Azole Resistance in Aspergillus flavus [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. awiner.com [awiner.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Transcriptome Analysis Reveals Potential Regulators of DMI Fungicide Resistance in the Citrus Postharvest Pathogen Penicillium digitatum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative transcriptomics reveal contrasting strategies between a fungal plant pathogen and an endophyte during initial host colonization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Transcriptome Analyses Reveal Conserved and Distinct Mechanisms of the SDHI Fungicide Benzovindiflupyr Inhibiting Colletotrichum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. davidmoore.org.uk [davidmoore.org.uk]
- 16. researchgate.net [researchgate.net]
- 17. A method for the extraction of high quality fungal RNA suitable for RNA-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. Using RNA-seq for Analysis of Differential Gene Expression in Fungal Species [ouci.dntb.gov.ua]
- 23. The ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. aminer.org [aminer.org]
- 25. rna-seqblog.com [rna-seqblog.com]
- 26. researchgate.net [researchgate.net]
- 27. bio-protocol.org [bio-protocol.org]
- 28. researchgate.net [researchgate.net]
- 29. Item - Validation of RNA sequencing by RT-qPCR. - Public Library of Science - Figshare [plos.figshare.com]
Safety Operating Guide
Navigating the Disposal of Cyproconazole: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling potent compounds like the triazole fungicide cyproconazole necessitates a comprehensive understanding of its properties and the associated risks. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazards of this compound
This compound is a systemic fungicide that, while effective in its intended application, presents notable hazards that command careful handling and disposal. It is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child[1][2]. Furthermore, this compound is very toxic to aquatic life with long-lasting effects[3][4]. Its persistence in soil and water systems, coupled with a high risk of leaching to groundwater, underscores the critical importance of preventing its release into the environment[3][5].
| Hazard Classification | Description |
| Acute Oral Toxicity | Toxic or harmful if swallowed[6]. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child[1][2][3]. |
| Environmental Hazard | Very toxic to aquatic organisms with long-lasting effects[3][4]. |
| Persistence | Persistent in soil and water systems[3][5]. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any form, donning the appropriate Personal Protective Equipment (PPE) is mandatory. Dermal contact is a primary route of exposure for pesticides, accounting for a significant majority of exposure incidents[7][8].
Essential PPE for Handling this compound:
-
Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene[8][9]. Avoid leather or cloth gloves as they can absorb the chemical[8][10][11].
-
Eye Protection: Chemical safety goggles or a face shield are necessary to protect against splashes[10][11].
-
Protective Clothing: A lab coat, chemical-resistant apron, and long pants are required[8][10][12]. For larger quantities or when there is a risk of significant splashing, chemical-resistant coveralls should be worn[7].
-
Footwear: Closed-toe shoes are a minimum requirement. For handling larger quantities or in spill situations, chemical-resistant boots are recommended, with pant legs worn outside the boots[7][10][11].
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a respirator is required[11].
Step-by-Step Disposal Procedures
The guiding principle for pesticide disposal is to prevent contamination of water sources and the wider environment[4][13][14]. Never pour this compound waste down the sink or into any drains[13][14].
Disposal of Unused this compound (Pure or Concentrated)
Unused or expired this compound must be treated as hazardous waste.
Protocol 1: Disposal of Concentrated this compound
-
Labeling: Ensure the container holding the this compound waste is clearly and accurately labeled as "Hazardous Waste" and includes the chemical name.
-
Containment: The waste must be stored in its original container or a compatible, leak-proof container.
-
Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal[6][15].
Disposal of Dilute Solutions and Contaminated Materials
Dilute solutions (e.g., from experimental preparations) and materials that have come into contact with this compound (e.g., pipette tips, contaminated labware, absorbent materials from spills) also require proper disposal.
Protocol 2: Disposal of Dilute Solutions and Contaminated Solids
-
Segregation: Do not mix this compound waste with other waste streams.
-
Liquid Waste: Collect all dilute solutions in a clearly labeled, leak-proof hazardous waste container.
-
Solid Waste: Place all contaminated solid materials, such as gloves, paper towels, and disposable labware, into a designated, labeled hazardous waste bag or container[9].
-
Professional Disposal: Dispose of these containers through your institution's hazardous waste management program[9].
Empty Container Disposal
Empty this compound containers may still contain residues and must be handled appropriately.
Protocol 3: Decontamination and Disposal of Empty Containers
-
Triple Rinsing: Triple rinse the empty container with a suitable solvent (e.g., the solvent used in your experimental preparation or as recommended on the product label)[1][16].
-
Rinsate Collection: Collect the rinsate as hazardous waste and add it to your dilute this compound waste stream[16].
-
Container Puncturing: After rinsing, puncture the container to prevent reuse[16][17].
-
Disposal: Dispose of the rinsed and punctured container in accordance with your institution's guidelines, which may include disposal as regular solid waste or through a recycling program if available[16].
Emergency Procedures: Spill Management
In the event of a this compound spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
Protocol 4: this compound Spill Cleanup
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Before addressing the spill, put on the appropriate PPE, including respiratory protection if the spill involves a powder[18][19].
-
Contain the Spill:
-
Liquid Spills: Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Dike the spill to prevent it from spreading or entering drains[1][6][19][20].
-
Solid Spills: Gently cover the spilled powder with a plastic sheet or absorbent material to prevent it from becoming airborne[9][21].
-
-
Clean Up:
-
Decontaminate the Area:
-
Report: Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department[9][19].
Visualizing the Disposal Workflow
To aid in decision-making, the following diagram outlines the key steps in the this compound disposal process.
References
- 1. agpro.co.nz [agpro.co.nz]
- 2. ltsaproductdocuments.blob.core.windows.net [ltsaproductdocuments.blob.core.windows.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. soufflet-agro.com.ua [soufflet-agro.com.ua]
- 5. This compound (Ref: SAN 619) [sitem.herts.ac.uk]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. MSU Extension | Montana State University [apps.msuextension.org]
- 8. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 9. benchchem.com [benchchem.com]
- 10. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 11. hgic.clemson.edu [hgic.clemson.edu]
- 12. osha.oregon.gov [osha.oregon.gov]
- 13. legalfix.com [legalfix.com]
- 14. epa.gov [epa.gov]
- 15. fishersci.com [fishersci.com]
- 16. herbiguide.com.au [herbiguide.com.au]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 19. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 20. weld.gov [weld.gov]
- 21. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cyproconazole
As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of scientific discovery. When handling active compounds such as Cyproconazole, a broad-spectrum triazole fungicide, a comprehensive understanding of its toxicological profile is the foundation of a robust safety protocol. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in the specific hazards associated with this compound. Our objective is to empower you with the knowledge to not only protect yourself but also to foster a culture of safety within your laboratory.
Understanding the Risks: The "Why" Behind the "What"
This compound presents a multifaceted hazard profile that necessitates a stringent approach to personal protection. It is classified as toxic if swallowed and is suspected of damaging fertility or the unborn child.[1][2] Furthermore, prolonged or repeated exposure may cause damage to the liver.[2] The primary routes of occupational exposure are dermal contact and inhalation of dusts or aerosols. Therefore, the selection of PPE is not merely a matter of compliance but a critical control measure to mitigate these specific risks.
A thorough risk assessment should always precede any handling of this compound. This involves evaluating the quantity of the substance being handled, the potential for aerosolization, and the duration of the task. The following recommendations are based on a hierarchy of controls, where PPE serves as the final and crucial barrier between the user and the chemical.
Core Personal Protective Equipment (PPE) for this compound
The following table outlines the minimum recommended PPE for handling this compound in a laboratory setting. Specific tasks may require additional or more specialized equipment.
| PPE Component | Specifications and Rationale |
| Hand Protection | Type: Chemical-resistant gloves (Nitrile or Neoprene recommended).[3] Rationale: To prevent dermal absorption, which is a significant route of exposure for many pesticides.[3][4] this compound's potential reproductive toxicity makes preventing skin contact a high priority.[1][5] Always inspect gloves for tears or punctures before use.[6] |
| Eye and Face Protection | Type: Safety glasses with side shields are the minimum requirement. For tasks with a splash hazard, chemical splash goggles are necessary.[1][6] A face shield should be worn in conjunction with goggles when handling larger quantities or during procedures with a high risk of splashing.[6] Rationale: To protect the eyes from dust particles and accidental splashes of solutions containing this compound.[7] |
| Body Protection | Type: A fully buttoned laboratory coat is required for all procedures. For tasks involving larger quantities or a higher risk of contamination, a chemical-resistant apron or coveralls should be worn over the lab coat.[3][4] Rationale: To protect the skin and personal clothing from contamination.[6] |
| Respiratory Protection | Type: For handling small quantities of solid this compound where dust generation is minimal, working in a certified chemical fume hood is sufficient. If a fume hood is not available or when handling larger quantities that may generate dust, a NIOSH-approved respirator with an N95, P95, or P100 particulate filter is recommended.[7][8][9] For tasks generating aerosols or vapors, a respirator with organic vapor cartridges and particulate pre-filters should be considered.[9] Rationale: To prevent the inhalation of airborne particles, which is a primary route of exposure.[5] |
| Foot Protection | Type: Closed-toe shoes are mandatory in a laboratory setting. When there is a risk of spills, chemical-resistant shoe covers or boots should be worn.[4][6] Rationale: To protect the feet from spills and falling objects. |
Procedural Guidance: From Donning to Disposal
Adherence to proper procedures for donning, doffing, and disposing of PPE is as critical as the selection of the equipment itself. A breach in protocol can lead to unintended exposure and contamination.
Donning and Doffing of PPE
The sequence of donning and doffing PPE is designed to minimize the risk of cross-contamination.
Decontamination and Disposal of PPE
Proper decontamination and disposal are essential to prevent secondary exposure to laboratory personnel and the environment.
-
Gloves: Disposable gloves should be removed by peeling them off from the cuff, turning them inside out, and discarding them in a designated hazardous waste container immediately after use.[10]
-
Reusable PPE: Reusable items such as safety glasses, goggles, and face shields should be decontaminated after each use according to the manufacturer's instructions. A common method is to wash with a mild detergent and water, followed by a rinse.[10]
-
Contaminated Clothing: Any personal clothing that becomes contaminated with this compound should be removed immediately and laundered separately from other clothing using hot water and detergent.[4][6]
-
Waste Disposal: All disposable PPE and materials used to clean up spills should be considered hazardous waste and disposed of in accordance with institutional and local regulations.[1][2][10]
Emergency Procedures: Responding to Exposure
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | Immediate Actions |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7] Remove contaminated clothing.[6] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][7] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[1][7] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[7] Rinse the mouth with water.[1] Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[7] |
Spill Response and Cleanup
A well-defined spill response plan is essential for mitigating the risks associated with accidental releases of this compound.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill. Evacuate non-essential personnel from the area.[11][12]
-
Don PPE: Before attempting to clean up the spill, don the appropriate PPE, including chemical-resistant gloves, eye protection, a lab coat, and respiratory protection if the spill involves a significant amount of powder.[11][13]
-
Containment: For liquid spills, contain the spill by creating a dike with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[12][13] For solid spills, carefully cover the powder with a damp cloth or absorbent pads to prevent it from becoming airborne.
-
Cleanup:
-
Decontamination: Clean the spill area with a detergent and water solution.[11] For highly contaminated surfaces, a bleach solution may be used for decontamination.[13] All cleaning materials should be disposed of as hazardous waste.
-
Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with local and institutional regulations.[1][2]
Conclusion
Working safely with this compound is achievable through a combination of knowledge, preparation, and adherence to established safety protocols. This guide provides a foundational framework for the safe handling of this compound. However, it is imperative that all laboratory personnel receive hands-on training for the specific procedures they will be performing. By internalizing the principles outlined here and maintaining a vigilant approach to safety, we can ensure that our pursuit of scientific advancement does not come at the cost of our well-being.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 4. apps.msuextension.org [apps.msuextension.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. cdc.gov [cdc.gov]
- 10. Cleaning, Maintenance, Storage and Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 11. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 12. ccny.cuny.edu [ccny.cuny.edu]
- 13. extension.psu.edu [extension.psu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
